molecular formula C7H8ClNO B081333 4-Chloro-3-methoxyaniline CAS No. 13726-14-2

4-Chloro-3-methoxyaniline

Cat. No.: B081333
CAS No.: 13726-14-2
M. Wt: 157.6 g/mol
InChI Key: LNKBDFVSILQKSI-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxyaniline serves as a versatile chemical intermediate in advanced research and development, particularly in the synthesis of complex molecules. Its primary research value lies in the pharmaceutical sector, where it is employed as a key building block in the development of active pharmaceutical ingredients (APIs), such as its use as a reference standard and synthetic impurity in the analysis and production of Metoclopramide . The growth of the North American market for this compound is largely driven by its expanding applications within the pharmaceutical and agrochemical industries, where it functions as a critical precursor in the creation of high-value compounds . As an aniline derivative, its chemical structure makes it a valuable synthon for further functionalization, enabling researchers to construct more complex heterocyclic systems and specialized chemical entities for various investigative purposes . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKBDFVSILQKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518242
Record name 4-Chloro-3-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-14-2
Record name 4-Chloro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methoxyaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methoxyaniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-3-methoxyaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis methodologies, key applications, and essential safety protocols, offering field-proven insights and practical guidance.

Compound Identification and Core Properties

This compound, also known as 4-chloro-m-anisidine, is a substituted aniline that serves as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring a chloro and a methoxy group on the aniline ring, makes it a valuable precursor in the pharmaceutical and dye industries.[3]

CAS Number: 13726-14-2[2]

Molecular Formula: C₇H₈ClNO[2]

Synonyms: 4-Chloro-m-anisidine, 5-Amino-2-chloroanisole, 2-Chloro-5-aminoanisole[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Weight 157.60 g/mol [1][2]
Appearance White to amber to dark green powder or crystals
Melting Point 77-79 °C[4]
Boiling Point 274.1 ± 20.0 °C (Predicted)
Solubility Insoluble in water. Soluble in DMSO and Methanol (Slightly).[5]
pKa 3.54 ± 0.10 (Predicted)

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 5-nitro-2-chloroaniline. The causality behind this synthetic route lies in the strategic manipulation of functional groups to achieve the desired substitution pattern. The initial diazotization and subsequent hydroxylation are followed by methylation of the hydroxyl group and finally, reduction of the nitro group to the target aniline.

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Nitro-2-chloroaniline Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Hydrolysis (H2SO4, 110°C) Intermediate1->Step2 Intermediate2 2-Chloro-5-nitrophenol Step2->Intermediate2 Step3 Methylation (Iodomethane, K2CO3) Intermediate2->Step3 Intermediate3 2-Chloro-5-nitroanisole Step3->Intermediate3 Step4 Reduction (SnCl2, HCl) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step's success being crucial for the overall yield and purity of the final product.

Step 1: Diazotization of 5-nitro-2-chloroaniline [4]

  • Dissolve 5-nitro-2-chloroaniline in 30% sulfuric acid and stir at room temperature for 2 hours.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0 °C. Continue stirring for 15 minutes to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis to 2-chloro-5-nitrophenol [4]

  • In a separate flask, heat a 50% dilute sulfuric acid solution to 110 °C.

  • Slowly add the previously prepared diazotization solution to the hot acid.

  • Continue stirring at 110 °C for 15 minutes.

  • Cool the reaction mixture to room temperature, add ice water, and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography to yield 2-chloro-5-nitrophenol.

Step 3: Methylation to 2-chloro-5-nitroanisole

  • To a solution of 2-chloro-5-nitrophenol and potassium carbonate in acetonitrile, add iodomethane at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain 2-chloro-5-nitroanisole.

Step 4: Reduction to this compound

  • Prepare a solution of stannous chloride in concentrated hydrochloric acid.

  • Slowly add a solution of 2-chloro-5-nitroanisole in methanol to the stannous chloride solution.

  • Slowly heat the mixture to 50 °C and continue stirring for 2 hours.

  • Cool to room temperature and basify with a 50% sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield this compound.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[3] Its structure is particularly valuable in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.

Role in the Synthesis of Raf Kinase Inhibitors

Raf kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers.[6] Small molecule inhibitors targeting Raf kinases, such as Sorafenib, have shown clinical efficacy. This compound serves as a key building block for a class of 4-anilinoquinazoline-based Raf kinase inhibitors.[7] The aniline nitrogen can be used to form the critical bond with the quinazoline core, while the chloro and methoxy substituents can be strategically utilized to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Logical Relationship in Drug Synthesis

Drug_Synthesis_Logic Aniline This compound Coupling Nucleophilic Aromatic Substitution (SNAr Reaction) Aniline->Coupling Quinazoline Substituted Quinazoline Core Quinazoline->Coupling Intermediate 4-(4-Chloro-3-methoxyanilino)quinazoline Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., at C6 position) Intermediate->Modification FinalDrug Raf Kinase Inhibitor (e.g., 4-anilinoquinazoline derivatives) Modification->FinalDrug

Caption: Role of this compound in kinase inhibitor synthesis.

Spectroscopic Data

A comprehensive understanding of a compound's spectral properties is essential for its identification and characterization.

  • Mass Spectrometry (GC-MS): The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1]

  • Infrared Spectroscopy (FTIR): The FTIR spectrum reveals the presence of key functional groups. The N-H stretching vibrations of the primary amine are typically observed in the region of 3400-3500 cm⁻¹.[1][8]

Safety, Handling, and Disposal

Due to its toxicity, proper handling and disposal of this compound are of paramount importance to ensure laboratory safety and environmental protection.

Hazard Identification and Precautionary Measures

Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[12]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

  • P270: Do not eat, drink or smoke when using this product.[12]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

  • P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.

  • P501: Dispose of contents/container to an approved waste disposal plant.[12]

Safe Handling and Disposal Protocol

Handling:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[13]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Keep away from incompatible materials such as strong oxidizing agents.[13]

  • Store locked up.[5]

Disposal:

  • Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[5][14]

  • Do not dispose of down the drain or into the environment.[5][14]

  • Contaminated packaging should be treated as hazardous waste.[14]

References

4-Chloro-3-methoxyaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-methoxyaniline: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 13726-14-2), a critical chemical intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's core characteristics, provides a validated synthetic protocol with mechanistic insights, and explores its chemical reactivity and applications, particularly in drug discovery.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted aniline, an aromatic compound featuring a benzene ring functionalized with an amino (-NH₂), a chloro (-Cl), and a methoxy (-OCH₃) group.[1][2] The relative positioning of these groups (amino at C1, methoxy at C3, and chloro at C4) dictates its electronic properties and reactivity, making it a versatile building block. The electron-donating nature of the amino and methoxy groups, combined with the electron-withdrawing and steric influence of the chloro group, creates a unique substrate for electrophilic aromatic substitution and reactions involving the amino moiety.

Its role as a precursor is significant, notably in the synthesis of targeted therapeutics such as Raf kinase inhibitors, which are crucial in oncology research.[2][3]

Data Summary: Key Identifiers and Properties

ParameterValueSource(s)
IUPAC Name This compound[1][4]
CAS Number 13726-14-2[5][6][7]
Molecular Formula C₇H₈ClNO[1][5][7][8][9]
Molecular Weight 157.60 g/mol [1][5][7][8]
Synonyms 4-Chloro-m-anisidine, 5-Amino-2-chloroanisole[5][10][11]
Appearance White to amber or brown crystalline powder[4]
Melting Point 77-82 °C[4][10][11][12]

Validated Multi-Step Synthesis Protocol

The synthesis of this compound is typically achieved through a multi-step pathway starting from a commercially available substituted nitroaniline. The following protocol, adapted from established chemical literature, provides a reliable route to the target molecule.[2] It is a self-validating system where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization & Hydrolysis cluster_1 Step 2: Williamson Ether Synthesis (Methylation) cluster_2 Step 3: Nitro Group Reduction A 5-Nitro-2-chloroaniline B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ C 2-Chloro-5-nitrophenol B->C H₂O, Heat (110°C) D 2-Chloro-5-nitrophenol E 2-Chloro-5-nitroanisole D->E CH₃I, K₂CO₃ Acetonitrile F 2-Chloro-5-nitroanisole G This compound F->G SnCl₂, HCl Methanol Azo_Coupling A This compound B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Azo Dye Product B->D Coupling Reaction C Electron-Rich Coupling Partner (e.g., N,N-dimethylaniline) C->D

References

Navigating the Synthesis Landscape: A Researcher's Technical Guide to 4-Chloro-3-methoxyaniline Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of the Safety Data Sheet for Drug Development Professionals

For the discerning researcher and drug development professional, a comprehensive understanding of the chemical reagents in their arsenal is paramount. This guide provides a detailed technical analysis of the safety data sheet (SDS) for 4-Chloro-3-methoxyaniline (CAS No. 13726-14-2), moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity. As a senior application scientist, the following synthesis of data and field-proven insights is designed to empower you to handle this compound with the expertise and confidence that rigorous science demands.

Compound Profile and Hazard Identification: More Than Just a Structure

This compound, with the molecular formula C₇H₈ClNO, is a substituted aniline that serves as a valuable building block in organic synthesis.[1] However, its utility is matched by a significant hazard profile that necessitates a meticulous approach to its handling.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled .[2][3] It is also known to cause serious eye irritation and skin irritation.[1][2] This triple threat of toxicity underscores the importance of engineering controls and personal protective equipment to create a multi-layered defense against exposure.

Table 1: GHS Hazard Identification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2][3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][2][3]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]

Exposure Control and Personal Protective Equipment: A Self-Validating System of Protection

The core principle of safe handling is the minimization of exposure. This is achieved through a combination of engineering controls and a robust personal protective equipment (PPE) regimen.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is non-negotiable. The fume hood acts as the primary barrier, capturing and exhausting dust and vapors at the source, preventing their inhalation. Eyewash stations and safety showers must be in close proximity to the workstation, ensuring immediate access in the event of an emergency.[1][4]

Personal Protective Equipment: The Last Barrier

Your PPE is the final and critical barrier between you and the chemical. The selection of appropriate PPE is not a matter of preference but a scientifically informed decision.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. Standard safety glasses do not provide adequate protection against chemical splashes.

  • Skin Protection: Impervious gloves are essential. Given the high dermal toxicity, the choice of glove material is critical. While general recommendations often include nitrile gloves, for chloroanilines, more robust options should be considered.[5][6][7] A chemical resistance guide suggests "Barricade" (a multi-layer laminate) gloves for 4-chloroaniline, a closely related compound.[8] It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound. Always inspect gloves for any signs of degradation or perforation before use. A lab coat or chemical-resistant apron should be worn to protect street clothing.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1][4]

The following diagram illustrates the logical flow of selecting appropriate PPE based on the identified hazards.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_Hazards Hazard Identification cluster_Controls Exposure Controls cluster_PPE Specific PPE Requirements H_Inhale Inhalation Toxicity EC Engineering Controls (Fume Hood) H_Inhale->EC H_Dermal Dermal Toxicity & Skin Irritation Gloves Chemical Resistant Gloves (e.g., Barricade) H_Dermal->Gloves Clothing Lab Coat / Apron H_Dermal->Clothing H_Eye Eye Irritation Goggles Safety Goggles & Face Shield H_Eye->Goggles PPE Personal Protective Equipment EC->PPE Resp Respirator (NIOSH Approved) EC->Resp If controls are insufficient PPE->Resp PPE->Gloves PPE->Goggles PPE->Clothing

Caption: PPE selection is directly informed by the identified hazards.

Emergency Protocols: Self-Validating First Aid and Spill Response

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First-Aid Measures

The following protocols are based on established best practices and should be followed diligently.

Table 2: First-Aid Procedures for this compound Exposure

Exposure RouteProtocolCausality and Rationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5]Rapid removal from the contaminated atmosphere is crucial to prevent further absorption. Artificial respiration provides essential oxygen to the body.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]Prompt and thorough washing is necessary to remove the toxic substance from the skin and minimize dermal absorption.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]Continuous flushing helps to dilute and wash away the chemical, reducing the risk of severe eye damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]Inducing vomiting can cause further damage to the esophagus and increases the risk of aspiration into the lungs.
Accidental Release Measures

A spill of this compound should be treated as a serious incident.

Experimental Protocol: Spill Cleanup

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Don Appropriate PPE: At a minimum, this includes a respirator, chemical-resistant gloves, safety goggles, a face shield, and a lab coat or disposable coveralls.

  • Containment: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[4]

  • Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety office for recommendations), followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4]

The following diagram outlines the workflow for responding to an accidental release.

Spill_Response_Workflow Accidental Release Response Workflow Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate PPE Don Full PPE Evacuate->PPE Contain Contain & Collect Spill (Avoid Dust) PPE->Contain Decon Decontaminate Area Contain->Decon Dispose Dispose of as Hazardous Waste Decon->Dispose Report Report Incident Dispose->Report

Caption: A systematic approach to spill response is crucial for safety.

Handling, Storage, and Stability: Ensuring Long-Term Integrity

Proper handling and storage are essential for maintaining the chemical's integrity and preventing accidental exposure.

  • Handling: Always handle this compound in a well-ventilated area, under a fume hood.[1] Avoid the formation of dust. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] The storage area should be locked to restrict access to authorized personnel.[4][5]

  • Stability and Reactivity: The compound is stable under normal conditions.[4] However, it should be kept away from strong oxidizing agents. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4]

Toxicological and Ecological Considerations: Beyond the Laboratory Bench

While the immediate toxicological effects are of primary concern for the researcher, a responsible scientist must also consider the broader impact of the chemicals they use.

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated.[1] However, the available data strongly indicates high acute toxicity through oral, dermal, and inhalation routes. The potential for long-term or chronic effects is not well-documented in the provided search results, but the hazards of related chloroanilines, which can cause damage to the blood, kidneys, and liver, suggest that caution is warranted.

  • Ecological Information: Do not allow this chemical to enter drains or waterways.[1][4] Chloroanilines, as a class, can be persistent in the environment and are toxic to aquatic life.[9] While specific ecotoxicity data for this compound is limited in the search results, the general principle of preventing the release of synthetic organic compounds into the environment should be strictly followed.

  • Disposal: This material and its container must be disposed of as hazardous waste.[2][3][4] Consult with your institution's environmental health and safety office for specific disposal procedures, which must comply with all local, regional, and national regulations.[4]

Transport Information

For those involved in the shipping or receiving of this compound, it is classified as a hazardous material for transport.

Table 3: Transportation Classification

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT UN2233CHLOROANISIDINES6.1III[1][4]
IATA UN2233Chloroanisidines6.1III[4]
IMDG/IMO UN2233Chloroanisidines6.1III[4]

This classification as a toxic substance (Hazard Class 6.1) necessitates adherence to all packaging, labeling, and documentation requirements for the transport of dangerous goods.

By integrating this in-depth understanding of the safety data for this compound into your laboratory practices, you not only ensure your personal safety and that of your colleagues but also uphold the principles of scientific integrity and environmental responsibility.

References

Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of intermediate compounds is a cornerstone of developmental integrity and success. 4-Chloro-3-methoxyaniline (CAS No. 13726-14-2), a substituted aniline, serves as a versatile building block in the synthesis of a wide array of more complex molecules.[1] Its utility demands a robust and unequivocal analytical profile to ensure purity, identity, and quality prior to its incorporation into downstream processes.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document is structured to provide a field-proven perspective on how each spectrum is acquired, interpreted, and synergistically employed to construct a complete and validated molecular portrait. The causality behind spectral features is emphasized, reflecting an approach rooted in fundamental principles to create a self-validating analytical workflow.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. This compound (C₇H₈ClNO) possesses a benzene ring with three distinct substituents: an amino (-NH₂) group, a methoxy (-OCH₃) group, and a chlorine (-Cl) atom.[2] The relative positions of these groups dictate the electronic environment of each atom, which in turn governs the molecule's interaction with different forms of electromagnetic radiation.

The numbering of the carbon and hydrogen atoms, as shown below, will be used consistently for the assignment of spectroscopic signals throughout this guide.

Diagram: Molecular Structure of this compound

Caption: Structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Causality: ¹H NMR provides a quantitative map of the hydrogen atoms in a molecule. The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like -Cl) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like -NH₂ and -OCH₃) "shield" them, causing an upfield shift.[3] Furthermore, the signal for a proton is split into a multiplet by the influence of neighboring, non-equivalent protons, a phenomenon known as spin-spin coupling. The number of peaks in the multiplet typically follows the "n+1 rule," where 'n' is the number of adjacent protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is chosen for its ability to dissolve the analyte without producing an interfering proton signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, providing a reliable reference point.[4]

  • Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the spectrum at room temperature using a standard pulse sequence. A higher field strength improves signal dispersion and resolution.

  • Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction, and integration of the signals.

Data Interpretation and Analysis

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
-NH₂~3.7Broad Singlet2H-Protons on nitrogen often exchange with trace water, leading to a broad signal. Its chemical shift is concentration-dependent.[5]
H-2~6.7-6.8Doublet1H~2-3Ortho to the electron-donating -OCH₃ group and meta to the -NH₂ group. Split by H-6.
H-5~6.2-6.3Doublet of Doublets1H~8 and ~2-3Ortho to the electron-donating -NH₂ group, but also ortho to the withdrawing -Cl. Split by H-6 and H-2.
H-6~6.8-6.9Doublet1H~8Ortho to the electron-donating -NH₂ group. Split by H-5.
-OCH₃~3.8Singlet3H-Aliphatic protons on a methoxy group, not coupled to other protons, appearing as a sharp singlet.
¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each chemically unique carbon atom. Similar to ¹H NMR, the chemical shifts are determined by the electronic environment. Carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine are shifted significantly downfield. The aromatic region (100-160 ppm) is particularly informative for substituted benzenes.

Experimental Protocol: ¹³C NMR The protocol is analogous to that for ¹H NMR, though a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope (~1.1%).[6] A proton-decoupled experiment is standard to simplify the spectrum, collapsing all C-H coupling and resulting in a single peak for each carbon.

Data Interpretation and Analysis

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1~147Aromatic carbon attached to the amino group. The nitrogen atom's lone pair strongly deshields this carbon.
C-2~101Shielded by the ortho -NH₂ and para -OCH₃ electron-donating effects.
C-3~156Aromatic carbon attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift.
C-4~118Aromatic carbon attached to the chlorine atom.
C-5~106Shielded by the ortho -OCH₃ and para -NH₂ electron-donating effects.
C-6~131This carbon is influenced by the adjacent substituents.
-OCH₃~56Typical chemical shift for a methoxy carbon attached to an aromatic ring.[7]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern serves as a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the sample spectrum.

Data Interpretation and Analysis The IR spectrum of this compound confirms the presence of its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3300Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)The presence of two distinct bands in this region is characteristic of a primary amine (R-NH₂).[5][8]
3100 - 3000C-H StretchAromatic RingConfirms the presence of C-H bonds on the benzene ring.
2950 - 2850C-H StretchMethoxy (-OCH₃)Indicates the presence of the aliphatic methyl group.
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)This bending vibration further corroborates the primary amine functionality.[8]
1500 - 1400C=C StretchAromatic RingThese absorptions are characteristic of the benzene ring skeleton.
1285 - 1200Asymmetric C-O-C StretchAromatic Ether (-OCH₃)Strong absorption confirming the aryl-alkyl ether linkage.[9]
1100 - 1000C-Cl StretchAryl Halide (-Cl)Confirms the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern. In the most common technique, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, knocking off one electron to form a radical cation known as the molecular ion (M⁺•).[10] The mass-to-charge ratio (m/z) of this ion gives the molecular weight. This high-energy ion is unstable and breaks apart into smaller, charged fragments, creating a unique fragmentation pattern.

A key diagnostic feature for halogenated compounds is the isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[11] Therefore, any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[12] This is a definitive indicator of the presence of a single chlorine atom.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: A dilute solution of the sample is injected into the instrument, often via a Gas Chromatograph (GC) for separation and purification.

  • Ionization: In the ion source, the vaporized sample is bombarded with a 70 eV electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Interpretation and Analysis The mass spectrum of this compound is expected to show the following key features.

m/z ValueProposed FragmentSignificance
157 & 159[C₇H₈ClNO]⁺•Molecular Ion (M⁺•) . The pair of peaks with a ~3:1 intensity ratio is definitive for a compound containing one chlorine atom. The peak at m/z 157 corresponds to the molecule with the ³⁵Cl isotope, and m/z 159 corresponds to the ³⁷Cl isotope.[12]
142 & 144[M - CH₃]⁺Loss of a methyl radical from the methoxy group, a common fragmentation pathway for ethers. The isotopic pattern is retained.
114[M - CH₃ - CO]⁺ or [M - OCH₃]⁺Subsequent loss of carbon monoxide (CO) or the entire methoxy radical.
77[C₆H₅]⁺Phenyl cation, a common fragment for benzene derivatives, though less prominent here due to other facile fragmentations.

Integrated Spectroscopic Workflow

Trustworthiness through Synergy: No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods. The workflow below illustrates how information is synergistically combined to build an unassailable structural proof.

Diagram: Integrated Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS_Data m/z 157/159 (3:1 ratio) MS_Interp MW = 157.6 Contains one Cl atom MS_Data->MS_Interp Isotopic Pattern Final_Structure Final Structure Confirmed: This compound MS_Interp->Final_Structure Molecular Formula IR_Data ~3400 cm⁻¹ (doublet) ~1250 cm⁻¹ (strong) ~1100 cm⁻¹ IR_Interp Contains: - Primary Amine (-NH₂) - Aryl Ether (-O-) - Aryl Halide (-Cl) IR_Data->IR_Interp Vibrational Modes IR_Interp->Final_Structure Functional Groups H_NMR ¹H NMR: - 3 Aromatic signals - 1 -OCH₃ singlet - 1 -NH₂ broad singlet NMR_Interp Confirms: - Substitution pattern - Proton/Carbon count - Connectivity H_NMR->NMR_Interp C_NMR ¹³C NMR: - 6 Aromatic signals - 1 -OCH₃ signal C_NMR->NMR_Interp NMR_Interp->Final_Structure Structural Skeleton

Caption: Workflow showing the synergy of MS, IR, and NMR data.

Conclusion

The spectroscopic characterization of this compound provides a textbook example of a comprehensive, multi-technique approach to structural elucidation. Mass spectrometry unequivocally establishes the molecular weight and the presence of a single chlorine atom through its distinct M/M+2 isotopic pattern. Infrared spectroscopy confirms the presence of the requisite functional groups: a primary aromatic amine, an aryl ether, and an aryl halide. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton, confirming the precise substitution pattern on the benzene ring and accounting for every hydrogen and carbon atom in the structure. The convergence of these independent datasets provides an authoritative and trustworthy confirmation of the identity and structure of this compound, validating its quality for use in research and development.

References

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxyaniline is a substituted aromatic amine that serves as a versatile building block in the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its chemical reactivity is primarily dictated by the nucleophilic amino group, which is modulated by the electronic effects of the chloro and methoxy substituents on the benzene ring.

The methoxy group at the 3-position (ortho to the amino group) is an electron-donating group through resonance, which increases the electron density on the aromatic ring and the nitrogen atom of the amino group. Conversely, the chloro group at the 4-position (meta to the amino group) is an electron-withdrawing group through its inductive effect, which decreases the electron density. The interplay of these opposing electronic effects influences the basicity and nucleophilicity of the amino group, making its reactivity a subject of interest for synthetic chemists. The pKa of this compound is approximately 3.54, indicating it is a weak base.[1]

This guide provides an in-depth exploration of the key chemical transformations involving the amino group of this compound, offering both mechanistic insights and practical, field-proven protocols for its utilization in organic synthesis.

Part 1: N-Acylation

N-acylation is a fundamental reaction of the amino group, often employed as a protective strategy or as a means to introduce amide functionalities, which are prevalent in biologically active molecules.

Mechanism: The N-acylation of this compound proceeds through the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Experimental Protocol: Synthesis of N-(4-chloro-3-methoxyphenyl)acetamide

This protocol describes the N-acetylation of this compound using acetyl chloride.

  • Materials:

    • This compound

    • Acetyl chloride

    • A suitable base (e.g., pyridine, triethylamine, or potassium carbonate)

    • A suitable solvent (e.g., dichloromethane, DMF, or ethyl acetate)

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the base (1.1-1.5 equivalents) to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl (if a basic amine was used as the base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford N-(4-chloro-3-methoxyphenyl)acetamide.

Data Presentation

Starting MaterialProductRepresentative Yield
This compoundN-(4-chloro-3-methoxyphenyl)acetamideGood to excellent

Characterization of N-(4-chloro-3-methoxyphenyl)acetamide:

  • ¹H NMR (DMSO-d₆): δ 2.08 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 7.08 (dd, J=8.8, 2.4 Hz, 1H), 7.35 (d, J=8.8 Hz, 1H), 7.59 (d, J=2.4 Hz, 1H), 10.15 (s, 1H, NH).

  • ¹³C NMR (DMSO-d₆): δ 24.0, 56.1, 110.2, 111.8, 119.8, 129.9, 138.8, 155.0, 168.5.

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).

Visualization of N-Acylation

N_Acylation reactant1 This compound reaction_center + reactant1->reaction_center reactant2 Acetyl Chloride reactant2->reaction_center product N-(4-chloro-3-methoxyphenyl)acetamide base Base base->reaction_center reaction_center->product Solvent

Caption: N-acylation of this compound.

Part 2: N-Alkylation

N-alkylation introduces alkyl substituents onto the amino group, a common strategy in the synthesis of pharmacologically active compounds to modulate their properties.

Mechanism: N-alkylation can be achieved through various methods, including nucleophilic substitution with alkyl halides or reductive amination with aldehydes or ketones. The choice of method depends on the desired alkyl group and the substrate's reactivity.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol provides a general procedure for N-alkylation using an aldehyde, which can be adapted for this compound.

  • Materials:

    • This compound

    • Aldehyde (e.g., benzaldehyde)

    • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

    • Solvent (e.g., dichloromethane, 1,2-dichloroethane)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of this compound (1 equivalent) in the chosen solvent, add the aldehyde (1-1.2 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to form the imine intermediate.

    • Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Starting AmineAlkylating AgentProductTypical Yield
Substituted AnilineAldehyde/KetoneN-Alkyl/Aryl AnilineGood to excellent

Visualization of N-Alkylation

N_Alkylation reactant1 This compound reaction_center1 + reactant1->reaction_center1 reactant2 Aldehyde/Ketone reactant2->reaction_center1 intermediate Imine Intermediate reaction_center2 + intermediate->reaction_center2 product N-Alkyl-4-chloro-3-methoxyaniline reductant Reducing Agent reductant->reaction_center2 reaction_center1->intermediate reaction_center2->product

Caption: N-alkylation via reductive amination.

Part 3: Diazotization and Sandmeyer Reactions

The diazotization of the amino group in this compound to form a diazonium salt is a gateway to a wide array of functional group transformations through the Sandmeyer and related reactions.[2][3]

Mechanism: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt.[3] The diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻).[2] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[2]

Experimental Protocol: Diazotization and Iodination

This protocol describes the conversion of this compound to 4-Chloro-1-iodo-3-methoxybenzene.

  • Materials:

    • This compound

    • Concentrated hydrochloric acid or sulfuric acid

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Deionized water

    • Sodium thiosulfate solution

    • Organic solvent (e.g., diethyl ether, dichloromethane)

    • Brine solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Diazotization:

      • Suspend this compound (1 equivalent) in a mixture of the chosen acid and water in a beaker.

      • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, keeping the temperature below 5 °C.

      • Stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

    • Iodination:

      • In a separate flask, dissolve potassium iodide (1.5-2 equivalents) in water.

      • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of N₂ gas) will be observed.

      • Allow the mixture to warm to room temperature and stir for 1-2 hours.

      • Extract the product with an organic solvent.

      • Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by distillation or column chromatography.

Data Presentation

Diazonium Salt from this compoundReagentProduct
[4-Chloro-3-methoxyphenyl]N₂⁺Cl⁻CuCl/HCl1,4-Dichloro-2-methoxybenzene
[4-Chloro-3-methoxyphenyl]N₂⁺Cl⁻CuBr/HBr1-Bromo-4-chloro-2-methoxybenzene
[4-Chloro-3-methoxyphenyl]N₂⁺Cl⁻CuCN/KCN4-Chloro-3-methoxybenzonitrile
[4-Chloro-3-methoxyphenyl]N₂⁺Cl⁻KI4-Chloro-1-iodo-3-methoxybenzene
[4-Chloro-3-methoxyphenyl]N₂⁺SO₄H⁻H₂O, Δ4-Chloro-3-methoxyphenol

Visualization of Diazotization and Sandmeyer Reaction

Sandmeyer reactant This compound reaction_center1 + reactant->reaction_center1 diazonium Diazonium Salt reaction_center2 + diazonium->reaction_center2 product Substituted Benzene reagents1 NaNO₂, HCl, 0-5°C reagents1->reaction_center1 reagents2 CuX or KI reagents2->reaction_center2 reaction_center1->diazonium reaction_center2->product

Caption: Diazotization followed by a Sandmeyer-type reaction.

Part 4: Synthesis of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.

Quinolines

The quinoline scaffold is present in a wide range of bioactive compounds. Several named reactions, such as the Combes, Doebner-von Miller, and Skraup syntheses, utilize anilines to construct the quinoline ring system.[1][4][5][6][7][8][9][10][11][12][13][14][15]

Combes Quinoline Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][4][6][7][8][10][13][14][16]

  • Mechanism: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone, followed by an intramolecular electrophilic aromatic substitution to close the ring, and subsequent dehydration to form the quinoline.

  • Regioselectivity: With this compound, the cyclization can occur at either the C2 or C6 position of the aniline ring. The electron-donating methoxy group at C3 will activate the C2 and C6 positions towards electrophilic attack. Steric hindrance from the ortho-methoxy group might influence the regiochemical outcome, potentially favoring cyclization at the less hindered C6 position to yield a 7-chloro-6-methoxyquinoline derivative.

Experimental Protocol: Combes Synthesis of a Substituted Quinoline

This protocol describes a general procedure that can be adapted for the reaction of this compound with acetylacetone.

  • Materials:

    • This compound

    • Acetylacetone (2,4-pentanedione)

    • Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)

    • Deionized water

    • Base for neutralization (e.g., sodium hydroxide solution)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Carefully add this compound (1 equivalent) to the acid catalyst with cooling.

    • Slowly add acetylacetone (1-1.2 equivalents) to the mixture.

    • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the mixture with a base.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualization of Combes Synthesis

Combes_Synthesis reactant1 This compound reaction_center + reactant1->reaction_center reactant2 β-Diketone reactant2->reaction_center product1 7-Chloro-6-methoxyquinoline derivative product2 5-Chloro-6-methoxyquinoline derivative catalyst Acid Catalyst catalyst->reaction_center reaction_center->product1 Major Product (likely) reaction_center->product2 Minor Product (possible)

Caption: Combes quinoline synthesis with this compound.

Conclusion

The amino group of this compound exhibits a rich and versatile chemical reactivity, making it a valuable synthon for a multitude of organic transformations. The electronic interplay of the ortho-methoxy and meta-chloro substituents fine-tunes its nucleophilicity, allowing for controlled reactions such as N-acylation and N-alkylation. Furthermore, its ability to undergo diazotization opens up a vast array of synthetic possibilities through Sandmeyer and related reactions, enabling the introduction of a wide range of functional groups. Its utility as a precursor in the construction of medicinally relevant heterocyclic scaffolds like quinolines further underscores its importance in drug discovery and development. This guide provides a foundational understanding and practical protocols to harness the synthetic potential of this readily available building block.

References

The Dichotomy of Electronic Effects: A Technical Guide to 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methoxyaniline is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its chemical behavior is dictated by the complex interplay of the electronic effects of its three substituents: an activating amino group, a deactivating chloro group, and a methoxy group with dual electronic tendencies. This technical guide provides an in-depth analysis of the competing inductive and resonance effects within the molecule, offering a framework for understanding and predicting its reactivity. We will explore the impact of these electronic effects on the molecule's basicity and its regioselectivity in electrophilic aromatic substitution reactions. Furthermore, this guide presents detailed experimental protocols for the synthesis, purification, and characterization of this compound, providing a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Molecular Architecture of this compound

This compound, with the CAS number 13726-14-2, is a crystalline solid at room temperature.[3] Its structure, featuring a chloro group at the 4-position and a methoxy group at the 3-position relative to the amino group on the benzene ring, creates a fascinating case study in physical organic chemistry.[3] The confluence of electron-donating and electron-withdrawing substituents on the same aromatic ring gives rise to a nuanced reactivity profile that is essential for synthetic chemists to understand and exploit. This guide will dissect the electronic contributions of each substituent to provide a comprehensive understanding of the molecule's properties and reactivity.

A Deep Dive into Electronic Effects: Induction vs. Resonance

The reactivity of a substituted benzene ring is primarily governed by the ability of its substituents to donate or withdraw electron density.[4] This is achieved through two main mechanisms: the inductive effect and the resonance effect.[5]

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms.[5] Electronegative atoms or groups pull electron density towards themselves, exerting a negative inductive effect (-I), while electropositive groups donate electron density, exerting a positive inductive effect (+I).[5]

  • Resonance Effect (-R/+R or -M/+M): This effect involves the delocalization of pi (π) electrons across the aromatic system.[6] Substituents with lone pairs of electrons or pi bonds can donate electron density to the ring (+R effect), while groups with pi bonds to electronegative atoms can withdraw electron density from the ring (-R effect).[7]

In this compound, we have three substituents to consider:

  • Amino Group (-NH₂): This is a strongly activating group. It exerts a weak -I effect due to the electronegativity of nitrogen, but its potent +R effect, stemming from the lone pair of electrons on the nitrogen atom, overwhelmingly dominates. This leads to a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions.

  • Chloro Group (-Cl): Halogens are a unique class of substituents. Due to their high electronegativity, they exhibit a strong -I effect, withdrawing electron density from the ring and thus deactivating it towards electrophilic attack.[8] However, they also possess lone pairs of electrons that can be delocalized into the ring via a +R effect.[8] For chlorine, the -I effect is stronger than the +R effect, making it an overall deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.[9]

  • Methoxy Group (-OCH₃): The methoxy group is a classic example of a substituent with competing electronic effects. The highly electronegative oxygen atom exerts a -I effect, pulling electron density from the ring.[10] Conversely, the lone pairs on the oxygen can participate in resonance, donating electron density to the ring (+R effect).[10] Overall, the +R effect of the methoxy group is stronger than its -I effect, making it an activating group and an ortho, para-director.[10]

The following diagram illustrates the structure of this compound.

Electronic_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_outcome Influence on Reactivity NH2 Amino (-NH₂) Inductive Inductive Effect NH2->Inductive -I (weak) Resonance Resonance Effect NH2->Resonance +R (strong) OCH3 Methoxy (-OCH₃) OCH3->Inductive -I (moderate) OCH3->Resonance +R (strong) Cl Chloro (-Cl) Cl->Inductive -I (strong) Cl->Resonance +R (weak) Reactivity Ring Reactivity Inductive->Reactivity Deactivating Regioselectivity Regioselectivity Inductive->Regioselectivity Resonance->Reactivity Activating Resonance->Regioselectivity Synthesis_Workflow Start 3-Methoxyaniline Step1 Chlorination (e.g., with HCl/H₂O₂) Start->Step1 Intermediate Reaction Mixture Step1->Intermediate Step2 Work-up (Neutralization, Extraction) Intermediate->Step2 Crude Crude Product Step2->Crude Step3 Purification (Recrystallization or Chromatography) Crude->Step3 Final Pure this compound Step3->Final

References

The Strategic deployment of 4-Chloro-3-methoxyaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Substituted Aniline

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutic agents. Among the myriad of available building blocks, substituted anilines have consistently demonstrated their value as foundational motifs for a diverse range of biologically active compounds. This guide focuses on a particularly strategic, yet often overlooked, intermediate: 4-Chloro-3-methoxyaniline (CAS No: 13726-14-2).

With its unique substitution pattern, this compound offers a compelling combination of electronic and steric properties that medicinal chemists can exploit to fine-tune the pharmacological profile of a drug candidate. The presence of a chloro group at the 4-position and a methoxy group at the 3-position on the aniline ring provides a nuanced platform for molecular design, influencing factors such as metabolic stability, target engagement, and overall bioactivity. This guide will delve into the potential applications of this versatile intermediate, with a particular focus on its role in the synthesis of kinase inhibitors for oncology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueReference
Molecular Formula C₇H₈ClNO--INVALID-LINK--
Molecular Weight 157.60 g/mol --INVALID-LINK--
Appearance White to cream to brown crystals or powder--INVALID-LINK--
Melting Point 76.5-82.5 °C--INVALID-LINK--
Assay (GC) ≥97.5%--INVALID-LINK--

The Rationale for Employing this compound in Drug Design

The strategic placement of the chloro and methoxy groups on the aniline ring is not arbitrary. Each substituent plays a critical role in modulating the properties of the resulting drug candidates.

  • The Chloro Group: Often referred to as a "magic" substituent in medicinal chemistry, the chlorine atom can significantly enhance the potency of a compound.[1] Its electron-withdrawing nature can influence the pKa of the aniline nitrogen, modulating its reactivity and basicity. Furthermore, the chloro group can engage in halogen bonding with protein targets and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug.

  • The Methoxy Group: The methoxy group is a common feature in many approved drugs.[2] It can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule, which can be critical for optimal binding to a biological target. The metabolic lability of a methoxy group can also be exploited in prodrug strategies.

The combination of these two substituents on the aniline scaffold provides a unique electronic and steric landscape that can be leveraged to achieve high potency and selectivity for a variety of biological targets.

Core Application: Synthesis of Kinase Inhibitors

A primary application of this compound and its analogs is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] Many kinase inhibitors share a common structural motif, often a quinazoline or quinoline core, with a substituted aniline moiety at the 4-position. This aniline portion of the molecule typically binds in the ATP-binding pocket of the kinase, and its substituents are crucial for achieving high affinity and selectivity.

General Synthetic Approach: The 4-Anilinoquinazoline Scaffold

The synthesis of 4-anilinoquinazolines generally involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.[4]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Chloroquinazoline 4-Chloroquinazoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Chloroquinazoline->Nucleophilic Aromatic Substitution This compound This compound This compound->Nucleophilic Aromatic Substitution 4-(4-Chloro-3-methoxyanilino)quinazoline 4-(4-Chloro-3-methoxyanilino)quinazoline Nucleophilic Aromatic Substitution->4-(4-Chloro-3-methoxyanilino)quinazoline

General synthesis of 4-anilinoquinazolines.

This reaction is typically carried out in a suitable solvent such as isopropanol or DMF, often at elevated temperatures or under microwave irradiation to accelerate the reaction.[4] The choice of base, if required, and reaction conditions can be optimized to maximize the yield of the desired product.

Case Study: Development of Dual EGFR/ErbB-2 Kinase Inhibitors

The epidermal growth factor receptor (EGFR) and ErbB-2 are receptor tyrosine kinases that are often overexpressed or mutated in various cancers, making them attractive targets for anticancer drug development.[6] Lapatinib, a dual EGFR/ErbB-2 inhibitor, serves as a key reference compound.

Signaling Pathway

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response EGFR EGFR/ErbB-2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified EGFR/ErbB-2 signaling pathway.
Synthetic Protocol

The synthesis of the target compounds in the aforementioned study involved a key nucleophilic aromatic substitution reaction. The general procedure is outlined below.

Step-by-Step Methodology:

  • Synthesis of the aniline intermediate: The requisite 3-chloro-4-(3-fluorobenzyloxy)aniline would be synthesized, likely from a commercially available nitrophenol precursor, via etherification followed by reduction of the nitro group.

  • Nucleophilic Aromatic Substitution:

    • To a solution of the appropriate 4,6-dichloropyrimidine in isopropanol, add one equivalent of 3-chloro-4-(3-fluorobenzyloxy)aniline.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the intermediate product.

  • Second Nucleophilic Aromatic Substitution:

    • To a solution of the intermediate from the previous step in a suitable solvent (e.g., DMF), add the desired substituted phenol and a base (e.g., K₂CO₃).

    • Heat the reaction mixture and monitor by TLC.

    • After completion, perform an aqueous workup and purify the final product by column chromatography or recrystallization.

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their inhibitory activity against EGFR and ErbB-2 kinases, as well as their antiproliferative activity against cancer cell lines.

CompoundEGFR IC₅₀ (nM)ErbB-2 IC₅₀ (nM)A431 IC₅₀ (µM)SKOV-3 IC₅₀ (µM)Reference
6 37293.250.89[5]
9 4838>5012.5[5]
11 61424.240.71[5]
14 6579>5010.3[5]

The results from this study highlight several key SAR insights:

  • The presence of the 3-chloro-4-(3-fluorobenzyloxy)anilino moiety was crucial for potent dual inhibition of EGFR and ErbB-2.

  • The nature of the substituent at the 6-position of the pyrimidine ring significantly impacted the biological activity.

  • Compounds with an acrylamide (compound 6 ) or a substituted aminopyrimidine (compound 11 ) at this position exhibited the most potent antiproliferative activities.

This case study exemplifies how a strategically substituted aniline, like this compound, can serve as a cornerstone for the development of potent and selective kinase inhibitors. The chloro and methoxy/benzyloxy groups play a critical role in anchoring the molecule within the ATP-binding pocket of the target kinases, while further modifications on the core scaffold allow for the optimization of the pharmacological profile.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a strategic advantage in the design of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The principles of drug design and the synthetic methodologies discussed in this guide can be readily applied to this starting material, paving the way for the discovery of new and improved medicines. As our understanding of the molecular drivers of disease continues to grow, the demand for well-designed, synthetically accessible building blocks like this compound will undoubtedly increase.

References

Leveraging 4-Chloro-3-methoxyaniline as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Chloro-3-methoxyaniline, a versatile and highly functionalized aromatic amine. We will move beyond a simple cataloging of reactions to a deeper analysis of its reactivity and strategic application in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1] The insights provided herein are intended to equip researchers and development professionals with the foundational knowledge to effectively integrate this building block into their synthetic programs.

Core Chemical Profile and Strategic Value

This compound, also known as 4-Chloro-m-anisidine, is a substituted aniline featuring a unique arrangement of functional groups that dictate its reactivity.[2][3][4] Its structure is amenable to a variety of chemical modifications, making it an invaluable intermediate for creating compounds with potential antimicrobial, antitumor, or antihypertensive properties.[1]

The strategic value of this molecule lies in the orthogonal reactivity of its three key features:

  • The Amino Group (-NH₂): A potent nucleophile and a handle for diazotization, enabling a vast array of subsequent transformations.

  • The Chloro Group (-Cl): A stable substituent that can act as a directing group or a site for palladium-catalyzed cross-coupling reactions.

  • The Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring and influences the regioselectivity of electrophilic substitution reactions.

Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for experimental design and safety.

PropertyValueSource
Molecular Formula C₇H₈ClNO[2][3]
Molecular Weight 157.60 g/mol [2][3]
Appearance White to cream or brown crystalline powder[5]
Melting Point 78 - 81 °C / 172.4 - 177.8 °F[6]
CAS Number 13726-14-2[3][4][5]

Foundational Reactivity: The Diazotization-Sandmeyer Pathway

One of the most powerful and classic transformations for aromatic amines is their conversion into diazonium salts, which are excellent intermediates due to the superb leaving group ability of dinitrogen gas (N₂). This opens the door to the Sandmeyer reaction, a reliable method for introducing a wide range of substituents onto the aromatic ring that would be difficult to achieve through direct substitution.[7][8][9]

The reaction proceeds via the in-situ formation of an aryldiazonium salt from the aniline using a nitrite source (e.g., NaNO₂) under acidic conditions.[10] This intermediate is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to facilitate a radical-nucleophilic aromatic substitution, replacing the diazonium group with the corresponding nucleophile.[8][10]

Workflow: Diazotization to Sandmeyer Product

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Aniline This compound Reagents1 NaNO₂, aq. HCl 0-5 °C Aniline->Reagents1 Diazonium In-situ Diazonium Salt [Ar-N₂]⁺Cl⁻ Reagents1->Diazonium Reagents2 CuX (e.g., CuCl, CuBr) Heat Diazonium->Reagents2 Electron Transfer from Cu(I) Product Aryl Halide Product (e.g., 1,4-Dichloro-2-methoxybenzene) Reagents2->Product N2 N₂ Gas (byproduct) Reagents2->N2

Caption: General workflow for the Sandmeyer reaction.

Exemplary Protocol: Synthesis of 1,4-Dichloro-2-methoxybenzene

Causality: This protocol leverages the amine functionality to install a second chloro group at a position that would be challenging to achieve via direct electrophilic chlorination due to the directing effects of the existing substituents. The use of low temperatures (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Preparation: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a suitable volume of 3M hydrochloric acid. Cool the resulting slurry to 0-5 °C in an ice-water bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at this temperature. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and warm gently. Slowly add the cold diazonium salt solution to the warm copper(I) chloride solution.

  • Reaction Progression: Vigorous evolution of nitrogen gas will be observed. After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the desired 1,4-dichloro-2-methoxybenzene.

Core Synthetic Utility: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic chemistry, central to the synthesis of countless pharmaceuticals.[11] this compound serves as an excellent nucleophilic partner in these reactions.

The most common strategy involves the reaction of the aniline with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acidic byproduct.[12]

Exemplary Protocol: N-(4-chloro-3-methoxyphenyl)pivalamide

Causality: This protocol demonstrates the N-acylation of the aniline. Trimethylacetyl chloride (pivaloyl chloride) is used as the electrophile.[12] Triethylamine is added as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.

  • Setup: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., benzene, THF, or dichloromethane) in a flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.[12]

  • Addition of Acyl Chloride: Slowly add trimethylacetyl chloride (1.1 eq) dropwise to the cooled solution.[12]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[12]

  • Quenching and Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. The organic layer should be washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).[12]

  • Purification: After filtering and concentrating the solvent under reduced pressure, the resulting crude product can be purified by recrystallization or column chromatography to yield the pure amide.[12]

Advanced Applications: Palladium-Catalyzed Cross-Coupling

The true power of this compound as a modern building block is realized in the context of palladium-catalyzed cross-coupling reactions. These transformations have revolutionized C-N and C-C bond formation.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide.[13][14] In this context, this compound can act as the amine nucleophile, coupling with various aryl halides or triflates to generate substituted diarylamines, a common motif in medicinal chemistry.

Causality: The reaction's success hinges on a palladium catalyst and a specialized phosphine ligand. The ligand's steric bulk and electron-donating properties are crucial; they facilitate the key steps of oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the active catalyst.[15] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is essential to deprotonate the amine in the catalytic cycle, forming the palladium-amido intermediate.[15][16]

Suzuki-Miyaura Coupling

While the aniline itself is not a direct participant, the chloro-substituent on the ring serves as a handle for Suzuki-Miyaura cross-coupling.[17][18] This reaction couples an organohalide with an organoboron species (like a boronic acid) to form C-C bonds.[19][20] This allows for the introduction of new aryl or alkyl groups at the 4-position, dramatically increasing molecular complexity.

General Catalytic Cycle for Pd Cross-Coupling

G cluster_cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition PdII R-Pd(II)-X      L₂ Pd0->PdII R-X OxiAdd->PdII Trans Transmetalation PdII_R R-Pd(II)-R'      L₂ PdII->PdII_R R'-M Trans->PdII_R PdII_R->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product Product Formation Reagents R-X + R'-M

Caption: A generalized catalytic cycle for palladium cross-coupling reactions.

Application Spotlight: Synthesis of Bioactive Scaffolds

The utility of this compound is exemplified by its use as a key intermediate in the synthesis of complex, biologically active molecules.

  • Raf Kinase Inhibitors: It has been employed as a crucial reagent in the preparation of potent Raf kinase inhibitors, which are a class of drugs used in cancer therapy.[12]

  • Quinoline Derivatives: The related compound, 4-methoxyaniline, is a starting material for synthesizing 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for PI3K/mTOR inhibitors, another important class of anti-cancer agents.[21][22] The structural similarity highlights the importance of this substitution pattern in medicinal chemistry.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount.

  • Hazards: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation and skin irritation.[2][6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[6][23]

  • Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[4][6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. The substance should be stored locked up.[6]

Conclusion

This compound is more than just a simple aromatic amine; it is a strategic building block with a rich and versatile chemical reactivity. Its unique combination of an amine, a chloro group, and a methoxy group provides synthetic chemists with multiple handles for transformation. From foundational Sandmeyer reactions to modern palladium-catalyzed cross-couplings, this reagent offers reliable and diverse pathways to construct complex molecular targets. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, will enable researchers and drug development professionals to fully exploit its potential in their synthetic endeavors.

References

The Emerging Therapeutic Potential of 4-Chloro-3-methoxyaniline Scaffolds: A Technical Guide to Synthesis and Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Exploring 4-Chloro-3-methoxyaniline Derivatives

In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone, providing the foundational structure for a multitude of therapeutic agents.[1] Its derivatives are integral to a wide array of drugs, from pioneering sulfa antibiotics to advanced targeted cancer therapies. The strategic placement of various functional groups on the aniline ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery.

The subject of this guide, this compound, presents a particularly interesting starting point for the synthesis of novel bioactive compounds. The electron-withdrawing nature of the chlorine atom at the para position and the electron-donating methoxy group at the meta position create a unique electronic environment that can influence molecular interactions with biological targets. While comprehensive research on the biological activities of a broad spectrum of this compound derivatives is still an emerging field, the wealth of data on structurally similar substituted anilines provides a strong rationale for its exploration.

This technical guide will, therefore, serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in this promising chemical space. We will delve into the synthesis of key derivatives, provide detailed, field-proven protocols for screening their biological activity, and discuss the underlying principles that guide these experimental choices. As direct literature on a wide array of this compound derivatives is nascent, this guide will leverage established methodologies and findings from closely related aniline analogues to provide a robust framework for investigation.

Part 1: Synthesis of Key this compound Derivatives

The versatility of the primary amine group on the this compound scaffold allows for its derivatization into a variety of chemical classes, including Schiff bases, quinolines, and other heterocyclic systems, which are known to possess diverse biological activities.[2]

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.[3] This reaction is a cornerstone of medicinal chemistry for creating a diverse library of compounds for biological screening.

Causality of Experimental Choice: The formation of the imine bond is typically acid-catalyzed and reversible. The removal of water from the reaction mixture drives the equilibrium towards the product. The choice of solvent and catalyst can significantly impact the reaction rate and yield.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a substituted salicylaldehyde, a common reaction in the generation of bioactive molecules.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol. Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Addition of Aldehyde: To the stirred solution, add an equimolar amount (10 mmol) of a substituted salicylaldehyde dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol or methanol to obtain a pure crystalline solid.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_synthesis Schiff Base Synthesis Workflow Start Start: Reactants Dissolve Dissolve this compound in Ethanol + Acetic Acid Start->Dissolve Add_Aldehyde Add Substituted Salicylaldehyde Dissolve->Add_Aldehyde Reflux Reflux for 4-6 hours Add_Aldehyde->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize (optional) Wash->Recrystallize Characterize Spectroscopic Characterization Recrystallize->Characterize End End: Pure Product Characterize->End

Caption: General workflow for the synthesis of Schiff base derivatives.

Synthesis of Quinoline Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5] A common route to quinoline synthesis is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone.

Experimental Protocol: Synthesis of a Representative Quinoline Derivative

This protocol is adapted from the synthesis of a related quinoline derivative and can be optimized for this compound.[4]

  • Reactant Mixture: In a flask, mix this compound (10 mmol) with ethyl acetoacetate (20 mmol).

  • Cyclization: Add polyphosphoric acid to the mixture and heat at a high temperature (e.g., 170°C) for 1-2 hours. The acid acts as both a catalyst and a dehydrating agent.

  • Work-up: After cooling, carefully pour the reaction mixture into ice water with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms. Collect the solid product by filtration.

  • Purification and Characterization: Purify the crude product by recrystallization and confirm its structure using appropriate spectroscopic techniques.

Part 2: Biological Activity Screening Protocols

A systematic screening process is essential to identify and characterize the biological activities of the newly synthesized derivatives. This section provides detailed protocols for assessing antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity Screening

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[6] The following protocols are standard methods for the preliminary screening of novel compounds.

2.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a quantitative assay performed in a 96-well microtiter plate, allowing for high-throughput screening.

Experimental Protocol:

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A solvent control (broth with inoculum and the highest concentration of the solvent used) is also crucial to ensure the solvent has no antimicrobial activity.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

2.1.2. Agar Well Diffusion Method

Principle: This method provides a qualitative assessment of antimicrobial activity. The test compound diffuses from a well through a solidified agar medium, creating a concentration gradient. If the compound is active, it will inhibit the growth of the seeded microorganism, resulting in a clear zone of inhibition.

Experimental Protocol:

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a fixed volume (e.g., 100 µL) of a known concentration of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Screening_Workflow cluster_screening Biological Activity Screening Workflow Start Synthesized Derivatives Antimicrobial Antimicrobial Screening Start->Antimicrobial Anticancer Anticancer Screening Start->Anticancer Antioxidant Antioxidant Screening Start->Antioxidant MIC Broth Microdilution (MIC) Antimicrobial->MIC Diffusion Agar Well Diffusion Antimicrobial->Diffusion MTT MTT Assay (IC50) Anticancer->MTT DPPH DPPH Assay Antioxidant->DPPH ABTS ABTS Assay Antioxidant->ABTS Data_Analysis Data Analysis & SAR MIC->Data_Analysis Diffusion->Data_Analysis MTT->Data_Analysis DPPH->Data_Analysis ABTS->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A comprehensive workflow for biological activity screening.

Anticancer Activity Screening: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include an untreated control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antioxidant Activity Screening

Antioxidants can neutralize harmful free radicals and are of interest in the prevention and treatment of various diseases. The DPPH and ABTS assays are two of the most common methods for evaluating antioxidant capacity.[3]

2.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[10]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of the test compound solution at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

2.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate.[11] This radical has a blue-green color. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured by a decrease in absorbance at 734 nm.[12]

Experimental Protocol:

  • Generation of ABTS•⁺: Prepare the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add the test compound at various concentrations to the ABTS•⁺ working solution.

  • Incubation and Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the screening assays should be systematically organized for easy comparison and interpretation.

Tabular Representation of Data

Summarizing quantitative data in tables is crucial for comparing the potency of different derivatives.

Table 1: Representative Antimicrobial Activity Data (MIC in µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosa
Cmpd-1 Schiff Base (R=H)64128>256>256
Cmpd-2 Schiff Base (R=OH)3264128256
Cmpd-3 Quinoline163264128
Ciprofloxacin (Standard)0.50.2512

Table 2: Representative Anticancer and Antioxidant Activity Data

Compound IDAnticancer IC₅₀ (µM) (MCF-7 cells)Antioxidant EC₅₀ (µM) (DPPH Assay)
Cmpd-1 45.289.5
Cmpd-2 22.845.1
Cmpd-3 15.632.7
Doxorubicin 0.8N/A
Ascorbic Acid N/A15.2

Note: The data in these tables are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

By analyzing the data in the tables, preliminary SAR can be established. For instance, in our hypothetical data, the introduction of a hydroxyl group (Cmpd-2 vs. Cmpd-1) appears to enhance both antimicrobial and anticancer/antioxidant activity. The quinoline derivative (Cmpd-3) shows the most promising activity across the board, suggesting that this heterocyclic scaffold may be a more effective core structure for developing potent bioactive agents from a this compound starting material.

Mechanistic Considerations

Aniline derivatives exert their biological effects through various mechanisms.[13] In cancer, they are known to act as kinase inhibitors, interfering with signaling pathways crucial for cell proliferation.[1]

Kinase_Inhibition_Pathway cluster_pathway General Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) Receptor->Downstream P Aniline_Deriv Aniline Derivative (Inhibitor) Aniline_Deriv->Receptor ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Aniline derivatives can inhibit receptor tyrosine kinases.

The antimicrobial action of such compounds can involve the disruption of cell membranes or the inhibition of essential enzymes. For antioxidants, the mechanism is typically direct radical scavenging through hydrogen or electron donation.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis of key derivatives and the systematic screening of their biological activities. By employing the detailed protocols for antimicrobial, anticancer, and antioxidant assays, researchers can efficiently evaluate the potential of their synthesized compounds. The preliminary data generated will be instrumental in establishing structure-activity relationships, which will, in turn, guide the design of more potent and selective molecules. Further investigation into the precise mechanisms of action of the most promising lead compounds will be a critical next step in their development as potential drug candidates.

References

An In-Depth Technical Guide to the Exploratory Reactions of 4-Chloro-3-methoxyaniline with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the reactivity of 4-Chloro-3-methoxyaniline with a range of electrophiles. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying principles governing these reactions, thereby empowering the reader to make informed experimental choices.

Introduction to this compound: A Building Block of Interest

This compound, with the CAS number 13726-14-2, is a substituted aniline that has garnered significant interest as a precursor in the synthesis of various high-value molecules, including pharmaceuticals and dyes.[1][2] Its utility stems from the unique interplay of its three substituents on the aromatic ring: an activating amino group, an activating methoxy group, and a deactivating yet ortho-, para-directing chloro group. Understanding the cumulative effect of these groups is paramount to predicting and controlling the outcomes of electrophilic aromatic substitution (EAS) reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.60 g/mol [3]
Melting Point 78.0 to 82.0 °C[4]
Appearance White to Amber to Dark green powder to crystal[4]
CAS Number 13726-14-2[3]

The Electronic Landscape: Predicting Regioselectivity in Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution on the this compound ring is dictated by the electronic and steric influences of its substituents.

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.[5]

  • Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is a strong activating, ortho-, para-director, donating electron density to the ring via resonance.[5]

  • Chloro Group (-Cl): The chloro group is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of the resonance contribution of its lone pairs.[6]

The combined effect of these groups leads to a highly activated aromatic ring. The directing influences of the amino and methoxy groups are synergistic, strongly favoring substitution at the positions ortho and para to them. The chloro group's directing effect is also considered.

Based on the positions of the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6. The C2 and C6 positions are ortho to the strongly activating amino and methoxy groups, respectively, making them the most likely sites for substitution. The C5 position is ortho to the chloro group and meta to the amino and methoxy groups, making it a less favored site. Steric hindrance may also play a role in favoring substitution at the less hindered C6 position over the C2 position, which is flanked by the methoxy and amino groups.

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Protection of the Amino Group: A Prerequisite for Controlled Reactivity

Direct electrophilic substitution on anilines can be problematic. The strongly activating amino group can lead to multiple substitutions, and its basicity can cause undesirable side reactions with acidic reagents or catalysts.[7] For instance, in Friedel-Crafts reactions, the amino group reacts with the Lewis acid catalyst, deactivating the ring towards the desired substitution.[8][9] Similarly, under the strongly acidic conditions often used for nitration, the amino group is protonated to form an anilinium ion, which is a meta-director.[7]

Therefore, to ensure predictable and high-yielding reactions, the amino group of this compound should be protected, typically by converting it into an amide. Acetylation to form the corresponding acetanilide is a common and effective strategy. This transformation moderates the activating effect of the nitrogen and prevents unwanted side reactions. The protecting group can be readily removed by hydrolysis at a later stage.

Experimental Protocol: Acetylation of this compound

This protocol describes a general procedure for the protection of the amino group as an acetanilide.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Cold water

  • Ethanol (for recrystallization)

  • 250 mL flask

  • Vacuum filtration apparatus

Procedure:

  • In a fume hood, dissolve this compound (1 equivalent) in glacial acetic acid in a 250 mL flask.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • After the initial exothermic reaction subsides, gently warm the mixture for approximately 15-20 minutes.

  • Pour the warm solution into cold water with vigorous stirring to precipitate the N-(4-chloro-3-methoxyphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash it with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.

G cluster_workflow Amine Protection Workflow start This compound step1 Dissolve in Glacial Acetic Acid start->step1 step2 Add Acetic Anhydride step1->step2 step3 Gentle Warming step2->step3 step4 Precipitate in Cold Water step3->step4 step5 Vacuum Filtration & Wash step4->step5 step6 Recrystallize step5->step6 end N-(4-chloro-3-methoxyphenyl)acetamide step6->end

Caption: Workflow for the protection of this compound.

Exploratory Electrophilic Substitution Reactions

The following sections detail the expected outcomes and general methodologies for key electrophilic aromatic substitution reactions on N-(4-chloro-3-methoxyphenyl)acetamide.

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of anilines is generally unsuccessful due to the reaction of the amino group with the Lewis acid catalyst.[9] However, with the amino group protected as an acetanilide, the reaction can proceed. The acetamido group is still an ortho-, para-director, but its activating effect is attenuated compared to the free amino group. The methoxy group remains a strong ortho-, para-director. Therefore, acylation is expected to occur predominantly at the position ortho to the methoxy group (C6) and para to the acetamido group.

Reaction Scheme: N-(4-chloro-3-methoxyphenyl)acetamide + Acyl Halide/Anhydride --(Lewis Acid)--> Acylated Product

Expected Major Product: N-(2-acyl-4-chloro-5-methoxyphenyl)acetamide

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Materials:

  • N-(4-chloro-3-methoxyphenyl)acetamide

  • Acyl chloride (e.g., acetyl chloride) or anhydride

  • Lewis acid (e.g., aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

Procedure:

  • In a dry flask under an inert atmosphere, suspend N-(4-chloro-3-methoxyphenyl)acetamide and the Lewis acid (1.1-2.2 equivalents) in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (1.1 equivalents) to the cooled suspension.

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and wash it successively with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Halogenation

Halogenation of the protected aniline can be achieved using various reagents. For chlorination, sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be used. For bromination, elemental bromine in acetic acid or N-bromosuccinimide (NBS) are common choices. The directing effects of the acetamido and methoxy groups will again favor substitution at the C6 position.

Reaction Scheme: N-(4-chloro-3-methoxyphenyl)acetamide + Halogenating Agent --> Halogenated Product

Expected Major Product: N-(2-halo-4-chloro-5-methoxyphenyl)acetamide

A study on the regioselective chlorination and bromination of unprotected anilines using copper halides in ionic liquids has shown high yields and excellent regioselectivity for para-substitution in many cases.[10] For 3-methoxyaniline, chlorination with CuCl₂ in an ionic liquid yielded the this compound as the major product.[10] This suggests that direct halogenation of the unprotected this compound could also be explored under these milder conditions, potentially avoiding the need for protection and deprotection steps.

Nitration

Nitration of the protected aniline is typically carried out using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions necessitate the protection of the amino group to avoid the formation of the meta-directing anilinium ion.[7] The acetamido and methoxy groups will direct the incoming nitro group to the C6 position.

Reaction Scheme: N-(4-chloro-3-methoxyphenyl)acetamide + HNO₃/H₂SO₄ --> Nitrated Product

Expected Major Product: N-(4-chloro-5-methoxy-2-nitrophenyl)acetamide

The nitration of the related compound, 4-chloroanisole, has been studied, and it can serve as a useful reference.[11]

Experimental Protocol: General Procedure for Nitration

Materials:

  • N-(4-chloro-3-methoxyphenyl)acetamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • Dissolve N-(4-chloro-3-methoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified period, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Sulfonation

Sulfonation can be achieved using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). Similar to other EAS reactions on this substrate, the sulfonic acid group is expected to be introduced at the C6 position. The sulfonation of anilines can lead to the formation of sulfanilic acids.[12]

Reaction Scheme: N-(4-chloro-3-methoxyphenyl)acetamide + Fuming H₂SO₄ --> Sulfonated Product

Expected Major Product: 2-acetamido-5-chloro-4-methoxybenzenesulfonic acid

Deprotection of the Amino Group

After the desired electrophilic substitution has been carried out on the protected aniline, the acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the free amino group.

Experimental Protocol: Acidic Hydrolysis of the Acetanilide

Materials:

  • Substituted N-(4-chloro-3-methoxyphenyl)acetamide

  • Concentrated hydrochloric acid or sulfuric acid

  • Water

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • Reflux the substituted acetanilide with a mixture of concentrated acid and water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the substituted this compound derivative.

Further Transformations: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2][13] The resulting aromatic aldehydes are versatile intermediates for further synthetic transformations. Given the electron-rich nature of this compound (or its protected form), it is an excellent candidate for this reaction. The formyl group is expected to be introduced at the C6 position.

G cluster_vilsmeier Vilsmeier-Haack Reaction Pathway start This compound (or protected derivative) reagent DMF, POCl₃ start->reagent intermediate Iminium Salt Intermediate reagent->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis end 2-Amino-5-chloro-4-methoxybenzaldehyde hydrolysis->end

Caption: Conceptual workflow of the Vilsmeier-Haack formylation.

Conclusion

This compound is a highly versatile and reactive substrate for electrophilic aromatic substitution. By understanding the directing effects of its substituents and employing appropriate protective group strategies, a wide array of functionalized derivatives can be synthesized with a high degree of regiocontrol. The methodologies and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block and to develop novel synthetic pathways for applications in medicinal chemistry and materials science.

References

Whitepaper: 4-Chloro-3-methoxyaniline as a Cornerstone Reagent for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth exploration of 4-Chloro-3-methoxyaniline, a uniquely functionalized aromatic amine, and its pivotal role as a starting material in the synthesis of diverse, high-value heterocyclic compounds. We will move beyond simple reaction lists to dissect the causality behind synthetic strategies, offering field-proven protocols and mechanistic insights critical for modern chemical research and development.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Their rigid frameworks and rich electronic properties are central to molecular recognition, biological activity, and photophysical behavior. The challenge, however, lies in the efficient and regioselective construction of these scaffolds.

This compound emerges as a reagent of significant strategic value. Its disubstituted pattern—an electron-donating methoxy group (-OCH3) and an electron-withdrawing, ortho-para directing chloro group (-Cl)—creates a nuanced electronic environment. This unique substitution pre-ordains the regiochemical outcome of many cyclization reactions, allowing chemists to construct complex molecules with a high degree of predictability and control. The methoxy group activates the ring towards electrophilic substitution, while the chloro group provides a stable, yet potentially reactive, handle for further functionalization via cross-coupling reactions.

Core Physicochemical Properties

A thorough understanding of a starting material's properties is fundamental to its successful application. The key attributes of this compound are summarized below.[1][2][3]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 13726-14-2TCI, Fisher[2]
Molecular Formula C₇H₈ClNOPubChem[1]
Molecular Weight 157.60 g/mol PubChem[1]
Appearance White to amber crystalline powderTCI
Melting Point 78.0 to 82.0 °CTCI
SMILES COC1=C(C=CC(=C1)N)ClPubChem[1]

Synthesis of Quinolines: A Classic Scaffold for Modern Challenges

The quinoline ring system is a privileged scaffold in drug discovery, appearing in numerous antimalarial, antibacterial, and anticancer agents. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are powerful tools for their construction. This compound is an excellent substrate for these reactions, leading directly to 7-chloro-6-methoxyquinoline derivatives.

The Friedländer Annulation: Mechanism and Regiocontrol

The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. When using this compound, the reaction is typically performed with a β-dicarbonyl compound under acid or base catalysis.

Mechanistic Rationale: The reaction proceeds via an initial Schiff base (imine) formation between the aniline's amino group and one of the carbonyls of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration (aromatization) to yield the quinoline ring. The substituents on the aniline ring dictate the final substitution pattern; in this case, the chloro and methoxy groups will reside at the 7- and 6-positions, respectively. This predictable outcome is a direct consequence of the starting material's defined structure.

Visualization: Friedländer Synthesis Workflow

Friedlander_Synthesis start_material This compound + β-Dicarbonyl Compound step1 Step 1: Schiff Base Formation (Condensation) start_material->step1 Heat reagents Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) reagents->step1 step2 Step 2: Intramolecular Aldol (Cyclization) step1->step2 step3 Step 3: Dehydration (Aromatization) step2->step3 product 7-Chloro-6-methoxy- substituted Quinoline step3->product Cascade_Reaction precursor Functionalized Aniline Precursor intermediate1 Reactive Intermediate 1 precursor->intermediate1 Activation trigger Reaction Trigger (e.g., Lewis Acid, Light) trigger->intermediate1 intermediate2 Intermediate 2 (Post-Cyclization) intermediate1->intermediate2 Cascade Events product Final Heterocyclic Product intermediate2->product Final Step (e.g., Aromatization)

References

Methodological & Application

Synthesis of 4-Chloro-3-methoxyaniline from 2-chloro-5-nitroanisole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-3-methoxyaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The protocol details the chemical reduction of 2-chloro-5-nitroanisole, a common and efficient pathway to the target molecule. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules. Its structural features, including the chloro, methoxy, and amino groups on an aromatic ring, make it a versatile precursor for creating compounds with diverse biological activities. The synthesis described herein focuses on the reduction of the nitro group of 2-chloro-5-nitroanisole to an amine, a fundamental and widely employed transformation in organic chemistry.[1][2]

The choice of reducing agent is critical for the successful and safe execution of this synthesis. While various methods exist for the reduction of nitroarenes, this guide will focus on a robust and scalable method, providing a detailed protocol that can be adapted for various laboratory settings.[3][4]

Reaction Mechanism and Rationale

The conversion of an aromatic nitro compound to an aniline is a classic reduction reaction. The process involves the transfer of six electrons and six protons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[5]

Several reducing systems can accomplish this transformation, including:

  • Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney nickel.[3][6] It is a clean method, with water being the primary byproduct.[1] However, care must be taken as some catalysts can also lead to dehalogenation, which is an undesirable side reaction in this specific synthesis.[3]

  • Metal/Acid Systems: A common and historically significant method is the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid.[2][3][7] The metal acts as the electron donor, and the acid provides the necessary protons. The Béchamp reduction, using iron and a mineral acid, is a well-established example of this approach.[1][8]

  • Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) can also be used for the mild reduction of nitro groups.[3][9]

For this application note, we will focus on the use of iron powder in the presence of an acid, a cost-effective and highly effective method for this transformation.[7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-chloro-5-nitroanisole1009-36-5C₇H₆ClNO₃187.58Yellow crystalline powder, Melting Point: 81-83°C[10]
Iron Powder7439-89-6Fe55.845Fine, grey powder
Acetic Acid (Glacial)64-19-7C₂H₄O₂60.05Corrosive, pungent odor
Ethanol64-17-5C₂H₅OH46.07Flammable liquid
Dichloromethane75-09-2CH₂Cl₂84.93Volatile solvent
Sodium Bicarbonate144-55-8NaHCO₃84.01White crystalline powder
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Hygroscopic solid
Deionized Water7732-18-5H₂O18.015
Step-by-Step Procedure

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitroanisole.

  • Add a solvent mixture of ethanol and deionized water.

  • To this suspension, add the iron powder.

  • Finally, carefully add glacial acetic acid to the stirring mixture.

Reaction Execution:

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

Work-up and Isolation:

  • Filter the reaction mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound as a solid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants: - 2-chloro-5-nitroanisole - Iron Powder - Ethanol/Water - Acetic Acid B 2. Reflux with Stirring (Monitor by TLC) A->B C 3. Cool and Filter (Remove Iron Salts) B->C D 4. Evaporate Solvent C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with CH₂Cl₂ E->F G 7. Wash with Brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Results
ParameterExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC₇H₈ClNO[11]
Molecular Weight157.60 g/mol [11]
Melting Point76.5-82.5 °C[12]
Purity (by HPLC/GC)>98%
Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra should be compared with literature values or a reference standard.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods are used to determine the purity of the final product.

Safety and Handling

5.1. Hazard Identification

  • 2-chloro-5-nitroanisole: Harmful if swallowed.[13] Causes skin and serious eye irritation.[14] Handle with appropriate personal protective equipment (PPE).[14][15]

  • Acetic Acid (Glacial): Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

  • Nitroaromatic Compounds: These compounds are often toxic and can be environmental pollutants.[16] Proper handling and disposal are crucial.[17][18][19][20]

5.2. Personal Protective Equipment (PPE)

  • Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields at all times.

  • Work in a well-ventilated fume hood.

5.3. Waste Disposal

  • All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.[15][18] Halogenated and non-halogenated waste streams should be segregated.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient heating or reaction time.Ensure the reaction is at a steady reflux. Extend the reaction time and monitor by TLC.
Low YieldInefficient extraction or loss during purification.Ensure complete extraction by performing multiple extractions. Optimize the column chromatography conditions.
Impure ProductIncomplete reaction or side product formation.Re-purify the product by recrystallization or repeat column chromatography.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 2-chloro-5-nitroanisole. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for use in various research and development applications.

References

Application Note: A Detailed Protocol for the Diazotization of 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Power of Diazonium Intermediates

The diazotization of primary aromatic amines is a foundational reaction in synthetic organic chemistry, yielding highly versatile arenediazonium salt intermediates.[1][2] First discovered by Peter Griess in 1858, this transformation provides a critical gateway for introducing a wide array of functional groups onto an aromatic ring, a process often difficult to achieve through direct substitution.[1] The resulting diazonium salts are pivotal in the synthesis of pharmaceuticals, agrochemicals, and are perhaps most famously known for their role in the production of azo dyes.[3][4][5]

This guide provides a detailed, field-proven protocol for the diazotization of 4-Chloro-3-methoxyaniline. The resulting 4-chloro-3-methoxybenzenediazonium salt is a valuable intermediate whose downstream applications leverage the exceptional leaving group ability of the dinitrogen moiety (N₂).[6] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and emphasize the critical safety protocols required for handling these energetic compounds.

Mechanistic Rationale and Critical Parameters

The conversion of a primary aromatic amine to a diazonium salt is a multi-step process conducted in a cold, acidic medium.[4][7] Understanding the mechanism is key to appreciating the causality behind the specific experimental conditions.

The overall reaction is: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O[2]

  • Formation of the Nitrosating Agent: The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[3][5] In the strongly acidic environment, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺) , which is the active agent in the reaction.[1][2][4]

  • N-Nitrosation: The lone pair of electrons on the nitrogen atom of this compound performs a nucleophilic attack on the nitrosonium ion.[2][8] This is typically the rate-determining step.

  • Proton Transfer and Dehydration: A series of rapid proton transfers (tautomerization) and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized arenediazonium ion.[1][4][6]

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): This is the most critical parameter. Arenediazonium salts are thermally unstable.[9] Above 5 °C, they readily decompose, often liberating nitrogen gas and forming undesired phenol byproducts.[4] Maintaining a low temperature throughout the procedure is essential for maximizing yield and ensuring safety.

  • Excess Mineral Acid: An excess of strong acid (typically 2.5-3 equivalents) is crucial for several reasons: (1) It ensures the complete protonation of the aniline to maintain its solubility in the aqueous medium; (2) It facilitates the generation of the nitrosonium ion from sodium nitrite; and (3) It helps to stabilize the resulting diazonium salt and prevents an unwanted side reaction where the diazonium salt couples with unreacted amine to form a diazoamino compound.[10]

Mandatory Safety Protocols: Handling Diazonium Salts

Trustworthiness through Safety: Diazonium salts, particularly in their solid, dry state, are notoriously unstable and can be sensitive to friction, shock, and heat, posing a significant explosion hazard.[11][12][13] Therefore, they are almost always generated and used in situ as an aqueous solution without isolation.[5] Adherence to the following safety rules is non-negotiable.

The Cardinal Rules for Safe Diazotization:

  • Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.[11][12]

  • Strict Temperature Control: Always keep the reaction temperature below 5 °C using an ice/salt bath. A runaway reaction can lead to rapid decomposition and pressure buildup.[11]

  • Never Isolate: Do not attempt to isolate the diazonium salt as a solid unless you are using specialized protocols (e.g., with fluoroborate counter-ions) and are working on a very small scale (typically <0.75 mmol) with appropriate safety measures like a blast shield.[11][12][13]

  • Stoichiometric Nitrite: Use only a stoichiometric or slight excess of sodium nitrite. Avoid large excesses.[11][12]

  • Quench Excess Nitrite: After the reaction is complete, any excess nitrous acid must be destroyed. This is typically done by adding a quenching agent like urea or sulfamic acid, which converts HNO₂ into N₂, CO₂, and H₂O.[10]

  • Proper PPE: Wear safety goggles, a lab coat, and appropriate gloves at all times. Ensure a safety shower and eyewash station are accessible.[14]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of acid vapors or nitrogen oxides.[15]

Experimental Protocol: Diazotization of this compound

This protocol details the formation of an aqueous solution of 4-chloro-3-methoxybenzenediazonium chloride.

Data Presentation: Reagents and Parameters

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Molar Eq.Notes
This compoundC₇H₈ClNO157.601.0Starting Material
Hydrochloric Acid (conc.)HCl36.46~3.037% w/w, ~12.1 M
Sodium NitriteNaNO₂69.001.05Reagent Grade
Deionized WaterH₂O18.02-Solvent
Urea (or Sulfamic Acid)CH₄N₂O60.06-Quenching Agent
Starch-Iodide Paper---Indicator
IceH₂O18.02-Coolant

Table 2: Example Stoichiometry for a 50 mmol Scale Reaction

ReagentMolar Eq.Amount (moles)Amount (mass/vol)
This compound1.00.0507.88 g
Hydrochloric Acid (conc.)3.00.15012.4 mL
Deionized Water (for amine)--50 mL
Sodium Nitrite1.050.05253.62 g
Deionized Water (for nitrite)--15 mL
Step-by-Step Methodology

Part A: Preparation of the Amine Hydrochloride Salt Solution

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add this compound (7.88 g, 50 mmol).

  • To the flask, add deionized water (50 mL) followed by the slow, careful addition of concentrated hydrochloric acid (12.4 mL, 150 mmol) while stirring. The addition of acid is exothermic.

  • Stir the mixture until the aniline is completely dissolved, forming its hydrochloride salt. The solution may be slightly colored.

  • Place the flask in an ice/salt bath and cool the solution to 0 °C with vigorous stirring. Ensure the thermometer bulb is submerged in the liquid.

Part B: The Diazotization Reaction 5. In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol) in cold deionized water (15 mL). Cool this solution in an ice bath. 6. Using a pressure-equalizing dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine salt solution from Step 4. 7. CRITICAL: Maintain the internal reaction temperature between 0-5 °C throughout the addition. The rate of addition should be slow enough to prevent the temperature from rising above 5 °C. This step typically takes 30-45 minutes.

Part C: Monitoring and Quenching 8. After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. 9. Test for the presence of a slight excess of nitrous acid. To do this, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, which confirms the reaction is complete.[16] 10. If the test is negative, add a small amount (e.g., 0.5 mL) of the remaining sodium nitrite solution and re-test after 5-10 minutes. Repeat until a positive test is achieved. 11. Once a persistent positive test is confirmed, quench the excess nitrous acid by adding a small amount of urea or a few crystals of sulfamic acid. Stir until a test with fresh starch-iodide paper is negative (the paper remains white). 12. The resulting clear, cold solution of 4-chloro-3-methoxybenzenediazonium chloride is now ready for immediate use in subsequent synthetic steps. DO NOT STORE THIS SOLUTION.

Visualization of the Experimental Workflow

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Monitoring & Completion Amine Dissolve this compound in HCl + H₂O Cooling Cool solution to 0-5 °C in ice/salt bath Amine->Cooling Addition Dropwise addition of NaNO₂ solution (Maintain T < 5 °C) Cooling->Addition NaNO2_prep Prepare cold aqueous NaNO₂ solution NaNO2_prep->Addition Stir Stir for 30 min at 0-5 °C Addition->Stir Test Test for excess HNO₂ (Starch-Iodide Paper) Stir->Test Quench Quench excess HNO₂ with Urea/Sulfamic Acid Test->Quench If positive Product Aqueous solution of 4-chloro-3-methoxybenzenediazonium chloride (Use Immediately) Quench->Product

Caption: Workflow for the diazotization of this compound.

Synthetic Applications

The prepared 4-chloro-3-methoxybenzenediazonium chloride solution is a versatile intermediate ready for a variety of transformations, including:

  • Sandmeyer and Related Reactions: For the introduction of chloro, bromo, or cyano groups.[5][8]

  • Aryl Halide Synthesis: Reaction with potassium iodide yields the corresponding aryl iodide, or with HBF₄ followed by heating (Schiemann reaction) to produce the aryl fluoride.[8][16]

  • Phenol Synthesis: Gentle warming of the acidic diazonium salt solution leads to the formation of 4-chloro-3-methoxyphenol.[4][17]

  • Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) produces highly colored azo dyes.[4][18]

References

Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methoxy-4-arylanilines

In the landscape of modern drug discovery and materials science, the strategic assembly of molecular scaffolds is paramount. 4-Chloro-3-methoxyaniline serves as a highly valuable and versatile building block. Its constituent parts—the reactive chloro-substituent, the electron-donating and metabolically relevant methoxy group, and the synthetically crucial aniline moiety—make it a precursor to a class of compounds with significant pharmacological potential.[1][2][3] The methoxy group, in particular, is a prevalent feature in many natural product-derived drugs and is frequently installed in synthetic molecules to enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2][3]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely adopted methods for forging carbon-carbon bonds.[4] Its mild reaction conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of its organoboron reagents make it an indispensable tool.[4][5] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction as applied to this compound, moving beyond a simple recitation of steps to explain the underlying chemical logic, optimization strategies, and troubleshooting for this specific transformation.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A foundational understanding of the catalytic cycle is critical for rational troubleshooting and optimization. The widely accepted mechanism proceeds through three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and results in a Palladium(II) intermediate.

  • Transmetalation : For this step to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base.[5][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻). This complex then transfers its organic group to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the 3-methoxy-4-arylaniline product. This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition Pd0->ArPdX ArX This compound (Ar-X) ArX->ArPdX ArX->ArPdX ArPdR Ar-Pd(II)Ln-R ArPdX->ArPdR Transmetalation ArPdX->ArPdR Base Base (e.g., K₃PO₄) Boronic Boronic Acid (R-B(OH)₂) AteComplex Ate Complex [R-B(OH)₃]⁻ Boronic->AteComplex Activation AteComplex->ArPdX ArPdR->Pd0 Reductive Elimination ArPdR->Pd0 Product Product (Ar-R) ArPdR->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: A Validated Approach for this compound

The primary challenge in coupling this compound is the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts.[5][7] This necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate the difficult oxidative addition step. The following protocol is designed for robustness and high yield.

Materials and Reagents
  • Aryl Halide: this compound

  • Boronic Acid/Ester: Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium Pre-catalyst: XPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos (2-4 mol%, if using Pd₂(dba)₃)

  • Base: Potassium phosphate tribasic (K₃PO₄), finely ground (2-3 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v) or 2-MeTHF

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, hot plate, inert gas line (Nitrogen or Argon), standard glassware for work-up, silica gel for chromatography.

Step-by-Step Experimental Protocol
  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq).[9][10]

    • Causality: Adding the solid reagents first allows for efficient removal of atmospheric oxygen. K₃PO₄ is a moderately strong base effective for transmetalation without causing significant hydrolysis of sensitive functional groups.[9][11]

    • Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst.[10]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). If using a separate catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos), add them now.

    • Causality: Using a pre-formed palladacycle like XPhos Pd G3 ensures a reliable 1:1 Pd:Ligand ratio and often leads to more reproducible results. Buchwald-type ligands (like XPhos) are sterically demanding and electron-rich, which dramatically accelerates the rate-limiting oxidative addition of aryl chlorides.[4]

    • Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent).

    • Causality: A mixed aqueous-organic solvent system aids in dissolving both the organic reagents and the inorganic base, facilitating interaction between all components.[7][11]

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath at 80-100 °C and stir vigorously.

    • Causality: Elevated temperatures are required to provide sufficient energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-24 hours.

  • Work-Up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

    • Causality: This standard aqueous work-up removes the inorganic base and boron byproducts.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-methoxy-4-arylaniline product.

Workflow cluster_prep 1. Inert Atmosphere Preparation cluster_reaction 2. Reaction Assembly & Execution cluster_workup 3. Work-up & Purification A Add Solids: This compound Boronic Acid K₃PO₄ B Seal Vessel A->B C Evacuate / Backfill with N₂/Ar (3x) B->C D Add Catalyst System (e.g., XPhos Pd G3) C->D E Add Degassed Solvent (e.g., Dioxane/H₂O) D->E F Heat & Stir (80-100 °C, 6-24h) E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Dilute (EtOAc/H₂O) & Extract H->I J Combine Organics, Dry, & Concentrate I->J K Purify by Flash Chromatography J->K P P K->P Pure Product

Caption: A validated experimental workflow for the Suzuki coupling.

Data Summary: Typical Reaction Parameters

The table below summarizes common conditions for Suzuki couplings involving challenging aryl chlorides or anilines, providing a solid starting point for optimization.

ParameterRecommended ConditionRationale & Justification
Palladium Source XPhos Pd G3, CataCXium A Pd G3Pre-formed palladacycles provide high activity and reproducibility for C-Cl bond activation.[4]
Ligand Buchwald-type (XPhos, SPhos)Bulky, electron-rich ligands are essential to promote the rate-limiting oxidative addition step.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that effectively form the boronate "ate" complex for transmetalation.[9][11]
Solvent Dioxane/H₂O, 2-MeTHF, TolueneAprotic polar solvents or ethereal solvents are generally effective. Water co-solvent aids in dissolving the base.[4][11]
Temperature 80 - 110 °CHigher temperatures are necessary to overcome the high activation energy of C-Cl bond cleavage.[11]
Boron Reagent Boronic Acid / Pinacol EsterPinacol esters offer greater stability against protodeboronation, which can be a side reaction.[5]
Typical Yield 70 - 95%Highly dependent on the specific boronic acid used, but optimized conditions should provide good to excellent yields.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst/ligand system.3. Insufficient temperature.1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand) or a palladacycle pre-catalyst.3. Increase reaction temperature in 10 °C increments.
Protodeboronation 1. Base is too strong or reaction is too slow.2. Presence of excess protic sources.1. Use a milder base (e.g., K₂CO₃) or switch to a more stable boronic acid pinacol ester.2. Use anhydrous solvents if water is not required for the specific base.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Improve the degassing procedure for the solvent and ensure a robust inert atmosphere is maintained throughout the reaction.
Formation of Byproducts 1. Side reactions due to high temperature.2. Aniline coordinating to palladium.1. Attempt the reaction at a lower temperature for a longer duration.2. Ensure a sufficient excess of a highly active ligand is used to outcompete aniline coordination.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for synthesizing valuable 3-methoxy-4-arylaniline derivatives. Success hinges on overcoming the inherent low reactivity of the aryl chloride bond. This is achieved through the rational selection of a highly active palladium catalyst system, typically featuring bulky, electron-rich phosphine ligands, in conjunction with an appropriate base and solvent system under carefully controlled inert conditions. By understanding the causality behind each experimental parameter, researchers can effectively troubleshoot and optimize this transformation, paving the way for applications in drug development and advanced materials.

References

Application Note: A Validated RP-HPLC Method for Purity Determination of 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-Chloro-3-methoxyaniline. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and pharmaceutical development environments. The described protocol provides a clear, step-by-step guide from solution preparation to data analysis, grounded in established chromatographic principles and regulatory expectations.

Introduction

This compound (CAS: 13726-14-2) is a substituted aniline derivative used as an intermediate in the synthesis of various chemical compounds, including active pharmaceutical ingredients (APIs).[1][2][3] The purity of such intermediates is a critical quality attribute, as impurities can carry through the synthesis process, potentially affecting the efficacy, safety, and stability of the final product. Therefore, a reliable and validated analytical method is essential to accurately quantify the purity and impurity profile of this compound.

This document presents an isocratic RP-HPLC method that effectively separates the main component from its potential process-related impurities and degradation products. The methodology is built upon fundamental chromatographic principles and adheres to the validation characteristics outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6][7]

Scientific Principle: Reversed-Phase Chromatography

The method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase (a mixture of acetonitrile and a buffered aqueous solution). This compound, being a moderately non-polar aromatic amine, interacts with the C18 stationary phase. Elution is achieved by the organic component of the mobile phase (acetonitrile), which competes for interaction sites on the stationary phase, thereby displacing the analyte and causing it to move through the column. The inclusion of a phosphate buffer in the mobile phase is critical to maintain a constant pH, ensuring consistent ionization of the aniline functional group and leading to reproducible retention times and peak shapes.

Instrumentation, Reagents, and Materials

  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: this compound (Purity ≥98%).[3]

  • Labware: Volumetric flasks, pipettes, analytical balance, sonicator, 0.45 µm membrane filters.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 20 minutes

Rationale for Parameter Selection:

  • Column: A standard C18 column provides excellent retention and selectivity for aromatic compounds like this compound.

  • Mobile Phase: The 55:45 ratio of Acetonitrile to buffer provides optimal elution strength, resulting in a reasonable retention time and good separation from potential impurities. The acidic pH (3.0) ensures that the aniline group is protonated, leading to a single ionic species and improved peak symmetry.

  • Detection Wavelength: 240 nm is chosen as it is a common absorbance maximum for substituted anilines, providing high sensitivity.

  • Temperature: Maintaining a constant column temperature of 30 °C ensures stable and reproducible retention times.

Experimental Protocols

Preparation of Solutions

20mM Phosphate Buffer (pH 3.0):

  • Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

Mobile Phase Preparation:

  • Mix 550 mL of Acetonitrile with 450 mL of the prepared 20mM Phosphate Buffer (pH 3.0).

  • Degas the mixture by sonicating for 10-15 minutes or by using an online degasser.

Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations.

Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

Sample Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation.

Analytical Workflow

The overall process from sample preparation to final result is outlined in the diagram below.

Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase & Buffer D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard Solution (0.1 mg/mL) E Perform System Suitability Test (SST) B->E C Prepare Sample Solution (0.1 mg/mL) F Inject Blank, Standard, & Sample Solutions C->F D->E System Ready E->F SST Passed G Integrate Chromatograms F->G H Calculate Purity (Area % Method) G->H

Caption: HPLC Purity Analysis Workflow.

System Suitability Test (SST)

Before commencing sample analysis, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST), which is an integral part of the analytical procedure.[8] The SST ensures that the system is capable of providing accurate and precise results.[9]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution (0.1 mg/mL).

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[10]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and sharpness of the peak.[11]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.[10][12]

The logical relationship ensuring a valid analytical run is depicted below.

SST_Logic Start Start Analysis SST Perform System Suitability Test (SST) (5 Replicate Injections) Start->SST CheckTailing Is Tailing Factor ≤ 2.0? SST->CheckTailing CheckPlates Are Theoretical Plates ≥ 2000? CheckTailing->CheckPlates Yes Fail System is Not Suitable Troubleshoot & Re-run SST CheckTailing->Fail No CheckRSD Is %RSD of Peak Area ≤ 2.0%? CheckPlates->CheckRSD Yes CheckPlates->Fail No Proceed System is Suitable Proceed with Sample Analysis CheckRSD->Proceed Yes CheckRSD->Fail No

Caption: System Suitability Test (SST) Logic Diagram.

Calculation of Results

The purity of the this compound sample is calculated using the area normalization method. This method assumes that all impurities present in the sample have a similar UV response to the main component.

Formula:

% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100

Procedure:

  • Integrate all peaks in the chromatogram of the sample solution, excluding any peaks from the blank and those below a specified disregard limit (e.g., 0.05%).

  • Sum the areas of all integrated peaks to get the total area.

  • Apply the formula above to determine the purity.

Method Validation Overview

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[6][7][13] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the purity determination of this compound. The use of a standard C18 column and common HPLC reagents makes it easily transferable to most quality control laboratories. The defined system suitability criteria ensure that the chromatographic system is performing adequately, guaranteeing the integrity of the analytical results. This method is fit for its intended purpose in the routine quality assessment of this compound.

References

Application Notes and Protocols for the Identification of 4-Chloro-3-methoxyaniline Reaction Products by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the identification and analysis of 4-Chloro-3-methoxyaniline and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Monitoring its reactions and identifying byproducts is crucial for process optimization, quality control, and ensuring the safety of the final products. This document outlines methodologies for sample preparation, including derivatization techniques, optimized GC-MS parameters, and data interpretation strategies. It is intended for researchers, scientists, and professionals in the fields of analytical chemistry, drug development, and chemical synthesis.

Introduction: The Rationale for GC-MS Analysis

This compound (also known as 4-chloro-m-anisidine) is an aromatic amine whose chemical structure lends itself to a variety of chemical transformations.[2][3][4] In synthetic organic chemistry, particularly in the development of novel pharmaceutical agents, it serves as a versatile building block. The purity of this starting material and the selective formation of the desired product are paramount. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[1]

The primary challenge in the GC analysis of aromatic amines like this compound is their inherent polarity.[5] This can lead to poor chromatographic peak shapes, tailing, and potential interactions with the GC column, ultimately affecting resolution and sensitivity. To overcome these issues, derivatization is often employed. This chemical modification process converts the polar amine group into a less polar, more volatile derivative, significantly improving its chromatographic behavior.[5][6] This application note will explore both direct analysis and derivatization-based approaches.

Experimental Design: A Validated Workflow

A robust analytical method requires a systematic approach, from sample preparation to data analysis. The following sections detail a self-validating workflow for the GC-MS analysis of this compound reaction mixtures.

Materials and Reagents
  • Standards: this compound (purity ≥98%)[7]

  • Solvents: HPLC-grade or equivalent purity; Dichloromethane (DCM), Ethyl acetate, Acetonitrile, Hexane

  • Derivatization Reagents (Optional):

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[5]

    • Trifluoroacetic anhydride (TFAA)[5]

  • Drying Agent: Anhydrous sodium sulfate

  • Internal Standard (Optional but Recommended): A deuterated analog or a compound with similar chemical properties but a different retention time (e.g., 3,4-dichloroaniline).

Instrumentation

A standard gas chromatograph coupled to a single quadrupole or a more advanced mass spectrometer (e.g., Triple Quadrupole or Q-TOF) is suitable.

  • Gas Chromatograph (GC): Equipped with a split/splitless injector.

  • GC Column: A non-polar or medium-polarity column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5MS or equivalent).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) at 70 eV.

Sample Preparation: The Critical First Step

The choice of sample preparation technique depends on the reaction matrix and the concentration of the analytes.

Protocol 1: Direct Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound and its reaction products from aqueous reaction mixtures.[1]

  • Adjust the pH of the aqueous sample to >11 using a 10 M NaOH solution.

  • Transfer 100 mL of the alkalinized sample to a separatory funnel.

  • Add 30 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, venting frequently.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate.

  • Repeat the extraction twice more with fresh 30 mL portions of DCM, combining the organic extracts.

  • Gently swirl the combined extract over the sodium sulfate to remove residual water.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for direct GC-MS analysis or derivatization.

Protocol 2: Derivatization for Enhanced Analysis

Derivatization is highly recommended to improve peak shape and sensitivity for polar amine compounds.[5][8]

  • Silylation with BSTFA: This is a common and effective method for derivatizing primary amines.[5]

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the residue.

    • Add 100 µL of BSTFA (with 1% TMCS).[5]

    • Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[5]

    • Allow the vial to cool to room temperature before injection into the GC-MS.

  • Acylation with TFAA: Acylation is another robust derivatization technique.[8]

    • Evaporate the solvent from the extracted sample to dryness.

    • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) followed by 100 µL of TFAA.[5]

    • Cap the vial and heat at 60-70°C for 15-30 minutes.[5]

    • Cool to room temperature and inject into the GC-MS.

GC-MS Operating Conditions

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may need to be optimized based on the specific instrument and column used.

Parameter Condition Rationale
GC Inlet
Injection Volume1 µLStandard volume for capillary columns.
Injection ModeSplitlessMaximizes sensitivity for trace analysis.[6][9]
Inlet Temperature250°CEnsures rapid volatilization of the analytes.[1][6]
Oven Program
Initial Temperature60°C, hold for 2 minAllows for proper focusing of the analytes at the head of the column.[1]
Ramp Rate10°C/min to 280°CProvides good separation of a range of compounds with varying boiling points.[1][6]
Final Hold Time5 minEnsures elution of any less volatile compounds.[1]
Carrier Gas
GasHeliumInert carrier gas providing good efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for most 0.25 mm ID columns.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for creating reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating library-searchable mass spectra.
Source Temperature230°CPrevents condensation of analytes in the ion source.[9]
Mass Rangem/z 50-500Covers the expected mass range of the parent compound and its likely derivatives.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction_Mixture Reaction Mixture LLE Liquid-Liquid Extraction (LLE) Reaction_Mixture->LLE Concentration Concentration LLE->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization Improves chromatography Final_Sample Final Sample for Injection Concentration->Final_Sample Direct Analysis Derivatization->Final_Sample Injection GC Injection Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC Total Ion Chromatogram (TIC) Mass_Analysis->TIC Mass_Spectra Mass Spectra of Peaks TIC->Mass_Spectra Library_Search NIST Library Search Mass_Spectra->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectra->Fragmentation_Analysis Identification Compound Identification Library_Search->Identification Fragmentation_Analysis->Identification

Caption: Experimental workflow for GC-MS analysis of this compound.

Data Analysis and Interpretation

Identification of this compound

The molecular weight of this compound (C7H8ClNO) is 157.60 g/mol .[2][3] In the mass spectrum, the molecular ion peak (M+) will appear as a characteristic isotopic cluster at m/z 157 and 159, with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Understanding Fragmentation Patterns

Electron ionization (EI) is a high-energy process that causes fragmentation of the molecular ion.[10] The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, key fragmentation pathways may include:

  • Loss of a methyl group (-CH3): This would result in a fragment ion at m/z 142/144.

  • Loss of a formyl radical (-CHO): This would lead to a fragment at m/z 128/130.

  • Loss of a chlorine atom (-Cl): This would produce a fragment at m/z 122.

The interpretation of these fragments is crucial for confirming the identity of the parent compound and for elucidating the structure of unknown reaction byproducts.[11]

Proposed Fragmentation Diagram

Fragmentation_Pathway Proposed EI Fragmentation of this compound M This compound m/z 157/159 M_minus_CH3 Loss of -CH3 m/z 142/144 M:f1->M_minus_CH3:f0 -CH3 M_minus_CHO Loss of -CHO m/z 128/130 M:f1->M_minus_CHO:f0 -CHO M_minus_Cl Loss of -Cl m/z 122 M:f1->M_minus_Cl:f0 -Cl

Caption: General fragmentation pathway of this compound in EI-MS.

Quantitative Analysis

For quantitative analysis, an internal standard method is recommended to correct for variations in sample preparation and injection volume.[9] A calibration curve should be prepared using a series of standard solutions of this compound and the internal standard at known concentrations. The peak area ratio of the analyte to the internal standard is then plotted against the concentration ratio.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Active sites in the GC system; Analyte polarity.Use a deactivated liner; Derivatize the sample; Use a more inert column.
Low Sensitivity Insufficient sample concentration; Poor ionization.Concentrate the sample; Optimize ion source parameters; Use splitless injection.
No Peaks Detected Injection issue; No analyte in the sample.Check syringe and injector; Verify sample preparation; Analyze a known standard.
Co-eluting Peaks Insufficient chromatographic resolution.Optimize the oven temperature program; Use a longer column or a column with a different stationary phase.[12]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its reaction products. By following the detailed steps for sample preparation, instrumental analysis, and data interpretation, researchers can achieve reliable and accurate identification and quantification of these compounds. The inclusion of optional derivatization steps and a troubleshooting guide further enhances the robustness of this methodology, making it a valuable resource for professionals in the pharmaceutical and chemical industries.

References

Application Notes & Protocols: 4-Chloro-3-methoxyaniline as a Key Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-methoxyaniline (CAS No. 13726-14-2) has emerged as a critical structural intermediate in the synthesis of advanced agrochemicals.[1] Its unique substitution pattern—featuring a nucleophilic amino group, a deactivating chloro group, and a directing methoxy group—provides a versatile scaffold for constructing complex molecules with potent herbicidal and fungicidal activities. This guide provides an in-depth analysis of the molecule's chemical reactivity, offers detailed protocols for its application in key synthetic transformations, and explains the scientific rationale behind these methodologies for researchers in the agrochemical development sector.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-chloro-m-anisidine, is an aromatic amine that serves as a high-value building block in chemical synthesis.[1][2] Its utility in the agrochemical industry is derived from the specific arrangement of its functional groups, which allows for controlled and regioselective reactions to build the toxophores required for biological activity.

The amino group is the primary reactive center, readily participating in nucleophilic substitution, diazotization, and acylation reactions.[3][4] The chloro and methoxy substituents are not mere spectators; they electronically influence the reactivity of the aromatic ring and the amino group, and they often become integral parts of the final active ingredient's structure, contributing to binding affinity at the target site and overall physicochemical properties. This document explores its application in constructing key agrochemical classes, including picolinate herbicides and carboxamide fungicides.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 13726-14-2[2][5]
Molecular Formula C₇H₈ClNO[2][5]
Molecular Weight 157.60 g/mol [2][5]
Appearance White to amber crystalline powder
Melting Point 78-82 °C
Synonyms 4-Chloro-m-anisidine, 5-Amino-2-chloroanisole

Core Reactivity and Synthetic Rationale

The synthetic versatility of this compound stems from the distinct roles of its functional groups. Understanding their interplay is fundamental to designing efficient synthetic routes.

  • Amino Group (-NH₂): As the primary nucleophile, this group is the starting point for building larger molecules. Its reactivity is modulated by the electronic effects of the ring substituents. It is the key functional group for forming amide bonds, which are central to many modern fungicides, and for participating in substitution reactions to form carbon-nitrogen bonds.

  • Chloro and Methoxy Groups: The chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but also serves as a crucial recognition element in the final agrochemical. The methoxy group is electron-donating and ortho-, para-directing. However, with the para position blocked by chlorine, it primarily directs potential electrophilic additions to the ortho position (C2). This directing effect is critical for achieving regiochemical control.

Caption: Key reactive sites and electronic influences on the this compound scaffold.

Application in Picolinate Herbicide Synthesis

Auxin-mimicking herbicides, such as those based on a pyridine carboxylic acid scaffold (picolinates), are a major class of agrochemicals. The synthesis of advanced picolinates often involves the coupling of a substituted aniline with a functionalized pyridine ring. A prominent example is the herbicide family that includes Halauxifen-methyl, which features a complex substituted phenyl group attached to the pyridine core.[6]

The following protocol outlines a generalizable procedure for the nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitably activated pyridine precursor.

Protocol 3.1: Synthesis of a Picolinate Herbicide Precursor via SNAr

Objective: To synthesize an N-aryl picolinate precursor by reacting this compound with a di-chlorinated pyridine derivative.

Rationale: This reaction leverages the nucleophilicity of the aniline's amino group to displace a chlorine atom on an electron-deficient dichloropyridine ring. The presence of an electron-withdrawing group (e.g., a carboxylate or nitrile) on the pyridine ring is essential for activating the ring towards nucleophilic attack. A strong, non-nucleophilic base is used to deprotonate the aniline in situ or to scavenge the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • 2,6-Dichloropyridine-4-carboxylic acid methyl ester (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and condenser.

  • Base Addition: If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Allow the mixture to stir for 30 minutes at 0 °C. If using K₂CO₃, it can be added directly at room temperature.

  • Substrate Addition: Add the 2,6-dichloropyridine-4-carboxylic acid methyl ester to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding water to decompose any excess base.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired N-(4-chloro-3-methoxyphenyl) picolinate precursor.

Self-Validation:

  • TLC Monitoring: Compare the reaction mixture spot to the starting material spots to confirm consumption of the aniline.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern.

SNAr_Workflow start Setup Reactor (Inert Atmosphere) add_reagents Add this compound & Anhydrous DMF start->add_reagents add_base Add Base (e.g., NaH or K₂CO₃) add_reagents->add_base add_pyridine Add Dichloropyridine Substrate add_base->add_pyridine react Heat Reaction (80-100 °C) & Monitor via TLC add_pyridine->react quench Cool & Quench with Water react->quench extract Extract with Ethyl Acetate & Wash quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify via Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Caption: Experimental workflow for the synthesis of a picolinate herbicide precursor.

Application in Carboxamide Fungicide Synthesis

The carboxamide linkage is a cornerstone of many modern fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs). These active ingredients function by disrupting fungal respiration.[7] The synthesis of these molecules invariably involves a robust and high-yield amide bond formation step.

Protocol 4.1: Acylation of this compound to form a Fungicide Core

Objective: To synthesize a core carboxamide structure by acylating this compound with a substituted benzoyl chloride.

Rationale: This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion forms the stable amide bond. A mild base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction, preventing protonation of the starting aniline and driving the reaction forward.

Materials:

  • This compound (1.0 eq)

  • 2-Chlorobenzoyl chloride (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere. Add the base (triethylamine).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the 2-chlorobenzoyl chloride dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor for the disappearance of the aniline by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid chloride and HCl), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification/Crystallization: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure carboxamide product.

Self-Validation:

  • Melting Point: A sharp melting point for the recrystallized product indicates high purity.

  • Spectroscopy: Use IR spectroscopy to confirm the presence of the amide carbonyl (C=O) stretch (typically ~1650-1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Confirm the full structure with ¹H NMR and MS.

Table 2: Hypothetical Data for Synthesized Products
Product DescriptionSynthetic ProtocolExpected YieldExpected Purity (HPLC)Key Analytical Signal (¹H NMR)
Picolinate PrecursorProtocol 3.175-85%>98%Singlet for -OCH₃ group (~3.9 ppm)
Carboxamide CoreProtocol 4.188-96%>99%Broad singlet for amide N-H (>8.0 ppm)

Conclusion

This compound stands out as a strategically vital intermediate for the synthesis of high-value agrochemicals. Its well-defined reactivity allows for its incorporation into diverse molecular frameworks through robust and scalable chemical transformations like nucleophilic aromatic substitution and acylation. The protocols detailed herein provide a foundation for researchers to leverage this versatile building block in the discovery and development of next-generation crop protection agents. The ability to precisely control reaction outcomes based on its inherent electronic and steric properties makes it an indispensable tool for the modern agrochemical synthesizer.

References

Application Note & Protocol: Synthesis of Azo Dyes Using 4-Chloro-3-methoxyaniline as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromophore Core

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their extensive delocalized electron systems are responsible for their vibrant colors, which can be tuned across the entire visible spectrum by modifying the chemical structure of the aromatic precursors.[1] The synthesis is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich component.

This guide provides a detailed protocol for the synthesis of azo dyes using 4-Chloro-3-methoxyaniline as the diazo component. The substituents on this precursor—a chloro group and a methoxy group—influence the electronic properties of the resulting diazonium salt and, consequently, the final color and properties of the dye. This document is intended for researchers in organic synthesis, materials science, and medicinal chemistry, offering insights into the reaction mechanism, a robust experimental protocol, and critical safety considerations.

Mandatory Safety & Handling Protocols

Chemical synthesis involving aromatic amines and diazonium salts requires stringent safety measures. The protocols described herein must be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials.

2.1 Hazard Assessment of this compound

This compound is a hazardous substance with multiple risk factors.[2]

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4]

  • Carcinogenicity: This compound is suspected of causing cancer.[3] All handling should be performed with the assumption of carcinogenicity.

  • Irritation and Sensitization: It can cause serious eye and skin irritation and may lead to an allergic skin reaction.[3][4]

2.2 The Instability of Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state. For this reason, they are never isolated in a standard laboratory setting. They are generated in-situ at low temperatures (typically 0–5 °C) and used immediately in the subsequent coupling reaction.[5] The low temperature is critical to prevent the decomposition of the diazonium salt, which would otherwise hydrolyze to form a phenol and release nitrogen gas.[6]

2.3 Required Personal Protective Equipment (PPE) & Engineering Controls

  • Primary Engineering Control: All operations must be performed in a properly functioning chemical fume hood.[2]

  • Eye Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile), and change them immediately if contamination occurs.[3]

  • Body Protection: A lab coat is mandatory. For operations with a higher risk of splashing, a chemically impervious apron is recommended.[7]

The Chemistry of Azo Dye Formation

The synthesis is a sequential process involving the formation of a highly reactive electrophile (the diazonium ion) followed by its reaction with a nucleophilic aromatic compound.

3.1 Part A: Diazotization of this compound

Diazotization is the conversion of the primary amino group (-NH₂) of this compound into a diazonium group (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in-situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[8] The reaction must be kept cold (0–5 °C) to ensure the stability of the resulting diazonium salt.[9]

Diazotization cluster_reagents Reagents Amine This compound DiazoniumSalt 4-Chloro-3-methoxybenzenediazonium Chloride (Reactive Electrophile) Amine->DiazoniumSalt  Diazotization (0-5 °C)   Nitrite NaNO₂ + HCl Nitrite->DiazoniumSalt

Caption: Diazotization of the precursor amine.

3.2 Part B: The Azo Coupling Reaction

The newly formed 4-chloro-3-methoxybenzenediazonium salt is a weak electrophile. It readily undergoes an electrophilic aromatic substitution reaction with an electron-rich "coupling component."[10]

  • Phenolic Couplers (e.g., 2-Naphthol): The reaction is conducted under mild alkaline conditions (pH 8-10). The basic medium deprotonates the phenol to form a highly activated phenoxide ion, which is a powerful nucleophile.[5]

  • Aromatic Amine Couplers (e.g., N,N-Dimethylaniline): The coupling is typically performed in a weakly acidic medium (pH 4-5). This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, while being acidic enough to prevent side reactions.[11]

The electrophilic diazonium ion attacks the electron-rich position of the coupling component—usually para to the activating group (–OH or –NR₂) unless that position is blocked.[6]

AzoCoupling cluster_reactants Reactants DiazoniumSalt 4-Chloro-3-methoxy- benzenediazonium Chloride AzoDye Azo Dye Product (Colored Compound) DiazoniumSalt->AzoDye  Azo Coupling (Electrophilic Aromatic Substitution)   Coupler Electron-Rich Coupler (e.g., 2-Naphthol) Coupler->AzoDye

Caption: The Azo Coupling reaction workflow.

Detailed Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a red azo dye from this compound and 2-Naphthol.

4.1 Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound157.6010.01.58 g
Concentrated HCl (37%)36.46~302.5 mL
Sodium Nitrite (NaNO₂)69.0010.50.72 g
2-Naphthol144.1710.01.44 g
Sodium Hydroxide (NaOH)40.0025.01.0 g
Deionized Water18.02-As needed
Ice--As needed
Ethanol (for recrystallization)--~50-100 mL

4.2 Protocol Steps

Part 1: Preparation of the Diazonium Salt Solution (Perform in fume hood)

  • In a 100 mL beaker, combine 1.58 g (10.0 mmol) of this compound with 20 mL of deionized water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt may precipitate.

  • Cool the mixture to 0–5 °C in an ice-water bath with continuous stirring.

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirred amine solution over 10-15 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. [9]

  • After the addition is complete, continue stirring the pale-yellow diazonium salt solution in the ice bath for an additional 15 minutes. Use this solution immediately in the next step.

Part 2: Preparation of the Coupling Component Solution

  • In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 40 mL of a 10% sodium hydroxide solution (prepared by dissolving 1.0 g of NaOH in 10 mL of water and adding 30 mL more water).

  • Stir until the 2-naphthol is fully dissolved, forming the sodium 2-naphthoxide solution.

  • Cool this solution thoroughly in an ice-water bath to below 5 °C.

Part 3: The Coupling Reaction

  • While maintaining vigorous stirring, slowly and dropwise add the cold diazonium salt solution (from Part 1) to the cold 2-naphthoxide solution (from Part 2).

  • A vibrant red precipitate should form almost immediately upon addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for another 30 minutes to ensure the reaction goes to completion.

Part 4: Isolation and Purification

  • Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts and base.

  • Continue to draw air through the funnel to partially dry the solid.

  • For purification, transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization & Applications

The synthesized azo dye should be characterized to confirm its identity and purity using standard analytical techniques such as FT-IR (to identify the N=N stretch), UV-Visible spectroscopy (to determine the λ_max and confirm its color), and NMR spectroscopy.[12]

Azo dyes derived from substituted anilines like this compound are valuable as:

  • Disperse Dyes: Their molecular structure often lends them to applications as disperse dyes for coloring hydrophobic fibers like polyester.[13]

  • Pigments: With further structural modification to increase insolubility, they can be used as pigments in inks, paints, and plastics.[14]

  • Chemical Intermediates: They serve as precursors for more complex molecules in the pharmaceutical and specialty chemicals industries.[15]

References

Use of 4-Chloro-3-methoxyaniline in the preparation of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Utilization of 4-Chloro-3-methoxyaniline in the Synthesis of Advanced Kinase Inhibitors

Authored by: A Senior Application Scientist

Abstract

Aniline derivatives are foundational scaffolds in the landscape of medicinal chemistry, providing a versatile and synthetically tractable core for a vast array of therapeutic agents.[1] This technical guide focuses on the strategic application of a key building block, this compound, in the rational design and synthesis of potent kinase inhibitors. The specific substitution pattern of this aniline—a chloro group at the 4-position and a methoxy group at the 3-position—imparts a unique combination of electronic and steric properties. These properties are instrumental in modulating the potency, selectivity, and pharmacokinetic profile of the resulting inhibitors. This document provides an in-depth exploration of its role in forming the core of anilino-quinazoline and anilino-quinoline-based kinase inhibitors, which are prominent in oncology for targeting signaling pathways that drive cancer cell proliferation and survival.[1] Detailed, field-proven protocols, mechanistic insights, and data visualization are presented to guide researchers and drug development professionals in leveraging this critical synthon.

Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, kinase inhibitors have become a major class of targeted therapies. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are recognized as privileged structures in the design of kinase inhibitors, particularly those targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) family.[3][4][5][6]

The aniline moiety in these inhibitors typically forms crucial hydrogen bond interactions with the "hinge region" of the kinase's ATP pocket, while the substituents on the aniline ring project into the solvent-exposed region or deeper hydrophobic pockets, allowing for fine-tuning of the inhibitor's properties.[2]

The Role of this compound:

The selection of this compound as a starting material is a deliberate choice driven by established structure-activity relationships (SAR):

  • Chloro Group (C4): The electron-withdrawing nature of the chlorine atom can influence the pKa of the aniline nitrogen, affecting the strength of the hinge-binding interaction. Furthermore, its placement often directs the molecule into a specific conformation within the binding site and can enhance metabolic stability.

  • Methoxy Group (C3): The methoxy group is a hydrogen bond acceptor and its electron-donating resonance effect can modulate the nucleophilicity of the aniline. Its position can be critical for achieving selectivity for specific kinases or for improving physicochemical properties such as solubility.

This guide will demonstrate the practical application of this synthon in the construction of a model anilino-quinazoline kinase inhibitor, providing a robust and reproducible protocol.

Physicochemical Properties of the Core Reagent

A comprehensive understanding of the starting material is fundamental to successful and reproducible synthesis.

PropertyValue
Chemical Name This compound
CAS Number 7204-63-9
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 63-67 °C
Solubility Soluble in organic solvents like isopropanol, DMF, and dichloromethane.

Core Application: Synthesis of an N-(4-Chloro-3-methoxyphenyl)quinazolin-4-amine Inhibitor

The primary application of this compound in this context is its use as a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction with an activated heterocyclic scaffold, typically a 4-chloroquinazoline.[4] This reaction is a cornerstone for creating a diverse library of potent kinase inhibitors.

General Reaction Scheme

The overall synthetic transformation involves the displacement of a chlorine atom at the C4 position of a quinazoline ring by the amino group of this compound.

G cluster_0 General Synthetic Scheme quinazoline 4-Chloroquinazoline Scaffold conditions Solvent (e.g., Isopropanol) Heat (Δ) aniline This compound product N-(4-Chloro-3-methoxyphenyl)quinazolin-4-amine (Kinase Inhibitor Core) conditions->product

Caption: General reaction for synthesizing the kinase inhibitor core.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative kinase inhibitor core, N-(4-chloro-3-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine , a close analog to established EGFR inhibitors.

Workflow Overview:

G node_reagents Combine Reagents - 4-Chloro-6,7-dimethoxyquinazoline - this compound - Isopropanol node_reaction Reaction - Heat to reflux (~82°C) - Stir for 2-4 hours - Monitor by TLC node_reagents->node_reaction Step 1 node_workup Work-up - Cool to room temp. - Filter precipitate - Wash with isopropanol node_reaction->node_workup Step 2 node_product Final Product - Dry under vacuum - Characterize (NMR, MS, HPLC) node_workup->node_product Step 3

Caption: Experimental workflow for the synthesis protocol.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
4-Chloro-6,7-dimethoxyquinazoline6702-88-8224.641.00 g4.45
This compound7204-63-9157.600.77 g4.89 (1.1 eq)
Isopropanol (IPA)67-63-0-20 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-6,7-dimethoxyquinazoline (1.00 g, 4.45 mmol) and isopropanol (20 mL).

  • Addition of Aniline: Begin stirring the slurry. Add this compound (0.77 g, 4.89 mmol, 1.1 equivalents) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82-84°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours. The formation of a thick precipitate (the HCl salt of the product) is expected.

  • Product Isolation (Work-up): Once the starting material is consumed as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol (2 x 10 mL) and then diethyl ether (1 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the resulting solid under high vacuum at 50°C for 4-6 hours to yield the product as a solid. The product can be further purified by recrystallization or column chromatography if necessary. For many applications, the precipitated HCl salt is of sufficient purity. To obtain the free base, the salt can be neutralized with a base like aqueous sodium bicarbonate.

  • Validation: The structure and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[7][8]

Causality and Experimental Rationale
  • Choice of Solvent: Isopropanol is an ideal solvent as it has a suitable boiling point for the reaction temperature, and the product (often as its HCl salt) has limited solubility upon cooling, facilitating isolation by filtration.[9]

  • Stoichiometry: A slight excess (1.1 eq) of the aniline is used to ensure the complete consumption of the more valuable quinazoline starting material.

  • Temperature: Heating is required to provide the necessary activation energy for the nucleophilic aromatic substitution reaction, which can be sluggish at room temperature.[4]

  • Self-Validating System: The formation of a precipitate during the reaction is a strong indicator of product formation. The subsequent characterization via NMR and MS provides definitive structural confirmation, while HPLC analysis validates the purity, creating a self-validating protocol.

Application in Targeting Kinase Signaling Pathways

The synthesized N-(4-chloro-3-methoxyphenyl)quinazolin-4-amine core is a key component of inhibitors targeting critical cancer-related pathways. For instance, many EGFR and HER2 inhibitors feature this structural motif.[9][10][11][12]

G cluster_0 Cell Signaling Cascade EGFR EGFR/HER2 Receptor RAS_RAF Ras-Raf-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-Akt-mTOR Pathway EGFR->PI3K_AKT output Cell Proliferation, Survival, Angiogenesis RAS_RAF->output PI3K_AKT->output inhibitor Anilinoquinazoline Inhibitor (from this compound) inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of EGFR/HER2 signaling pathways.

The inhibitor competes with ATP for binding to the kinase domain of receptors like EGFR. This blockade prevents autophosphorylation and the subsequent activation of downstream pro-survival pathways like the Ras-MAPK and PI3K/Akt/mTOR pathways, ultimately leading to reduced cancer cell proliferation and survival.[5][13][14]

Conclusion

This compound is a high-value, strategically important building block for the synthesis of kinase inhibitors. Its specific substitution pattern provides medicinal chemists with a tool to precisely modulate the biological activity and drug-like properties of anilino-quinazoline and anilino-quinoline derivatives. The protocol detailed herein offers a reliable and scalable method for constructing the core of these inhibitors, serving as a foundational step for further derivatization and optimization in drug discovery programs. The inherent logic of the synthetic design, coupled with robust analytical validation, ensures the integrity and reproducibility of the described methodology.

References

Experimental setup for scaling up 4-Chloro-3-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Synthesis Group

Topic: Experimental Setup for Scaling Up 4-Chloro-3-methoxyaniline Synthesis

Abstract

This compound is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] The transition from laboratory-scale synthesis to pilot or industrial production presents significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This application note provides a comprehensive guide for researchers, chemists, and process engineers on the robust and scalable synthesis of this compound via the catalytic hydrogenation of 4-chloro-3-nitroanisole. We detail a validated laboratory protocol using transfer hydrogenation as a proof-of-concept and then provide an in-depth protocol and critical considerations for scaling the process using high-pressure catalytic hydrogenation. The causality behind key experimental choices, process safety, and optimization parameters are explained to ensure a safe, efficient, and reproducible scale-up.

Introduction: Synthesis Strategy and Mechanistic Considerations

The most industrially viable and atom-economical route to this compound is the reduction of the corresponding nitro-aromatic precursor, 4-chloro-3-nitroanisole (CAS 10298-80-3).[3] While classical methods like the Béchamp reduction (using iron) or SnCl₂/HCl reduction are effective at the bench scale, they suffer from poor atom economy and generate significant metallic waste, rendering them unsuitable for large-scale, environmentally conscious manufacturing.[4][5]

Modern synthesis focuses on catalytic methods:

  • Catalytic Transfer Hydrogenation (CTH): This technique utilizes a hydrogen donor molecule (e.g., formic acid, ammonium formate, hydrazine) to generate hydrogen in situ.[6][7] It is an excellent choice for laboratory and small-scale production as it avoids the handling of high-pressure hydrogen gas, thereby simplifying the experimental setup.[8][9] Catalysts are typically palladium, platinum, or nickel-based.[10]

  • Direct Catalytic Hydrogenation: This is the preferred method for industrial-scale production. It involves the direct use of hydrogen gas (H₂), typically under pressure, with a heterogeneous catalyst such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney® Nickel.[11] This method is highly efficient and clean, with water being the only stoichiometric byproduct. However, its implementation requires specialized high-pressure reactors and stringent safety protocols due to the high flammability of hydrogen gas and the pyrophoric nature of many hydrogenation catalysts.[12][13]

The mechanism of nitroarene hydrogenation is a multi-step process involving the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine.[5][14] The catalyst surface provides active sites for the dissociation of molecular hydrogen and the adsorption of the nitro-aromatic compound.

SM 4-Chloro-3-nitroanisole P This compound SM->P Catalytic Hydrogenation R H2 / Pd/CSolvent (Methanol)Pressure, Temp

Figure 1: General synthetic scheme for the catalytic hydrogenation of 4-chloro-3-nitroanisole.

Laboratory-Scale Protocol: Catalytic Transfer Hydrogenation (Proof-of-Concept)

This protocol establishes the chemical viability using a safer, more accessible method before proceeding to a high-pressure setup. Ammonium formate serves as a stable, easy-to-handle hydrogen donor.

2.1. Materials and Equipment

Reagent/MaterialM.W.AmountMolesRationale
4-Chloro-3-nitroanisole187.589.38 g0.05Starting Material
Palladium on Carbon (10% Pd, 50% wet)-~0.94 g-Catalyst. Using a wet catalyst significantly reduces the risk of ignition upon contact with solvent.[13]
Ammonium Formate63.0615.77 g0.25Hydrogen Donor. Provides a 5-fold molar excess to drive the reaction to completion.
Methanol (MeOH)32.04150 mL-Solvent. Effectively dissolves the starting material and ammonium formate.
Celite®-~10 g-Filtration aid for safe and effective removal of the fine Pd/C catalyst.

Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, nitrogen inlet, Buchner funnel, filter flask.

2.2. Step-by-Step Procedure

  • Inerting the Flask: To a 250 mL round-bottom flask containing a magnetic stir bar, add the 10% Pd/C catalyst. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Reagent Addition: Under a positive flow of nitrogen, add 100 mL of methanol to the flask to create a slurry. This wettening of the catalyst is a critical safety step.[13]

  • Add the 4-chloro-3-nitroanisole, followed by the ammonium formate.

  • Add the remaining 50 mL of methanol to wash any residual solids into the flask.

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (~65 °C) with vigorous stirring. The reaction is exothermic and may begin before the target temperature is reached; monitor for any excessive bubbling.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Filtration:

    • Cool the reaction mixture to room temperature.

    • Prepare a pad of Celite® (~1 cm thick) in a Buchner funnel and wet it with methanol.

    • CAUTION: Filter the reaction mixture through the Celite pad. The Pd/C catalyst is pyrophoric and must not be allowed to dry in the air.[12]

    • Wash the flask and the filter cake with additional methanol (2 x 25 mL).

    • Immediately transfer the Celite pad with the spent catalyst into a beaker of water to quench its reactivity before disposal.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer to a separatory funnel and extract the product into the organic layer.

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford this compound as a crystalline solid. (Expected Yield: 85-95%).

Pilot Scale-Up Protocol: Direct Catalytic Hydrogenation

This protocol is designed for a multi-liter, high-pressure reactor (autoclave) and requires strict adherence to safety procedures.

G cluster_prep Phase 1: Preparation & Charging cluster_reaction Phase 2: Hydrogenation Reaction cluster_workup Phase 3: Work-up & Isolation A Inspect & Assemble High-Pressure Reactor B Perform Nitrogen Leak Test A->B C Charge Catalyst (Pd/C) Slurry in Methanol B->C D Charge Substrate Solution (4-chloro-3-nitroanisole in MeOH) C->D E Seal Reactor & Begin Agitation D->E F Purge System (3x N2/Vacuum Cycles) E->F G Pressurize with H2 (e.g., 5-10 bar) F->G H Heat to Target Temp (e.g., 40-50°C) G->H I Monitor Reaction (H2 uptake, Temp, Pressure) H->I J Cool Reactor to RT I->J K Vent H2 & Purge (3x N2 Cycles) J->K L Safely Filter Catalyst (e.g., through Celite®) K->L M Solvent Removal & Product Extraction L->M N Purification (Recrystallization) M->N

Figure 2: Workflow for the scaled-up catalytic hydrogenation process.

3.1. Equipment and Critical Safety Systems

  • High-Pressure Reactor (Autoclave): Stainless steel or Hastelloy® vessel rated for at least 50 bar, equipped with:

    • Variable speed agitator (gas-inducing impeller is ideal).

    • Internal cooling coils and external heating jacket.

    • Thermocouple, pressure transducer, and rupture disc.

    • Inlet ports for gases (N₂, H₂) and liquids.

    • Dip tube for sampling.

  • Safety Infrastructure: The reactor must be located in a dedicated, well-ventilated bay or a high-performance fume hood.[15][16] An emergency shutdown system and hydrogen gas detectors are mandatory. All electrical equipment must be intrinsically safe or explosion-proof.

3.2. Reagents and Stoichiometry (Example: ~500 g Scale)

Reagent/MaterialM.W.AmountMolesRationale
4-Chloro-3-nitroanisole187.58469 g2.5Starting Material
Palladium on Carbon (5% Pd, 50% wet)-~47 g-A lower catalyst loading (1-2% dry weight basis) is often used at scale to manage cost and exotherm.
Methanol (MeOH)32.045.0 L-Solvent. Volume should be sufficient to allow for effective stirring and heat dissipation.
Hydrogen Gas (H₂)2.02As required>7.5Reductant. Supplied from a high-pressure cylinder via a regulator.

3.3. Step-by-Step Scale-Up Procedure

  • Pre-Operation Checks: Inspect the reactor, gaskets, and all connections. Ensure the rupture disc is correctly rated. Perform a pressure leak test with nitrogen to the maximum intended operating pressure.[15]

  • Catalyst Charging: In a separate vessel, slurry the wet Pd/C catalyst in ~500 mL of methanol. Under a nitrogen atmosphere, transfer this slurry into the autoclave. This prevents the dry catalyst from being exposed to air.

  • Substrate Charging: Dissolve the 4-chloro-3-nitroanisole in the remaining 4.5 L of methanol and charge the solution to the reactor.

  • Inerting the System: Seal the reactor. Begin agitation. Pressurize with nitrogen to ~5 bar, then vent. Repeat this purge cycle at least five times to remove all oxygen. Failure to remove oxygen can create an explosive atmosphere and may damage the catalyst.[13]

  • Hydrogenation:

    • After the final nitrogen purge, pressurize the reactor with hydrogen to the target pressure (e.g., 5-10 bar).

    • Begin heating the reactor to the target temperature (e.g., 40-50 °C). The reaction is highly exothermic; use the cooling system to maintain a stable internal temperature.

    • The reaction progress is monitored by the drop in hydrogen pressure from the supply cylinder. The reaction is complete when H₂ uptake ceases.

  • Shutdown and Purging:

    • Stop heating and cool the reactor to ambient temperature (<25 °C).

    • Close the hydrogen supply. Carefully vent the residual hydrogen pressure through a dedicated line to a safe location.

    • Purge the reactor with nitrogen (at least five cycles) to remove all traces of hydrogen.[15]

  • Catalyst Filtration: The filtered catalyst is highly pyrophoric. A closed-loop filtration system (e.g., a filter press) is recommended. The catalyst must be kept wet with solvent or water at all times and transferred to a designated waste container for quenching or recovery.

  • Product Isolation & Purification: The subsequent work-up (solvent removal, extraction, and recrystallization) follows the principles of the lab-scale protocol, adapted for larger volumes of material.

Key Parameters for Process Optimization and Safety

Scaling up a hydrogenation reaction is not a linear process. Careful consideration of the following parameters is critical for success.

  • Heat Management: The reduction of a nitro group is one of the most exothermic reactions in industrial chemistry. The rate of heat generation must not exceed the reactor's cooling capacity. Strategies include slow/sub-surface addition of the substrate to a pre-heated catalyst slurry, careful temperature control, and ensuring an adequate solvent volume to act as a heat sink.

  • Mass Transfer: The reaction rate is often limited by the transfer of hydrogen from the gas phase to the catalyst surface. Agitation speed is a critical parameter; a gas-vortexing or self-aspirating agitator can dramatically improve reaction times.

  • Catalyst Activity and Loading: At scale, catalyst loading is minimized to reduce cost and ease filtration. Typically, 1-5 wt% (dry basis) of 5% Pd/C is sufficient. Catalyst activity can be affected by impurities in the starting material (e.g., sulfur compounds).

  • Solvent Choice: While methanol is effective, ethanol or isopropanol can be safer alternatives due to their higher flash points. The solvent must fully dissolve the starting material and not react under hydrogenation conditions.

Conclusion

The synthesis of this compound is readily scalable from the laboratory to pilot plant production through the catalytic hydrogenation of 4-chloro-3-nitroanisole. While transfer hydrogenation offers a convenient and safe method for initial proof-of-concept studies, direct high-pressure hydrogenation is the superior choice for large-scale manufacturing due to its efficiency and favorable environmental profile. A successful scale-up is fundamentally dependent on a thorough understanding of the reaction's thermochemistry and a rigorous, unwavering commitment to safety protocols, particularly concerning the handling of hydrogen gas and pyrophoric catalysts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-3-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful synthesis of this key chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

Overview of Synthesis

The most common and industrially relevant method for the synthesis of this compound is the reduction of its nitro precursor, 4-chloro-3-methoxynitrobenzene. This transformation is critical and can be achieved through various methods, with catalytic hydrogenation being a prevalent choice due to its efficiency and cleaner reaction profiles compared to some stoichiometric metal/acid reductions. However, success hinges on careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.

The primary challenge in the catalytic hydrogenation of halogenated nitroaromatics is preventing dehalogenation, where the chlorine atom is reductively cleaved from the aromatic ring. This guide will provide detailed strategies to mitigate this and other common issues.

Experimental Workflow Overview

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagent_Prep Reagent and Apparatus Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup: - Charge reactor with substrate,  solvent, and catalyst Reagent_Prep->Reaction_Setup Hydrogenation Catalytic Hydrogenation: - Pressurize with H2 - Control temperature and stirring Reaction_Setup->Hydrogenation Reaction_Monitoring Reaction Monitoring: - TLC or GC/LC-MS Hydrogenation->Reaction_Monitoring Catalyst_Filtration Catalyst Filtration Reaction_Monitoring->Catalyst_Filtration Solvent_Removal Solvent Removal Catalyst_Filtration->Solvent_Removal Purification Purification: - Recrystallization or  Column Chromatography Solvent_Removal->Purification Characterization Product Characterization: - NMR, MS, MP Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: A general workflow for the synthesis of this compound via catalytic hydrogenation.

Recommended Synthesis Protocol: Catalytic Hydrogenation

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • 4-chloro-3-methoxynitrobenzene

  • Palladium on carbon (5% Pd/C) or Platinum on carbon (5% Pt/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Magnetic stirrer and hot plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with an inert gas (Nitrogen or Argon) to remove any oxygen.

  • Charging the Reactor: To the reactor vessel, add 4-chloro-3-methoxynitrobenzene (1 equivalent). Add a suitable solvent such as methanol or ethanol (10-20 volumes). Carefully add the catalyst (5% Pd/C or 5% Pt/C, typically 1-5 mol% of the substrate).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove the inert gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 25-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases. For more precise monitoring, carefully take aliquots (after depressurizing and purging with inert gas) and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: Palladium on carbon can be pyrophoric when dry and exposed to air. Ensure the filter cake is kept wet with solvent during and after filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.

Troubleshooting Guide

Low or No Product Yield

Q1: I've run the reaction, but my yield is very low. What are the likely causes?

A1: Low yield can stem from several factors. Systematically investigate the following possibilities:

  • Inactive Catalyst: The catalyst may be old or deactivated. Use a fresh batch of catalyst. Ensure the catalyst was handled properly to avoid deactivation by air or moisture.

  • Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. Ensure the hydrogen source is not depleted.

  • Incomplete Reaction: The reaction may not have gone to completion. Increase the reaction time or temperature moderately. Monitor the reaction by TLC or GC to confirm the absence of starting material.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. Increase the solvent volume or switch to a solvent in which the substrate is more soluble.

  • Product Loss During Work-up: Ensure complete transfer of the product during filtration and extraction steps. If recrystallizing, be mindful of the product's solubility in the chosen solvent to avoid significant loss in the mother liquor.

Purity Issues and Side Reactions

Q2: My final product is impure. I suspect a side reaction occurred. What are the common byproducts and how can I avoid them?

A2: The most common side reaction is dehalogenation, leading to the formation of 3-methoxyaniline. Other possibilities include incomplete reduction, resulting in intermediates.

Troubleshooting_Purity Impure_Product Impure Product Detected Identify the impurity via NMR or MS Dehalogenation Dehalogenation Byproduct (3-methoxyaniline) - Use a less active catalyst (e.g., Pt/C instead of Pd/C) - Lower the reaction temperature and/or pressure - Add a dehalogenation inhibitor (e.g., a small amount of a base like triethylamine) Impure_Product->Dehalogenation Dehalogenation Suspected Incomplete_Reduction Incomplete Reduction (nitroso or hydroxylamine intermediates) - Increase reaction time - Increase hydrogen pressure - Check catalyst activity Impure_Product->Incomplete_Reduction Starting Material Partially Consumed Other_Byproducts Other Byproducts - Re-evaluate starting material purity - Consider alternative purification methods Impure_Product->Other_Byproducts Unknown Impurities

Caption: A decision-making diagram for troubleshooting product purity issues.

  • Dehalogenation: This is the most significant side reaction, where the chloro group is replaced by hydrogen.[1]

    • Cause: Overly active catalysts (Pd/C is more prone to this than Pt/C), high temperatures, and high hydrogen pressure can promote dehalogenation.[2]

    • Solution:

      • Switch to a platinum-based catalyst (e.g., 5% Pt/C), which is generally less active for dehalogenation.

      • Lower the reaction temperature and hydrogen pressure.

      • Add a small amount of a dehalogenation inhibitor. A patent for a similar synthesis suggests using a small amount of an amine or a basic salt to suppress hydrodechlorination.[3]

  • Incomplete Reduction: The presence of nitroso or hydroxylamine intermediates indicates that the reduction did not go to completion.

    • Cause: Insufficient reaction time, low hydrogen pressure, or a deactivated catalyst.

    • Solution: Increase the reaction time and/or hydrogen pressure. If the issue persists, use a fresh, active catalyst.

  • Starting Material Purity: Impurities in the starting 4-chloro-3-methoxynitrobenzene will carry through to the final product. Ensure the purity of your starting material before beginning the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this reaction?

A1: Both Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are effective. However, Pd/C is generally more active but also more prone to causing dehalogenation.[2] If dehalogenation is a significant issue, Pt/C is often the preferred choice.

Q2: Can I use a different reducing agent instead of catalytic hydrogenation?

A2: Yes, other reducing agents can be used. A common alternative is the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid.[4] This method is often cheaper and does not require specialized high-pressure equipment. However, it typically requires a more extensive work-up to remove the iron salts. Tin(II) chloride in an acidic medium is another classic method.

Q3: What is the best solvent for this reaction?

A3: Lower alcohols like methanol and ethanol are excellent choices for catalytic hydrogenation as they readily dissolve the starting material and the product, and are relatively inert under the reaction conditions.

Q4: How do I know when the reaction is complete?

A4: The most straightforward indication is the cessation of hydrogen uptake in the reactor. For more accurate determination, it is highly recommended to monitor the reaction's progress by TLC or GC-MS to ensure the complete disappearance of the starting material.

Q5: My product is an oil, not a solid. How should I purify it?

A5: If the crude product is an oil, it may be due to impurities depressing the melting point. Attempting to purify a small portion by column chromatography can help determine if the pure product is a solid. If the pure product is indeed an oil at room temperature, purification should be done via column chromatography or vacuum distillation.

Reaction Conditions Comparison

ParameterCatalytic Hydrogenation (Pd/C or Pt/C)Iron/Acid Reduction
Reducing Agent H₂ gasIron powder
Catalyst/Reagent 5% Pd/C or 5% Pt/CAcetic acid or HCl
Temperature 25-60 °C80-100 °C
Pressure 50-100 psiAtmospheric
Solvent Methanol, EthanolWater, Ethanol
Work-up Filtration of catalystFiltration of iron salts, neutralization
Advantages High yield, clean reaction, easy product isolationLow cost, no high-pressure equipment needed
Disadvantages Potential for dehalogenation, requires specialized equipmentLarge amount of waste (iron sludge), more complex work-up

Reaction Mechanism: Catalytic Hydrogenation of a Nitroarene

The reduction of a nitro group to an amine on a catalyst surface is a stepwise process.

Reaction_Mechanism Nitroarene 4-Chloro-3-methoxynitrobenzene (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-N=O) Nitroarene->Nitroso + H₂ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + H₂ Aniline This compound (Ar-NH₂) Hydroxylamine->Aniline + H₂

References

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-methoxyaniline via Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in the synthesis of nitro-substituted 4-chloro-3-methoxyaniline. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the complexities of this electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges associated with the nitration of substituted anilines and outlines the scientifically-grounded strategies to overcome them.

Q1: Why is direct nitration of this compound often a low-yield reaction?

Direct nitration of this compound, or any aniline derivative, using a standard mixture of nitric acid and sulfuric acid is highly problematic for two primary reasons[1]:

  • Oxidation by Nitric Acid : The amino group (-NH₂) is a powerful activating group that makes the aromatic ring electron-rich. This high electron density renders the ring extremely susceptible to oxidation by concentrated nitric acid, leading to the formation of dark, tarry polymerization products and significant degradation of the starting material[1][2][3].

  • Formation of the Meta-Directing Anilinium Ion : The strongly acidic conditions of the nitrating mixture cause the basic amino group to be protonated, forming an anilinium ion (-NH₃⁺)[1][4]. The positively charged anilinium group is strongly deactivating and acts as a meta-director. This leads to the formation of a substantial amount of the undesired meta-nitro isomer, severely reducing the yield of the target ortho/para products[1][3][4]. For aniline itself, this can result in nearly 50% meta-product formation[1][5].

Q2: What is the most effective strategy to prevent oxidation and ensure correct regioselectivity?

The most robust and widely accepted strategy is to temporarily protect the amino group before carrying out the nitration[1][6][7]. This is typically achieved by converting the aniline into an amide, most commonly an acetanilide, through a reaction with acetic anhydride[2]. After the nitration step is complete, the protecting group is easily removed by acid or base hydrolysis to restore the amino functionality[1][6].

This multi-step approach, illustrated in the workflow below, is fundamental to achieving high yields and purity.

G cluster_workflow Optimized Synthesis Workflow A Starting Material (this compound) B Step 1: Protection (Acetylation with Acetic Anhydride) A->B C Intermediate (N-(4-chloro-3-methoxyphenyl)acetamide) B->C D Step 2: Nitration (HNO3 / H2SO4) C->D E Nitrated Intermediate D->E F Step 3: Deprotection (Acid/Base Hydrolysis) E->F G Final Product (Nitro-4-chloro-3-methoxyaniline) F->G

Optimized 3-step synthesis workflow.
Q3: How exactly does acetylation of the amino group improve the nitration reaction?

Acetylation transforms the highly activating -NH₂ group into a moderately activating N-acetyl (acetamido) group, -NHCOCH₃. This has two critical benefits:

  • Moderation of Reactivity : The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group of the acetyl moiety. This reduces their availability for donation to the aromatic ring. Consequently, the activating effect of the acetamido group is significantly less than that of the amino group, which prevents oxidation of the ring by nitric acid[7].

  • Prevention of Anilinium Ion Formation : The acetamido group is non-basic and does not get protonated in the acidic nitrating mixture[1]. This ensures that the substituent remains an ortho, para-director throughout the reaction, preventing the formation of the meta-substituted by-product[1].

Q4: After protecting the amine, what is the expected regiochemical outcome for the nitration of N-(4-chloro-3-methoxyphenyl)acetamide?

To predict the major product, we must analyze the directing effects of the three substituents on the aromatic ring: the acetamido (-NHCOCH₃), methoxy (-OCH₃), and chloro (-Cl) groups.

SubstituentPositionElectronic EffectDirecting Effect
-NHCOCH₃ C1Strongly Activating (+M > -I)Ortho, Para
-OCH₃ C3Strongly Activating (+M > -I)Ortho, Para
-Cl C4Deactivating (-I > +M)Ortho, Para

The two most powerful activating groups, the acetamido and methoxy groups, will primarily control the position of nitration. The incoming electrophile (NO₂⁺) will be directed to the positions that are ortho or para to them.

  • Position C2: Ortho to -NHCOCH₃ and ortho to -OCH₃. This position is highly activated.

  • Position C6: Ortho to -NHCOCH₃ and meta to -OCH₃. This position is activated.

  • Position C5: Para to -NHCOCH₃ and ortho to -Cl. This position is also activated but to a lesser extent than positions activated by two strong groups.

Given that C2 is activated by both the acetamido and methoxy groups, it is the most electronically favored position for electrophilic attack. Therefore, the major product expected is N-(4-chloro-2-nitro-5-methoxyphenyl)acetamide , which after hydrolysis yields 4-chloro-2-nitro-5-methoxyaniline .

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

G cluster_problem Direct Nitration Issues cluster_solution Recommended Solution Path Start Direct Nitration of This compound Problem1 Problem: Oxidation & Tar Formation Start->Problem1 Problem2 Problem: High % of Meta-Isomer Start->Problem2 Cause1 Cause: Highly activated ring is susceptible to oxidation by HNO3. Problem1->Cause1 Cause2 Cause: -NH2 group protonates to -NH3+, a meta-director. Problem2->Cause2 Solution_Start Protection Strategy: Convert -NH2 to -NHCOCH3 Outcome1 Outcome: Reactivity is moderated, preventing oxidation. Solution_Start->Outcome1 Outcome2 Outcome: -NHCOCH3 is non-basic, remains an o,p-director. Solution_Start->Outcome2 Result Result: Clean reaction, high yield of desired o,p-isomers. Outcome1->Result Outcome2->Result

Troubleshooting logic: Direct vs. Protected Nitration.

Problem 1: The reaction mixture turns dark brown or black, yielding a tarry, insoluble material.

  • Primary Cause : This is a classic sign of oxidation of the aniline starting material[1][3]. The electron-rich aromatic ring is being degraded by the nitric acid. This is a strong indicator that you are attempting a direct nitration without protection or that your temperature control is inadequate.

  • Solution :

    • Implement the Protection Strategy : Immediately adopt the three-step synthesis (Protection-Nitration-Deprotection). Convert the this compound to its acetanilide derivative before nitration. This moderates the ring's reactivity and shields it from oxidation[1][7].

    • Strict Temperature Control : During the addition of the nitrating mixture (both for the protected and unprotected aniline), the temperature must be kept low, typically between 0-10 °C , using an ice bath. Low temperatures minimize the rate of side reactions, including oxidation[1].

Problem 2: The final product contains a significant amount of an undesired isomer, confirmed by NMR/HPLC.

  • Primary Cause : This is almost certainly due to the formation of the meta-directing anilinium ion during a direct nitration attempt[1][4]. If you have not protected the amino group, you will inevitably get a mixture of products that is difficult to separate.

  • Solution :

    • Protect the Amino Group : As detailed above, acetylation is the key. The resulting non-basic acetamido group will not protonate, ensuring that substitution is directed exclusively to the ortho and para positions[1].

    • Verify Complete Protection : Before proceeding to the nitration step, ensure the acetylation reaction has gone to completion. This can be checked using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting aniline. Incomplete protection will lead to a mixture of products.

Problem 3: The overall yield is low even when using the protection strategy.

  • Primary Cause : Low yields in a multi-step synthesis can arise from incomplete reactions or mechanical losses during workup and purification at any stage.

  • Solution :

    • Optimize Nitrating Conditions : For acetanilides, a common nitrating mixture is a combination of nitric acid and sulfuric acid. Ensure the reagents are added slowly and with efficient stirring while maintaining a low temperature (0-10 °C). After the addition, allowing the reaction to stir for a sufficient time (e.g., 1-2 hours) at this temperature or allowing it to slowly warm to room temperature can drive the reaction to completion.

    • Careful Workup : The nitration reaction is typically quenched by pouring the acidic mixture slowly onto crushed ice. This precipitates the nitrated product, which can then be collected by filtration. Ensure the product is thoroughly washed with cold water to remove residual acids, which can interfere with the subsequent hydrolysis step.

    • Ensure Complete Hydrolysis : The deprotection step (hydrolysis of the amide) requires heating with an acid (e.g., aq. HCl) or a base (e.g., aq. NaOH). The reaction must be heated for a sufficient duration to ensure complete conversion back to the amine. Monitor the reaction by TLC until the nitrated acetanilide starting material is fully consumed.

Experimental Protocols

The following are detailed, step-by-step methodologies for the recommended three-step synthesis.

Protocol 1: Acetylation of this compound
  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to approximately 10-15 °C.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker of cold water with stirring.

  • Collect the precipitated solid, N-(4-chloro-3-methoxyphenyl)acetamide, by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry it completely. The product can be used in the next step without further purification if the purity is sufficient.

Protocol 2: Nitration of N-(4-chloro-3-methoxyphenyl)acetamide
  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 eq) in an ice-salt bath, keeping the temperature below 10 °C.

  • Add the dried N-(4-chloro-3-methoxyphenyl)acetamide (1.0 eq) in small portions to a separate flask containing concentrated sulfuric acid, ensuring the temperature is maintained between 0-5 °C.

  • Once the acetanilide is fully dissolved, cool the solution to 0 °C.

  • Add the pre-cooled nitrating mixture dropwise to the acetanilide solution with vigorous stirring, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, let the reaction stir in the ice bath for an additional 2 hours.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with constant stirring.

  • Collect the yellow precipitate by vacuum filtration, wash it extensively with cold water until the filtrate is neutral, and then dry the product.

Protocol 3: Hydrolysis of the Nitrated Acetanilide
  • Place the dried, nitrated acetanilide product (1.0 eq) in a round-bottom flask with a reflux condenser.

  • Add a solution of approximately 70% sulfuric acid or concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours, or until TLC analysis shows the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the solution by slowly adding a concentrated base (e.g., NaOH or NH₄OH) until the desired nitroaniline product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified final product.

References

Technical Support Center: Purification of Crude 4-Chloro-3-methoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-Chloro-3-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the recrystallization of this key chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding this compound: Key Properties for Purification

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₇H₈ClNO[PubChem][1]
Molecular Weight 157.60 g/mol [PubChem][1]
Appearance White to cream to brown crystalline powder[Thermo Fisher Scientific]
Melting Point 76.5-82.5 °C[Thermo Fisher Scientific][2]
Solubility Slightly soluble in DMSO and Methanol.[ChemicalBook]

Note: The color of the crude material can vary depending on the impurities present. Darker coloration often indicates the presence of oxidation byproducts.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the recrystallization process for this compound.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_finishing Finishing Solvent_Selection 1. Solvent System Selection Crude_Material 2. Weigh Crude Material Solvent_Selection->Crude_Material Dissolution 3. Dissolve in Minimum Hot Solvent Crude_Material->Dissolution Decolorization 4. Decolorize with Activated Carbon (Optional) Dissolution->Decolorization Hot_Filtration 5. Hot Gravity Filtration Decolorization->Hot_Filtration Cooling 6. Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath 7. Further Cooling in Ice Bath Cooling->Ice_Bath Vacuum_Filtration 8. Isolate Crystals via Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing 9. Wash with Cold Solvent Vacuum_Filtration->Washing Drying 10. Dry the Purified Crystals Washing->Drying Analysis 11. Purity & Yield Analysis Drying->Analysis

Caption: A stepwise workflow for the purification of this compound by recrystallization.

Detailed Experimental Protocol

This protocol provides a general yet robust procedure for the recrystallization of this compound. An ethanol/water mixed solvent system is often effective for substituted anilines and serves as an excellent starting point.[3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent is a good choice for this substituted aniline.[4] An ethanol/water mixture is a versatile option.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[3]

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes to allow the carbon to adsorb colored impurities.[5]

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove insoluble matter before crystallization.[3]

  • Crystallization: Reheat the filtrate to ensure all the compound is dissolved. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue with anilines.

  • Cause: The solution may be too concentrated, or the boiling point of the solvent is higher than the melting point of your impure compound.

  • Solution 1: Reheat the solution and add more of the primary solvent (ethanol in this case) to decrease the saturation level.[6]

  • Solution 2: Ensure the solution cools as slowly as possible. Rapid cooling encourages oil formation over crystal growth. Insulate the flask to slow down heat loss.[5]

Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?

A2: This is a sign of either using too much solvent or having a supersaturated solution that is reluctant to crystallize.

  • Cause: Excessive solvent has been used, or there are no nucleation sites for crystal growth to begin.

  • Solution 1: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[6]

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[6]

  • Solution 3: If available, add a "seed crystal" (a tiny crystal of pure this compound) to the solution to initiate crystallization.

Q3: The recrystallized product is still colored. How can I improve this?

A3: A colored product indicates the presence of persistent impurities.

  • Cause: Highly colored impurities may not have been fully removed by a single recrystallization or may require a different approach.

  • Solution 1: Ensure you are using a sufficient, but not excessive, amount of activated carbon during the decolorization step.

  • Solution 2: Consider a second recrystallization. The purity of the crystals generally improves with each successive recrystallization, although some product loss is inevitable.

  • Solution 3: If the impurity is not removed by recrystallization, another purification technique like column chromatography may be necessary.

Q4: How do I know if my recrystallized product is pure?

A4: Assessing the purity of your final product is a critical final step.

  • Melting Point Analysis: A pure compound will have a sharp melting point range that is close to the literature value (76.5-82.5 °C). Impurities will typically cause the melting point to be depressed and broaden the range.[2]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized under appropriate conditions.

  • Spectroscopic Methods: Techniques such as NMR, IR, and mass spectrometry can confirm the chemical structure and help identify any remaining impurities.[1]

Safety and Handling

This compound is toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Dispose of all waste in accordance with local, state, and federal regulations.[7][8]

References

Choosing the right solvent for 4-Chloro-3-methoxyaniline recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization of 4-Chloro-3-methoxyaniline

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide scientifically grounded solutions to streamline your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent must completely dissolve the this compound when heated.

  • Low solubility at low temperatures: As the solution cools, the compound should precipitate out as crystals.

  • Inertness: The solvent should not react with the this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Dissimilar solubility for impurities: Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.

Based on the structure of this compound, which is a substituted aniline, it possesses both polar (amino and methoxy groups) and non-polar (chlorinated benzene ring) characteristics.[1] This suggests that a solvent of intermediate polarity or a mixed solvent system would be most effective.

Recommended Solvents to Evaluate:

SolventRationaleBoiling Point (°C)
Isopropanol A good starting point due to its intermediate polarity.82.6
Ethanol/Water A versatile mixed solvent system. The ratio can be adjusted to achieve optimal solubility characteristics.Varies with ratio
Toluene A non-polar solvent that can be effective if the primary impurities are highly polar.110.6
Heptane/Ethyl Acetate A non-polar/polar mixture that allows for fine-tuning of the solvent polarity.Varies with ratio

Experimental Approach for Solvent Screening:

A small-scale solvent screen is highly recommended to determine the optimal solvent or solvent mixture for your specific batch of this compound, as impurity profiles can vary.

Q2: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" is a common issue in the recrystallization of amines where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[2] This typically occurs when the solution is too concentrated or cooled too rapidly.

Troubleshooting Steps:

  • Re-heat the solution: Gently warm the mixture until the oil redissolves completely.

  • Add more solvent: Introduce a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: This is a critical step. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath.

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.[2]

  • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.

Troubleshooting "Oiling Out"

G start Oiling Out Occurs reheat Re-heat solution to re-dissolve oil start->reheat add_solvent Add small amount of hot solvent reheat->add_solvent slow_cool Cool slowly to room temperature add_solvent->slow_cool failure Oil Persists add_solvent->failure seed Add a seed crystal slow_cool->seed If available scratch Scratch inner surface of the flask slow_cool->scratch Alternatively ice_bath Gradually cool in an ice bath seed->ice_bath scratch->ice_bath success Crystals Form ice_bath->success

Caption: Workflow for troubleshooting "oiling out".

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield can be attributed to several factors. Here's how to systematically address them:

  • Incomplete Precipitation: Ensure the solution has been sufficiently cooled. After reaching room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Using Too Much Solvent: While you need enough solvent to dissolve the compound when hot, an excessive amount will keep a significant portion of your product dissolved even when cold. If you suspect this is the case, you can carefully evaporate some of the solvent and re-cool the solution.

  • Premature Crystallization: If crystals form too early in the hot filtration step (if performed), you can lose product. Ensure your filtration apparatus is pre-heated.

  • Solubility in the Wash Solvent: If you are washing your crystals after filtration, make sure the wash solvent is ice-cold to minimize dissolution of your purified product.

Q4: What are the key safety precautions when handling this compound and its solvents?

A4: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4] It also causes serious eye irritation.[3] Therefore, strict adherence to safety protocols is mandatory.

Mandatory Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.

Refer to the Safety Data Sheet (SDS) for this compound and any solvents used for comprehensive safety information.[3]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The specific solvent and volumes should be optimized based on your preliminary solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has cooled, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Recrystallization Workflow

G start Crude Compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool_slowly Slowly cool to room temperature hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter Vacuum filter to collect crystals ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry the crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Step-by-step recrystallization process.

References

Troubleshooting guide for incomplete diazotization of 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diazotization of 4-Chloro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete diazotization of this compound?

A1: Incomplete diazotization is most often a result of suboptimal reaction conditions. The key factors to control are temperature , acid concentration , and the rate of sodium nitrite addition . Deviation from the optimal ranges for these parameters can lead to side reactions and prevent the complete conversion of the primary aromatic amine to the diazonium salt.

Q2: My reaction mixture turned a dark brown/black color. What does this indicate?

A2: A dark coloration often signals the formation of unwanted byproducts, such as azo compounds. This can occur if there is a localized excess of the diazonium salt in the presence of unreacted this compound.[1] Ensuring a slight excess of acid and a slow, controlled addition of sodium nitrite can help prevent this.[1] Decomposition of the diazonium salt at elevated temperatures can also lead to discoloration.

Q3: How can I confirm that the diazotization reaction is complete?

A3: A simple and effective method is to use starch-iodide paper to test for the presence of excess nitrous acid.[2] A positive test, indicated by the paper turning blue-black, signifies that all the aniline has been consumed and there is a slight excess of the diazotizing agent.[2][3] This test should be performed after the addition of sodium nitrite is complete and the reaction has been stirred for an additional 15-30 minutes at 0-5 °C.[2]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the incomplete diazotization of this compound.

Problem 1: Low Yield of Diazonium Salt

A low yield of the desired diazonium salt is a common problem that can stem from several factors.

Symptom: Subsequent reactions (e.g., Sandmeyer, azo coupling) produce low yields of the final product, suggesting incomplete formation of the diazonium intermediate.
Root Cause Analysis and Solutions:
  • Inadequate Temperature Control: The diazotization reaction is highly exothermic. If the temperature rises above the optimal 0-5 °C range, the unstable diazonium salt can decompose, often violently, to form phenols and release nitrogen gas.[4][5][6]

    • Solution: Maintain a strict temperature of 0-5 °C throughout the reaction by using an ice-salt bath and ensuring slow, dropwise addition of the sodium nitrite solution.[2] A study on phenyl diazonium stability showed a significant onset in the rate of decomposition around 33 °C.[7]

  • Insufficient Acid: An excess of mineral acid (typically hydrochloric acid) is crucial for several reasons:

    • It converts sodium nitrite to the active diazotizing agent, nitrous acid (HNO₂).[8][9]

    • It protonates the starting aniline, preventing it from reacting with the newly formed diazonium salt in an unwanted side reaction to form an azo compound.[1]

    • It helps to stabilize the resulting diazonium salt.[10]

    • Solution: Use a molar ratio of at least 2.5 to 3 equivalents of acid relative to the this compound.

  • Improper Rate of Nitrite Addition: A rapid addition of sodium nitrite can lead to localized "hot spots" and a high concentration of nitrous acid, which can cause decomposition and side reactions.

    • Solution: Add the sodium nitrite solution dropwise, ensuring the temperature does not exceed 5 °C.[2] Allow sufficient time for the reaction to proceed to completion after the addition is finished.

  • Premature Decomposition: Aryl diazonium salts are generally unstable and should be used immediately in the subsequent reaction step.[2] Delays can lead to decomposition and reduced yields.

    • Solution: Prepare the diazonium salt solution only when you are ready for the next synthetic step. Keep the solution cold (0-5 °C) until it is used.

ParameterRecommended RangeRationale
Temperature 0–5 °CMinimizes decomposition of the diazonium salt.[6]
Acid (HCl) Equivalents 2.5–3.0Ensures complete formation of nitrous acid and prevents side reactions.[1]
Sodium Nitrite Equivalents 1.05–1.1A slight excess ensures complete consumption of the aniline.[2]
Reaction Time (Post-addition) 15–30 minutesAllows the reaction to go to completion.[2]
Problem 2: Formation of Insoluble Precipitates or Oily Byproducts

The appearance of unexpected solids or oils indicates the formation of side products.

Symptom: The reaction mixture becomes cloudy, or an oily layer separates out.
Root Cause Analysis and Solutions:
  • Azo Coupling: As mentioned, if the concentration of free aniline is too high due to insufficient acid, it can couple with the diazonium salt to form a diazoamino compound (an azo dye).[1][11] These are often colored and may be insoluble.

    • Solution: Ensure an adequate excess of acid is present from the start of the reaction to fully protonate the this compound.

  • Phenol Formation: If the temperature is not kept low, the diazonium salt can react with water to form the corresponding phenol.[4][5]

    • Solution: Strict temperature control at 0-5 °C is critical.

  • Incomplete Dissolution of Starting Material: this compound hydrochloride may not be fully dissolved before the addition of sodium nitrite.

    • Solution: Ensure the starting amine is completely dissolved in the acidic solution before cooling and starting the nitrite addition. Gentle warming may be necessary initially, followed by thorough cooling.

Experimental Protocols
Standard Diazotization Protocol for this compound

This protocol is a validated starting point for the successful diazotization of this compound.

  • Preparation of the Amine Salt Solution:

    • In a flask equipped with a magnetic stirrer and a thermometer, suspend 1.0 equivalent of this compound in water.

    • Add 2.5-3.0 equivalents of concentrated hydrochloric acid. Stir until the amine is completely dissolved.

    • Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 1.05-1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the cold amine salt solution over 30-45 minutes.[12] The rate of addition should be controlled to maintain the reaction temperature below 5 °C.[2]

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.[2]

  • Confirmation of Completion:

    • Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. A blue-black color indicates the reaction is complete.[3]

    • If the test is negative, add a small amount of additional sodium nitrite solution and re-test after 5-10 minutes.

  • Use of the Diazonium Salt Solution:

    • The resulting cold diazonium salt solution should be used immediately in the next reaction step.[2] Caution: Do not attempt to isolate the diazonium salt in its solid form, as it can be explosive.[2][6]

Visualizing the Process

Diagram 1: Key Steps in the Diazotization of this compound

DiazotizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification & Use Amine This compound Mix Dissolve Amine in Acid Amine->Mix Acid HCl Solution Acid->Mix Nitrite NaNO2 Solution AddNitrite Slowly Add NaNO2 Nitrite->AddNitrite Cool Cool to 0-5°C Mix->Cool Cool->AddNitrite Stir Stir for 15-30 min AddNitrite->Stir Test Starch-Iodide Test Stir->Test Use Use Immediately Test->Use

Caption: Workflow for the diazotization of this compound.

Diagram 2: Troubleshooting Logic for Incomplete Diazotization

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Incomplete Diazotization Temp Temperature > 5°C? Start->Temp Acid Insufficient Acid? Start->Acid Rate Nitrite Addition Too Fast? Start->Rate Time Reaction Time Too Short? Start->Time Sol_Temp Improve Cooling (Ice-Salt Bath) Temp->Sol_Temp Sol_Acid Use 2.5-3 eq. HCl Acid->Sol_Acid Sol_Rate Add Dropwise Rate->Sol_Rate Sol_Time Stir 15-30 min Post-Addition Time->Sol_Time

Caption: Troubleshooting guide for incomplete diazotization.

References

Technical Support Center: Purification of 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling and purifying 4-Chloro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with product purity, particularly with the removal of colored impurities. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my sample of this compound discolored? It should be a white to light-brown solid.

A1: The primary cause of discoloration in anilines is oxidation.

Aniline and its derivatives, including this compound, are susceptible to air oxidation. The amino group (-NH₂) is an electron-donating group that activates the aromatic ring, making it more vulnerable to oxidation. Over time, exposure to air and light can lead to the formation of highly conjugated, intensely colored impurities like quinone-imines and polymeric materials.[1][2]

Common Sources of Colored Impurities:

  • Aerial Oxidation: Prolonged storage or handling in the presence of oxygen.

  • Residual Reagents: Traces of reagents from the synthesis, such as nitrating or reducing agents.

  • Side-Reaction Byproducts: Minor products formed during the synthesis that may be colored.

  • Photo-degradation: Exposure to UV or ambient light can catalyze degradation pathways.

Understanding the root cause is critical as it informs the selection of the most effective purification strategy. The goal is to remove these polar, high-molecular-weight colored species from the less polar, desired product.

Q2: What is the most straightforward method to remove these colored impurities?

A2: Recrystallization is the foundational technique for purifying solid organic compounds and should be your first approach.

Recrystallization separates compounds based on their differential solubility in a given solvent at varying temperatures. An ideal solvent will dissolve the this compound completely at an elevated temperature but poorly at low temperatures, while the impurities either remain insoluble at high temperatures or stay dissolved at low temperatures.

Objective: To remove soluble and insoluble impurities through crystallization.

1. Solvent Selection:

  • The choice of solvent is paramount.[3] Based on the structure of this compound (Melting Point: 77-79°C[4][5]), a mixed-solvent system often provides the best results. An ethanol/water or isopropanol/water system is an excellent starting point.

  • Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating to identify a suitable system.

Solvent SystemRationaleExpected Behavior
Isopropanol/Water Good for moderately polar compounds. Product should be soluble in hot isopropanol.Water acts as an anti-solvent, added dropwise to the hot solution to induce crystallization upon cooling.
Ethanol/Water Similar to isopropanol/water, a common choice for anilines.[3]Ethanol dissolves the aniline when hot; water is added to decrease solubility.
Toluene A non-polar aromatic solvent.May be effective if impurities are significantly more or less polar than the product.
Heptane/Ethyl Acetate Low polarity system.Heptane can act as an anti-solvent for a solution in ethyl acetate.

2. Step-by-Step Procedure (Using Isopropanol/Water):

  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol (start with ~15-20 mL) while gently heating on a hot plate to dissolve the solid completely.

  • If any insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Once a clear, colored solution is obtained, slowly add hot deionized water dropwise until the solution just begins to turn cloudy (this is the saturation point).

  • Add a few more drops of hot isopropanol to redissolve the precipitate and ensure the solution is clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 1:1 isopropanol/water, followed by a wash with ice-cold water to remove the residual solvent.

  • Dry the purified crystals under vacuum.

  • Assess Purity: Check the melting point. A sharp melting point close to the literature value (77-79°C) indicates high purity.[4][5] Also, observe the color.

Q3: I tried recrystallization, but the product is still significantly colored. What should I do next?

A3: Incorporate an activated carbon treatment into your recrystallization protocol.

Activated carbon has a highly porous structure with a large surface area, making it exceptionally effective at adsorbing large, flat, conjugated molecules—the very type of molecules responsible for the strong coloration from aniline oxidation.[1][7]

Objective: To adsorb highly colored impurities onto activated carbon for removal by filtration.

1. Step-by-Step Procedure:

  • Follow steps 1 and 2 from Protocol 1 to dissolve your crude this compound in a minimal amount of hot solvent (e.g., isopropanol).

  • Crucial Step: Remove the flask from the heat source to prevent bumping or fire hazards when adding the carbon.

  • Add a small amount of activated carbon to the hot solution. A general guideline is ~1-2% of the solute's weight. Caution: Adding too much carbon can adsorb your product and significantly reduce the yield.

  • Place the flask back on the heat and gently swirl or stir the mixture for 5-10 minutes, keeping it at or near the boiling point.

  • Hot Gravity Filtration: This is the most critical step. You must filter the solution while it is hot to remove the activated carbon and any other insoluble impurities.

    • Use a fluted filter paper in a stemless funnel.

    • Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization of your product in the funnel.

  • The filtrate should now be significantly less colored.

  • Proceed with steps 4 through 11 from Protocol 1 to crystallize, collect, and dry your purified product.

Purification Workflow Diagram

Purification_Workflow start Crude, Colored This compound recrystallize Protocol 1: Standard Recrystallization start->recrystallize check1 Product Pure & Colorless? recrystallize->check1 carbon Protocol 2: Recrystallization with Activated Carbon check1->carbon No end_pure Pure Product check1->end_pure  Yes check2 Product Pure & Colorless? carbon->check2 chromatography Protocol 3: Column Chromatography check2->chromatography No check2->end_pure  Yes chromatography->end_pure end_reassess Re-evaluate Strategy (Consider Distillation or different column)

Caption: Decision workflow for purifying this compound.

Q4: The color persists even after treatment with activated carbon, or I need exceptionally high purity. Are there more advanced options?

A4: Yes, column chromatography is a powerful technique for separating compounds with different polarities.

For stubborn impurities that co-crystallize with your product, flash column chromatography offers a higher degree of separation. Since anilines are basic, special considerations are needed when using standard silica gel, which is acidic.

Objective: To separate this compound from closely related impurities based on differential adsorption to a stationary phase.

1. System Selection:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture. A good starting point is a gradient of Ethyl Acetate in Hexanes (or Heptane).

  • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of ~0.3.

  • CRITICAL MODIFICATION: Anilines can streak or bind irreversibly to acidic silica gel. To prevent this, add ~0.5-1% triethylamine (Et₃N) to your eluent mixture.[8] The triethylamine, a stronger base, will occupy the acidic silanol sites on the silica, allowing your aniline product to travel smoothly through the column.

2. Step-by-Step Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in your starting eluent (e.g., 5% Ethyl Acetate / 95% Hexanes + 1% Et₃N).

  • Load the Sample: Dissolve your semi-purified product in a minimal amount of dichloromethane or your eluent. For better separation, it is often best to pre-adsorb the compound onto a small amount of silica gel (dry loading).

  • Elute the Column: Run the column, starting with a low-polarity eluent. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Use TLC to analyze the collected fractions and identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified, colorless this compound.

By systematically applying these techniques—from basic recrystallization to more advanced chromatography—you can effectively remove colored impurities and obtain this compound of the high purity required for research and development.

References

Technical Support Center: Regiocontrol in the Functionalization of 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 4-Chloro-3-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with regioselectivity in their reactions. Here, we address common problems in a practical question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity

This section addresses the fundamental electronic and steric properties of this compound that govern its reactivity and lead to the common issue of regioisomer formation.

Q1: Why do my electrophilic substitution reactions on this compound consistently yield a mixture of isomers?

A: The formation of a regioisomeric mixture is a direct consequence of the powerful and overlapping directing effects of the substituents on the aniline ring. In electrophilic aromatic substitution (SEAr), the incoming electrophile is guided to positions of highest electron density. Let's break down the influence of each group:

  • Amino (-NH2) Group (at C1): This is a very strong activating group that donates electron density to the ring via resonance.[1] It strongly directs incoming electrophiles to the ortho positions (C2, C6) and the para position (C4).

  • Methoxy (-OCH3) Group (at C3): This is also a strong activating group that directs ortho (C2, C4) and para (C6).[2][3]

  • Chloro (-Cl) Group (at C4): This group is an anomaly. It is deactivating overall due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can participate in resonance.[4][5] It directs to the ortho positions (C3, C5).

When you map these effects onto the molecule, you see a convergence of strong activation at two specific sites: C2 and C6 . The amino group activates C2 and C6. The methoxy group also activates C2 and C6. The chloro group's influence on C5 is significantly weaker by comparison. Therefore, electrophiles will preferentially attack at the highly nucleophilic C2 and C6 positions, leading directly to a mixture of at least two major regioisomers.

Table 1: Summary of Substituent Directing Effects
SubstituentPositionElectronic EffectClassificationDirects Electrophile To
-NH₂ C1+R >> -IStrongly ActivatingC2, C6 (ortho); C4 (blocked)
-OCH₃ C3+R > -IStrongly ActivatingC2, C4 (ortho, blocked); C6 (para)
-Cl C4-I > +RWeakly DeactivatingC3 (blocked), C5 (ortho)

Note: +R refers to a positive resonance effect (electron-donating), and -I refers to a negative inductive effect (electron-withdrawing).

Q2: Between the reactive C2 and C6 positions, is one favored over the other?

A: While electronic effects strongly activate both C2 and C6, the ratio of substitution at these sites is often governed by sterics.[6][7]

  • The C2 position is flanked by two substituents, the amino group (-NH2) at C1 and the methoxy group (-OCH3) at C3.

  • The C6 position is adjacent only to the amino group at C1.

Therefore, the C2 position is significantly more sterically hindered. For many electrophilic aromatic substitution reactions, particularly those involving bulky electrophiles, substitution at the C6 position is generally favored to minimize steric clash.[4] However, the exact C6:C2 ratio will be sensitive to the size of the electrophile and the reaction conditions (e.g., temperature, solvent).

cluster_0 Directing Effects on this compound Molecule This compound (Positions C2, C5, C6 are open) NH2 -NH2 at C1 C2 C2 Position NH2->C2 ortho (strong activation) C6 C6 Position NH2->C6 ortho (strong activation) OCH3 -OCH3 at C3 OCH3->C2 ortho (strong activation) OCH3->C6 para (strong activation) Cl -Cl at C4 C5 C5 Position Cl->C5 ortho (weak direction) Mixture Regioisomeric Mixture C2->Mixture C6->Mixture

Caption: Competing electronic effects leading to regioisomers.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable strategies and detailed protocols to overcome the challenge of regioisomer formation.

Scenario 1: My goal is to achieve selective substitution at a single position, primarily C6. How do I prevent the reaction at C2?

A: This is the most common challenge. The key is to manipulate the electronic and steric properties of the substrate to favor one position over the other. The most reliable strategy is to protect the highly activating amino group.

Strategy: N-Acetylation to Enhance Steric Hindrance

By converting the amino (-NH2) group to a much larger acetamido (-NHCOCH3) group, you introduce significant steric bulk at the C1 position.[8] This acetamido group is still an ortho, para-director, but its activating strength is attenuated, and its size will now strongly disfavor electrophilic attack at the adjacent C2 and C6 positions. However, since the C2 position is already hindered by the C3-methoxy group, the new, large protecting group at C1 will make attack at C2 extremely difficult. This dramatically favors substitution at the less hindered C6 position.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add 1.5 equivalents of a mild base, such as pyridine or triethylamine. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 1.2 equivalents of acetic anhydride or acetyl chloride dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding water. If using DCM, separate the organic layer, wash with 1M HCl, then saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting N-(4-chloro-3-methoxyphenyl)acetamide can be purified by recrystallization or column chromatography.

  • Subsequent Reaction & Deprotection: Use the purified, protected aniline in your desired electrophilic substitution reaction. The protecting group can be readily removed afterward by acid or base hydrolysis (e.g., refluxing in aqueous HCl or NaOH) to yield the desired single regioisomer.

Scenario 2: I need to selectively functionalize the C2 position. How can this be achieved against the steric and electronic odds?

A: Overcoming the steric hindrance at C2 requires a more advanced strategy that does not rely on the intrinsic reactivity of the substrate. Directed ortho-Metalation (DoM) is the premier technique for this purpose.[9][10]

Strategy: Directed ortho-Metalation (DoM)

DoM utilizes a directing metalation group (DMG) to deliver a strong base (typically an organolithium reagent like n-BuLi) to a specific ortho C-H bond, which is then deprotonated to form an aryllithium intermediate. This intermediate can then react with a wide variety of electrophiles.[9]

For this compound, the amino group must first be protected with a suitable DMG, such as a pivaloyl (-COC(CH₃)₃) or carbamate (-CO₂R) group.[11] Both the DMG on the nitrogen and the methoxy group at C3 can coordinate to the lithium reagent, powerfully directing deprotonation to the C2 position.

  • Protection: Protect the amino group of this compound with a suitable DMG (e.g., convert to the pivalamide or a Boc-carbamate). This is a critical step.[11]

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected aniline in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiattion: Slowly add 1.1 to 2.2 equivalents of n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) dropwise. The number of equivalents depends on whether the N-H proton of the amide/carbamate is deprotonated first. Stir the mixture at -78 °C for 1-2 hours to allow for complete ortho-lithiation at the C2 position.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF for formylation, I₂ for iodination, TMSCl for silylation) in THF to the reaction mixture at -78 °C.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify the C2-functionalized product by column chromatography.

  • Deprotection: If necessary, remove the protecting group under appropriate acidic or basic conditions.

Start Goal: Control Regioselectivity Protect Protect -NH2 Group? (e.g., Acetylation) Start->Protect DoM Use Directed ortho-Metalation (DoM)? Protect->DoM No Result_C6 Result: Favors C6 Substitution (Steric Control) Protect->Result_C6 Yes Catalysis Use Advanced Catalyst Control? DoM->Catalysis No Result_C2 Result: Selective C2 Substitution (Directed Lithiation) DoM->Result_C2 Yes Result_Advanced Result: High Selectivity Possible (Requires Method Development) Catalysis->Result_Advanced Yes Result_Mix Result: Regioisomeric Mixture (Default Reactivity) Catalysis->Result_Mix No

Caption: Decision workflow for controlling regioselectivity.

Table 2: Comparison of Regioselective Control Strategies
StrategyPrimary TargetMechanismProsConsKey Reagents
None (Unprotected) C6 / C2 MixtureElectronic EffectsSimple, one step.Poor selectivity, difficult separation.Electrophile, Lewis Acid
N-Protection C6Steric HindranceImproved C6 selectivity, moderates reactivity.Adds two steps (protection/deprotection).Acetic Anhydride, Pyridine
Directed ortho-Metalation C2Directed DeprotonationExcellent C2 selectivity, versatile electrophiles.Requires inert atmosphere, cryogenic temps, strong base.n-BuLi, Boc-Anhydride, THF
Catalyst Control C2 or C6C-H ActivationPotentially high selectivity, atom economical.[12][13]Requires specific (often expensive) catalysts/ligands.Pd/Rh/Ir catalysts, specific ligands

References

Technical Support Center: Navigating the Scale-Up of 4-Chloro-3-methoxyaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-Chloro-3-methoxyaniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles and practical, field-proven experience.

Section 1: Troubleshooting Guide - From Benchtop to Pilot Plant

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges that become more pronounced during scale-up.

Issue 1: Low Yield or Incomplete Reaction

Q1: My catalytic hydrogenation of 2-chloro-5-nitroanisole to this compound is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A: Low conversion in catalytic hydrogenation is a frequent challenge during scale-up and can often be traced back to several factors related to the catalyst, reaction conditions, and mass transfer limitations.

  • Catalyst Activity and Poisoning:

    • Insight: The activity of your catalyst (e.g., Palladium on Carbon, Raney Nickel) is paramount. On a larger scale, the catalyst is more susceptible to poisoning from impurities in the starting material, solvent, or even the hydrogen gas.[1] Sulfur and certain nitrogen compounds are notorious poisons for noble metal catalysts.

    • Troubleshooting:

      • Raw Material Purity: Ensure your 2-chloro-5-nitroanisole is of high purity. Analyze for potential catalyst poisons.

      • Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent deactivation. For pyrophoric catalysts like Raney Nickel, meticulous care is essential.

      • Catalyst Loading: While optimizing for cost, ensure sufficient catalyst loading (typically 5-10 mol%) for the reaction to proceed at a reasonable rate.[2]

  • Mass Transfer Limitations:

    • Insight: This is a classic scale-up problem. In a larger reactor, achieving efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen becomes more difficult.[3][4] Poor agitation can lead to a "starvation" of the catalyst for either the substrate or hydrogen, thus slowing down the reaction.

    • Troubleshooting:

      • Agitation: Increase the stirring speed and ensure the impeller design is suitable for solid-liquid slurries to keep the catalyst suspended.

      • Hydrogen Pressure: Increasing the hydrogen pressure can enhance its availability at the catalyst surface and improve the reaction rate.

      • Temperature: While cautiously, a moderate increase in temperature can also enhance the reaction rate. However, this must be balanced against the risk of side reactions.

Q2: The direct chlorination of 3-methoxyaniline is resulting in a mixture of products and a low yield of the desired 4-chloro isomer. What's going wrong?

A: The electrophilic chlorination of an activated ring like 3-methoxyaniline can be challenging to control, especially at a larger scale, often leading to the formation of multiple isomers and over-chlorinated by-products.

  • Reaction Selectivity:

    • Insight: The methoxy and amino groups are both activating and ortho-, para-directing. This can lead to the formation of other isomers such as 2-chloro-3-methoxyaniline and 6-chloro-3-methoxyaniline.

    • Troubleshooting:

      • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial. Milder agents can offer better selectivity.

      • Temperature Control: Lowering the reaction temperature can help to control the reaction rate and improve selectivity towards the thermodynamically favored product.

      • Solvent Effects: The choice of solvent can influence the selectivity of the chlorination reaction. Experiment with different solvents to optimize for the desired isomer.

Issue 2: Impurity Profile and Purification Challenges

Q3: After synthesis, I'm struggling to remove colored impurities and close-boiling isomers from my this compound. What are effective purification strategies at scale?

A: Purification of aromatic amines on a large scale requires moving beyond laboratory techniques like column chromatography to more industrially viable methods.

  • Crystallization:

    • Insight: Crystallization is a powerful technique for purifying solid compounds at scale. The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in the mother liquor.

    • Troubleshooting:

      • Solvent Screening: A thorough solvent screening is essential. Consider a mixture of solvents to fine-tune the solubility profile.

      • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile generally yields larger, purer crystals.

      • Seeding: Seeding the solution with a small amount of pure product can help to control the crystallization process and obtain a more uniform particle size.

  • Distillation:

    • Insight: If the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

    • Troubleshooting:

      • Vacuum Level: A high vacuum is often necessary to lower the boiling point and prevent thermal degradation of the aniline.

      • Fractional Distillation: For separating close-boiling isomers, a fractional distillation column with sufficient theoretical plates is required.

Issue 3: Safety Concerns in Scale-Up

Q4: I am concerned about the thermal safety of the nitro group reduction at a larger scale. What are the key hazards and how can they be mitigated?

A: The reduction of nitro compounds is a highly exothermic process, and managing the heat generated is a critical safety consideration during scale-up to prevent a runaway reaction.[3][5]

  • Thermal Runaway:

    • Insight: The decomposition of nitro compounds can be autocatalytic, and the presence of impurities can significantly lower the decomposition temperature.[5][6][7] In a large reactor, the surface area to volume ratio decreases, making heat removal less efficient.

    • Mitigation Strategies:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution.

      • Controlled Addition: Add the reducing agent or the nitro compound solution portion-wise or via a controlled feed to manage the rate of heat generation.

      • Emergency Cooling: Ensure the reactor is equipped with an adequate cooling system and have an emergency cooling plan in place.

      • Process Monitoring: Continuously monitor the reaction temperature and have automated shutdown procedures in case of a temperature excursion.

Section 2: Frequently Asked Questions (FAQs)

Q5: What are the most common impurities I should expect in my final this compound product?

A: The impurity profile will depend on the synthetic route chosen.

  • From reduction of 2-chloro-5-nitroanisole:

    • Unreacted starting material (2-chloro-5-nitroanisole).

    • Partially reduced intermediates (e.g., nitroso and hydroxylamine derivatives).

    • Over-reduction products where the chloro group is removed (dehalogenation).

  • From chlorination of 3-methoxyaniline:

    • Isomeric monochloro-3-methoxyanilines (e.g., 2-chloro and 6-chloro isomers).

    • Dichlorinated by-products.

    • Unreacted 3-methoxyaniline.

Q6: What analytical methods are best suited for monitoring the reaction and assessing the final product purity?

A: A combination of chromatographic techniques is generally recommended.

  • Gas Chromatography (GC): Excellent for monitoring the disappearance of starting materials and the formation of the product. A Flame Ionization Detector (FID) provides good sensitivity. GC can also be effective in separating positional isomers.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and can be coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) for identification. Chiral HPLC can be used to separate enantiomers if applicable.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and identification of major impurities.

Q7: How critical is the quality of the starting materials for a successful scale-up?

A: Extremely critical. The adage "garbage in, garbage out" holds especially true in process chemistry. Impurities in starting materials can lead to:

  • Lower yields and conversions.

  • Formation of new, difficult-to-remove by-products.

  • Catalyst poisoning in hydrogenation reactions.

  • Unpredictable reaction kinetics and exotherms. Always source high-purity starting materials and perform incoming quality control checks.

Section 3: Experimental Protocols & Data

Protocol 1: Catalytic Hydrogenation of 2-Chloro-5-nitroanisole

Materials:

  • 2-Chloro-5-nitroanisole

  • Methanol (or Ethanol)

  • 5% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Hydrogen gas

Procedure:

  • Charge a suitable pressure reactor with 2-chloro-5-nitroanisole and methanol.

  • Under an inert atmosphere (e.g., nitrogen), carefully add the 5% Pd/C catalyst.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Begin vigorous agitation and heat the reaction mixture to the target temperature (e.g., 40-60°C).

  • Monitor the reaction progress by hydrogen uptake and/or in-process analysis (e.g., GC or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with solvent.[10]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization or vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Parameters on Catalytic Hydrogenation Yield

ParameterCondition ACondition BCondition C
Temperature 40°C60°C60°C
H₂ Pressure 50 psi50 psi100 psi
Catalyst Loading 5 mol%5 mol%10 mol%
Reaction Time 12 h8 h6 h
Yield 85%92%>98%
Key Impurities Unreacted starting materialLow levels of starting materialTrace impurities

Section 4: Visualizations

Workflow for Troubleshooting Low Yield in Catalytic Hydrogenation

G start Low Yield in Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Starting Material Purity start->check_purity poisoning Catalyst Poisoning? check_catalyst->poisoning temp Temperature Too Low? check_conditions->temp impurities Impurities Present? check_purity->impurities deactivation Catalyst Deactivated? poisoning->deactivation No new_catalyst Use Fresh Catalyst poisoning->new_catalyst Yes loading Insufficient Loading? deactivation->loading No deactivation->new_catalyst Yes increase_loading Increase Catalyst Loading loading->increase_loading Yes pressure Pressure Too Low? temp->pressure No increase_temp Increase Temperature temp->increase_temp Yes agitation Poor Agitation? pressure->agitation No increase_pressure Increase H2 Pressure pressure->increase_pressure Yes improve_mixing Improve Agitation agitation->improve_mixing Yes purify_sm Purify Starting Material impurities->purify_sm Yes solution Yield Improved increase_loading->solution increase_temp->solution increase_pressure->solution improve_mixing->solution purify_sm->solution

Caption: Troubleshooting decision tree for low yield in catalytic hydrogenation.

Synthetic Pathways to this compound

G cluster_0 Route 1: Reduction cluster_1 Route 2: Chlorination 2-Chloro-5-nitroanisole 2-Chloro-5-nitroanisole This compound This compound 2-Chloro-5-nitroanisole->this compound Catalytic Hydrogenation (e.g., Pd/C, H₂) 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->this compound Chlorination (e.g., NCS, SO₂Cl₂)

Caption: Common synthetic routes to this compound.

References

Technical Support Center: Optimizing Catalyst Loading in Cross-Coupling Reactions of 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-chloro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve yields, and ensure the reproducibility of your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter when working with this compound, a moderately electron-rich aryl chloride that can present unique optimization hurdles.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivated by oxygen or other impurities.[1][2] 2. Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion at a reasonable rate.[1] 3. Poor Ligand Choice: The selected ligand may not be suitable for activating the C-Cl bond of the electron-rich aniline.[1] 4. Inappropriate Base: The base might be too weak or incompatible with the reaction conditions.[1]1. Use a Pre-catalyst & Ensure Inert Conditions: Employ a well-defined, air-stable palladium pre-catalyst (e.g., G3 or G4 palladacycles) for consistent generation of the active catalyst.[1][3] Thoroughly degas all solvents and reagents to remove oxygen, which is a known catalyst poison.[2] 2. Systematic Increase in Catalyst Loading: Incrementally increase the catalyst loading. A good starting range for screening is 0.5 mol% to 5 mol%. For challenging couplings, higher loadings may be necessary.[1] 3. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which are often effective for coupling aryl chlorides.[2][4] 4. Base Optimization: For Suzuki-Miyaura couplings, screen bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective.[1]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may have a limited lifetime under the specific reaction conditions.[1] 2. Product Inhibition: The desired product may coordinate to the palladium center, hindering further catalytic cycles.[1]1. Higher Initial Loading or Second Addition: Consider a higher initial catalyst loading or using a more robust pre-catalyst. In some cases, adding a second portion of the catalyst midway through the reaction can be beneficial.[1] 2. Solvent Screening: Experiment with different solvents to improve the solubility of all components and potentially minimize product inhibition.[1]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway: This can be more prevalent with electron-rich aryl chlorides. 2. Presence of Water: In Suzuki-Miyaura reactions, water can lead to protodeboronation of the boronic acid.[1]1. Ligand and Temperature Tuning: A different ligand can alter the relative rates of reductive elimination (product formation) versus side reactions. Lowering the reaction temperature may also suppress undesired pathways.[1] 2. Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, especially for Suzuki-Miyaura couplings.[1]
Poor Reproducibility 1. Inconsistent Catalyst Activity: In-situ generation of the catalyst can be variable.[1] 2. Variable Reagent Quality: Impurities in starting materials, solvents, or the base can interfere with the reaction.[1]1. Use a Well-Defined Pre-catalyst: Commercially available pre-catalysts offer more consistent results.[1][3] 2. Ensure Reagent Purity: Use high-purity, anhydrous solvents and freshly opened bases. The quality of starting materials should be verified.[1][5]

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Low or No Conversion check_catalyst 1. Check Catalyst Activity - Use Pre-catalyst - Degas Thoroughly start->check_catalyst optimize_loading 2. Optimize Catalyst Loading (0.5 - 5 mol%) check_catalyst->optimize_loading If still low conversion screen_ligands 3. Screen Ligands (e.g., XPhos, SPhos) optimize_loading->screen_ligands If still low conversion screen_base 4. Screen Base (e.g., K3PO4, NaOtBu) screen_ligands->screen_base If still low conversion success Reaction Successful screen_base->success If successful

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?

A good starting point for catalyst loading in cross-coupling reactions with aryl chlorides like this compound is typically between 1-2 mol%. However, due to the electron-donating nature of the methoxy group and the moderate reactivity of the chloro group, an initial screening from 0.5 to 5 mol% is advisable to find the optimal loading for your specific reaction conditions.[1][2]

Q2: How does increasing the catalyst loading affect the reaction?

Increasing the catalyst loading generally accelerates the reaction rate and can lead to higher yields, particularly for challenging substrates.[1] However, excessively high catalyst loadings can increase the occurrence of side reactions and make product purification more difficult due to higher levels of residual palladium.[1][6] It is a trade-off that needs to be carefully optimized for each specific reaction.

Q3: When should I consider using a higher catalyst loading?

Consider increasing the catalyst loading if you observe low conversion of your starting materials, if the reaction is very slow, or if you are using a particularly challenging coupling partner (e.g., a sterically hindered boronic acid).[1] An optimization screen is the most effective way to determine the ideal loading.

Q4: What is the role of the ligand-to-palladium ratio, and how does it impact catalyst loading?

The ligand is crucial for stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle.[6] For monodentate phosphine ligands, a ligand-to-palladium ratio of 1:1 to 2:1 is common. Bulky, electron-rich ligands can often stabilize the catalytic species so effectively that lower overall catalyst loadings are possible.[4][6] It's important to note that an excess of ligand can sometimes be detrimental by forming less reactive palladium species.[6]

Q5: How can High-Throughput Experimentation (HTE) be used to optimize catalyst loading?

High-Throughput Experimentation (HTE) is a powerful technique that allows for the rapid screening of multiple reaction parameters in parallel, including catalyst loading, ligand, base, and solvent.[7][8] By using smaller scale reactions in well-plates, a large number of conditions can be tested simultaneously, significantly accelerating the optimization process.[7][9] This data-driven approach helps to identify the optimal catalyst loading more efficiently than traditional one-factor-at-a-time methods.[7][10]

Visualizing the Catalytic Cycle

Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX L-Pd(II)(Ar)(X) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R-M ArPdR L-Pd(II)(Ar)(R) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: High-Throughput Screening for Catalyst Loading Optimization

This protocol outlines a general procedure for a 96-well plate-based screening of catalyst loading for a Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst with an integrated ligand)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

  • Internal standard (e.g., dodecane)

  • 96-well plate with sealing mat

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation:

    • In a glovebox, prepare stock solutions of this compound, the arylboronic acid, and the internal standard in the chosen anhydrous solvent.

    • Prepare a series of stock solutions of the palladium pre-catalyst at different concentrations to achieve the desired range of catalyst loadings (e.g., 0.5, 1, 2, 3, 4, 5 mol%).

  • Plate Loading:

    • To each well of the 96-well plate, add the required volume of the this compound, arylboronic acid, and internal standard stock solutions.

    • Add the appropriate volume of the different palladium pre-catalyst stock solutions to the designated wells to achieve the desired catalyst loading in each.

    • In a separate set of wells, include control experiments (e.g., no catalyst, no base) to identify background reactions.

  • Reaction Initiation and Incubation:

    • Add the base to each well.

    • Seal the 96-well plate with a sealing mat.

    • If the reaction requires elevated temperatures, place the plate on a pre-heated shaker block.

  • Reaction Quenching and Analysis:

    • After the desired reaction time, remove the plate from the heat and allow it to cool to room temperature.

    • Quench the reactions by adding a suitable solvent (e.g., water or a saturated ammonium chloride solution).

    • Extract the organic components with an appropriate solvent (e.g., ethyl acetate).

    • Analyze the product formation in each well using a high-throughput method such as LC-MS or GC-MS.

  • Data Analysis:

    • Calculate the conversion of the starting material and the yield of the desired product for each catalyst loading, using the internal standard for quantification.

    • Plot the yield versus catalyst loading to identify the optimal concentration.

Data Presentation: Example Optimization Results
Catalyst Loading (mol%)Conversion (%)Yield (%)Turnover Number (TON)
0.5454080
1.0858282
2.0989547.5
3.0999632
4.0999624
5.0999519

This is representative data and will vary based on the specific reaction conditions.

References

Side reactions of 4-Chloro-3-methoxyaniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions of this compound under various experimental conditions. As Senior Application Scientists, we provide not just troubleshooting steps, but also the underlying chemical principles to empower your research.

Guide Structure

This support center is structured into two main sections addressing frequently encountered issues under acidic and basic conditions. Each section is presented in a question-and-answer format to directly address specific problems.

Part 1: Side Reactions Under Acidic Conditions

  • FAQ 1.1: My diazotization reaction of this compound is giving a low yield and colored impurities. What is happening?

  • FAQ 1.2: I'm observing a loss of my methoxy group when working with this compound in strong acid at elevated temperatures. Is this expected?

  • FAQ 1.3: Can this compound undergo polymerization or self-condensation in acidic media?

  • FAQ 1.4: I am attempting a sulfonation reaction. What are the likely side products?

Part 2: Side Reactions Under Basic Conditions

  • FAQ 2.1: During an N-acylation reaction of this compound, I'm isolating a significant amount of a di-acylated byproduct. How can I prevent this?

  • FAQ 2.2: Is the chloro substituent on this compound susceptible to hydrolysis under basic conditions?

  • FAQ 2.3: My sample of this compound is darkening over time, especially when exposed to air or basic solutions. What is causing this degradation?

Part 1: Side Reactions Under Acidic Conditions

FAQ 1.1: My diazotization reaction of this compound is giving a low yield and colored impurities. What is happening?

Answer:

Low yields and the formation of colored impurities during the diazotization of this compound are common issues that typically point to two main side reactions: phenol formation and azo coupling .

Causality:

Aryl diazonium salts, formed from the reaction of an aniline with nitrous acid, are metastable intermediates.[1] The electron-donating nature of the methoxy group in this compound makes the aromatic ring electron-rich, which can influence the stability and reactivity of the corresponding diazonium salt.

  • Phenol Formation: Diazonium salts can decompose in aqueous solution, particularly if the temperature is not rigorously controlled, to form phenols. The diazonium group is an excellent leaving group (as N₂ gas), and its departure allows for the substitution by water.

  • Azo Coupling: The newly formed diazonium salt is an electrophile and can react with unreacted, electron-rich this compound (the coupling partner) to form a highly colored azo compound.[2] This is a classic example of an electrophilic aromatic substitution reaction. High acidity is crucial to keep the concentration of the free amine low, thus suppressing this side reaction.[2]

Troubleshooting and Prevention:

ParameterRecommendationRationale
Temperature Maintain a strict temperature range of 0-5 °C throughout the reaction.Minimizes the decomposition of the diazonium salt to the corresponding phenol.[3]
Acid Concentration Use a sufficient excess of a strong, non-nucleophilic acid (e.g., HCl, H₂SO₄).Ensures the primary amine is fully protonated, preventing it from acting as a nucleophile in azo coupling.[2]
Rate of Addition Add the sodium nitrite solution slowly and dropwise to the aniline solution.Prevents localized warming and a buildup of nitrous acid, which can lead to side reactions.
Reaction Time Use the diazonium salt solution immediately in the subsequent reaction step.Prolonged storage, even at low temperatures, can lead to decomposition.[3]

Experimental Protocol: Standard Diazotization of this compound

  • Dissolve this compound in an aqueous solution of a strong acid (e.g., 2.5-3 equivalents of HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.

  • Confirm the presence of excess nitrous acid using starch-iodide paper (optional, but recommended for optimization).

  • Proceed immediately with the next step of your synthesis.

Logical Workflow for Troubleshooting Diazotization

G start Low Yield / Colored Impurities in Diazotization check_temp Is Temperature strictly 0-5°C? start->check_temp check_acid Is Acid Concentration Sufficient? check_temp->check_acid Yes phenol Likely Phenol Formation check_temp->phenol No check_addition Was NaNO2 Added Slowly? check_acid->check_addition Yes azo Likely Azo Coupling check_acid->azo No check_time Was Diazonium Salt Used Immediately? check_addition->check_time Yes check_addition->phenol No check_time->start Yes (Further Investigation Needed) solution Optimize Reaction Conditions: - Lower Temperature - Increase Acid Equivalents - Slow NaNO2 Addition - Immediate Use check_time->solution No phenol->solution azo->solution

Caption: Troubleshooting Diazotization Reactions.

FAQ 1.2: I'm observing a loss of my methoxy group when working with this compound in strong acid at elevated temperatures. Is this expected?

Answer:

Yes, the hydrolysis of the methoxy group to a hydroxyl group is a potential side reaction for this compound under harsh acidic conditions, particularly at high temperatures. This is analogous to the acid-catalyzed cleavage of aryl ethers like anisole.

Causality:

The reaction proceeds via an SN2 mechanism where a water molecule attacks the methyl group of the protonated ether.[4][5] While this reaction is generally slow for anisole itself, requiring high temperatures (e.g., 365 °C for uncatalyzed hydrolysis), the presence of activating or deactivating groups on the aromatic ring can influence the reaction rate.[6]

Troubleshooting and Prevention:

  • Temperature Control: Avoid prolonged heating of this compound in strong acids. If heating is necessary, use the lowest effective temperature and shortest possible reaction time.

  • Choice of Acid: If possible, use a non-aqueous acidic medium or a milder acid to avoid hydrolysis. The use of certain Lewis acids can also catalyze this hydrolysis at lower temperatures.[7]

FAQ 1.3: Can this compound undergo polymerization or self-condensation in acidic media?

Answer:

Yes, substituted anilines are known to undergo oxidative polymerization in acidic media, which can lead to the formation of dark, insoluble polymeric materials. While true self-condensation in the aldol sense is not applicable here, aniline derivatives can condense with aldehydes if present.

Causality:

The oxidation of anilines can generate radical cations which can then couple to form dimers and eventually polymers.[4][5] This process is often catalyzed by oxidizing agents but can also occur in the presence of strong acids and air (oxygen).

Troubleshooting and Prevention:

  • Inert Atmosphere: When working with this compound in acidic conditions for extended periods or at elevated temperatures, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Avoid Contaminants: Ensure the absence of aldehydes or other carbonyl-containing compounds that could participate in condensation reactions with the aniline.

FAQ 1.4: I am attempting a sulfonation reaction. What are the likely side products?

Answer:

The sulfonation of this compound is an electrophilic aromatic substitution. The primary side reaction to consider is the regioselectivity of the sulfonation.

Causality:

The amino group is a strong activating, ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The directing effects of these substituents will determine the position of sulfonation. Given the positions of the existing substituents, the incoming sulfonic acid group will likely be directed to the positions ortho and para to the strongly activating amino group. Steric hindrance will also play a role.

Troubleshooting and Prevention:

  • Reaction Conditions: The sulfonation of aromatic compounds is often reversible.[8] Controlling the reaction temperature and the strength of the sulfonating agent (e.g., concentrated H₂SO₄ vs. fuming H₂SO₄) can influence the product distribution.[9]

  • Characterization: Careful analysis of the product mixture using techniques like NMR spectroscopy is essential to determine the isomeric ratio of the sulfonated products.

Part 2: Side Reactions Under Basic Conditions

FAQ 2.1: During an N-acylation reaction of this compound, I'm isolating a significant amount of a di-acylated byproduct. How can I prevent this?

Answer:

The formation of an N,N-diacyl derivative is a known side reaction for deactivated anilines during acylation, especially when using a relatively strong base.

Causality:

The initial N-acylation produces a mono-acylated aniline (an amide). The amide proton is more acidic than the protons of the starting aniline. In the presence of a sufficiently strong base (like triethylamine), the amide can be deprotonated to form an anion. This anion is a potent nucleophile and can react with a second molecule of the acylating agent to yield the di-acylated product.

Troubleshooting and Prevention:

ParameterRecommendationRationale
Base Use a weaker base (e.g., pyridine) or use the aniline itself as the base (if the reaction proceeds without an external base).A weaker base is less likely to deprotonate the initially formed amide, thus preventing the second acylation step.
Stoichiometry Use a strict 1:1 stoichiometry of the aniline to the acylating agent.Minimizes the availability of the acylating agent for the second reaction.
Temperature Perform the reaction at a lower temperature.Can help to control the rate of the undesired second acylation.

Reaction Pathway: N-Acylation vs. N,N-Diacylation

G start This compound + Acylating Agent mono_acylation Mono-acylated Product start->mono_acylation strong_base Strong Base (e.g., Et3N) mono_acylation->strong_base weak_base Weak Base (e.g., Pyridine) or No Base mono_acylation->weak_base deprotonation Deprotonation of Amide strong_base->deprotonation desired_product Desired Mono-acylated Product weak_base->desired_product di_acylation Di-acylated Product deprotonation->di_acylation + Acylating Agent

Caption: N-acylation Pathways.

FAQ 2.2: Is the chloro substituent on this compound susceptible to hydrolysis under basic conditions?

Answer:

Hydrolysis of the chloro group via nucleophilic aromatic substitution (SNAr) is possible but generally requires harsh conditions (high temperature, strong base) unless the aromatic ring is sufficiently activated by electron-withdrawing groups.

Causality:

For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be attacked by a nucleophile.[10] In this compound, the amino and methoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, replacing the chloro group with a hydroxyl group under basic conditions is generally difficult. However, very strong bases at high temperatures might induce this reaction.

Troubleshooting and Prevention:

  • Reaction Conditions: Avoid using excessively high temperatures and very strong bases (e.g., molten NaOH) if the chloro substituent needs to be retained. For most standard organic reactions conducted in bases like NaOH or K₂CO₃ at moderate temperatures, hydrolysis of the chloro group is unlikely to be a significant side reaction.

FAQ 2.3: My sample of this compound is darkening over time, especially when exposed to air or basic solutions. What is causing this degradation?

Answer:

The darkening of aniline samples upon exposure to air and/or basic conditions is a classic sign of oxidative degradation .

Causality:

Anilines are susceptible to oxidation, and this process is often accelerated by the presence of oxygen and light.[11] The electron-rich nature of the aromatic ring in this compound, due to the amino and methoxy groups, makes it particularly prone to oxidation. The initial oxidation products can further react to form complex, colored polymeric materials.[4][5] Basic conditions can facilitate this oxidation by deprotonating the amino group, increasing its electron-donating ability and making the molecule more susceptible to oxidation.

Troubleshooting and Prevention:

  • Storage: Store this compound in a cool, dark place under an inert atmosphere (e.g., in an amber bottle, blanketed with nitrogen or argon).

  • Handling: When working with this compound in solution, especially under basic conditions, consider using de-gassed solvents and maintaining an inert atmosphere to minimize exposure to oxygen.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized 4-Chloro-3-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor. 4-Chloro-3-methoxyaniline and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and materials.[1][2] The precise arrangement of the chloro and methoxy substituents on the aniline ring profoundly influences the molecule's physicochemical properties and subsequent biological activity.[3][4] This guide provides an in-depth comparison of analytical techniques for the structural validation of synthesized this compound derivatives, offering experimental insights and data-driven comparisons to ensure the integrity of your research.

The Imperative of Structural Validation in Drug Discovery

The journey from a synthetic concept to a viable drug candidate is paved with meticulous characterization. For substituted anilines like this compound, even minor positional isomers can exhibit drastically different biological activities and metabolic fates.[5][6] Therefore, a multi-pronged analytical approach is not just recommended but essential for unambiguous structural elucidation and purity assessment. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in this critical process.

A Comparative Overview of Analytical Techniques

Each analytical technique offers a unique window into the molecular structure and purity of a synthesized compound. The synergy of these methods provides a comprehensive and self-validating system for structural confirmation.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information on the chemical environment of each proton and carbon atom, including connectivity and spatial relationships.Unrivaled for determining the precise isomeric structure.Relatively lower sensitivity compared to MS; sample must be soluble.
Mass Spectrometry Accurate molecular weight and fragmentation patterns.High sensitivity; excellent for confirming molecular formula and identifying impurities.Does not inherently distinguish between isomers without fragmentation analysis or chromatographic separation.
HPLC Purity assessment, separation of isomers and byproducts.High resolution and quantitative accuracy; the gold standard for purity determination.[7]Primarily a separation technique; requires a detector (e.g., UV, MS) for compound identification.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Determination

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.

The choice of solvent is critical to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for aniline derivatives.[8] The magnetic field strength of the NMR spectrometer (e.g., 400 MHz, 500 MHz) will determine the resolution of the spectra; higher fields provide better separation of closely spaced signals.[9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals for this compound would include three aromatic protons with distinct chemical shifts and coupling patterns, a singlet for the methoxy group protons, and a broad singlet for the amine protons.[10]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expect signals for the seven unique carbon atoms in the this compound structure.[9] The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the chloro, methoxy, and amino groups.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the positions of the substituents on the aromatic ring.

    • Compare the observed chemical shifts in both ¹H and ¹³C spectra with predicted values or reference spectra to confirm the 4-chloro-3-methoxy substitution pattern.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a primary confirmation of its identity. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[11][12]

The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the aniline derivative.[13] For many aniline derivatives, LC-MS is preferred to avoid potential degradation at high temperatures in the GC inlet.[13] The ionization technique (e.g., Electrospray Ionization - ESI) is chosen to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.[14]

  • Instrumentation: A standard HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).[14]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for aniline derivatives.[7]

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve ionization.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Full scan mode to detect all ions within a specified mass range.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the product.

    • The most abundant ion should correspond to the protonated molecule [C₇H₈ClNO + H]⁺. The isotopic pattern for chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) should also be visible in the mass spectrum.

High-Performance Liquid Chromatography (HPLC): The Benchmark for Purity Assessment

HPLC is the workhorse for determining the purity of synthesized compounds. Its high resolving power can separate the target molecule from starting materials, byproducts, and isomeric impurities.[7][15]

A reversed-phase C18 column is the standard choice for separating moderately polar compounds like aniline derivatives.[7] A UV detector is commonly used as aromatic compounds like anilines have strong chromophores.[16] The choice of mobile phase and gradient program is optimized to achieve good separation of all components in the sample mixture.

  • Instrumentation: A standard HPLC system with a UV detector.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient elution of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 254 nm.[7]

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL).[7]

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the product as the percentage of the main peak area relative to the total area of all peaks.

Visualizing the Validation Workflow

A systematic workflow ensures a comprehensive and efficient validation process.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_results Confirmation Synthesis Synthesized this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Isomer Determination MS Mass Spectrometry (LC-MS) Synthesis->MS Molecular Weight Confirmation HPLC HPLC (Purity Assessment) Synthesis->HPLC Purity Check Structure Confirmed Structure NMR->Structure MS->Structure Purity Purity > 95% HPLC->Purity Final Validated Compound Structure->Final Purity->Final G NMR NMR Data (Correct number of signals, coupling patterns, and chemical shifts) Confirmed Structurally Confirmed and Pure Compound NMR->Confirmed Confirms Isomeric Structure MS MS Data (Correct molecular weight and isotopic pattern) MS->Confirmed Confirms Molecular Formula HPLC HPLC Data (Single major peak at expected retention time) HPLC->Confirmed Confirms Purity

References

A Spectroscopic Guide to Differentiating 4-Chloro-3-methoxyaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, toxicity, and physical properties. For researchers and professionals in drug development, the ability to unequivocally distinguish between closely related molecules like the isomers of chloro-methoxyaniline is paramount. This guide provides an in-depth spectroscopic comparison of 4-Chloro-3-methoxyaniline and its six constitutional isomers, offering a practical framework for their differentiation using routine analytical techniques.

The isomers covered in this guide are:

  • This compound

  • 2-Chloro-3-methoxyaniline

  • 3-Chloro-2-methoxyaniline

  • 5-Chloro-2-methoxyaniline

  • 3-Chloro-4-methoxyaniline

  • 4-Chloro-2-methoxyaniline

  • 2-Chloro-5-methoxyaniline

We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, explaining the theoretical underpinnings of the expected spectral differences and presenting collated data to support these principles.

The Structural Isomers

The relative positions of the chloro, methoxy, and amino groups on the benzene ring dictate the electronic environment of each atom, giving rise to unique spectroscopic fingerprints.

Figure 1: Positional Isomers of Chloro-methoxyaniline.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the three substituents.

The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, tending to shield aromatic protons and shift their signals upfield (to lower ppm values). Conversely, the chloro (-Cl) group is electron-withdrawing, causing deshielding and a downfield shift. The interplay of these effects, governed by their ortho, meta, and para relationships to each proton, creates a unique spectral signature for each isomer.

For instance, in this compound, the proton at C2 is ortho to the methoxy group and meta to the chloro group, while the proton at C6 is ortho to the amino group and meta to the methoxy group. This will result in distinct chemical shifts and coupling patterns compared to an isomer like 3-Chloro-4-methoxyaniline, where the electronic influences on the aromatic protons are markedly different.

Comparative ¹H NMR Data (Predicted and/or Experimental, in CDCl₃)

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Amino Protons (δ, ppm)
This compound ~6.8-6.2~3.8~3.6 (broad s)
2-Chloro-3-methoxyaniline ~7.0-6.5~3.9~4.0 (broad s)
3-Chloro-2-methoxyaniline ~6.9-6.6~3.9~4.2 (broad s)
5-Chloro-2-methoxyaniline ~6.7-6.6~3.8~3.7 (broad s)
3-Chloro-4-methoxyaniline ~6.8-6.6~3.8~3.6 (broad s)
4-Chloro-2-methoxyaniline ~6.8-6.7~3.8~3.8 (broad s)
2-Chloro-5-methoxyaniline ~7.1-6.2~3.7~3.7 (broad s)

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The key is the relative positions and splitting patterns.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information. The chemical shifts of the aromatic carbons are influenced by the same electronic effects as the protons. Carbons directly attached to the electronegative chlorine and oxygen atoms will be significantly deshielded (shifted downfield). The substitution pattern also determines the number of unique carbon signals in the aromatic region, which can be a key differentiator. For example, isomers with higher symmetry may show fewer than the expected six aromatic carbon signals.

Comparative ¹³C NMR Data (Predicted and/or Experimental, in CDCl₃)

CompoundAromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)
This compound ~156, 146, 131, 119, 112, 102~56
2-Chloro-3-methoxyaniline ~153, 143, 133, 118, 110, 108~56
3-Chloro-2-methoxyaniline ~147, 146, 129, 121, 119, 109~61
5-Chloro-2-methoxyaniline ~148, 142, 129, 117, 112, 111~55
3-Chloro-4-methoxyaniline ~149, 141, 121, 119, 115, 113~56
4-Chloro-2-methoxyaniline ~148, 144, 129, 122, 116, 111~56
2-Chloro-5-methoxyaniline ~159, 138, 130, 116, 115, 102~55

Note: These are approximate chemical shift ranges.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides information about the functional groups and the substitution pattern on the benzene ring. Key vibrational bands to analyze include:

  • N-H Stretching: The primary amine (-NH₂) typically shows two bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretching).

  • C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methoxy C-H stretches are found just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: The aryl ether C-O bond gives a strong absorption around 1250 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretch is typically found in the 800-600 cm⁻¹ region.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring.

Characteristic FT-IR Absorption Ranges (cm⁻¹)

VibrationThis compoundIsomers (General Range)
N-H Stretch~3450, ~33603500-3300 (two bands)
Aromatic C-H Stretch~30503100-3000
Aliphatic C-H Stretch~2950, ~28402980-2850
C=C Aromatic Stretch~1620, ~15101625-1450
C-O Stretch (Aryl Ether)~12501275-1200
C-H Out-of-Plane Bend~850-750900-675 (pattern dependent)

The precise positions of the out-of-plane bending bands are highly characteristic of the substitution pattern and can be a powerful tool for distinguishing the isomers.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight and information about the structure through fragmentation. For all chloro-methoxyaniline isomers, the molecular ion peak (M⁺) will appear at m/z 157. A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be an M+2 peak at m/z 159 with roughly one-third the intensity of the M⁺ peak.

While the molecular weight is the same for all isomers, their fragmentation patterns under electron ionization (EI) can differ. Common fragmentation pathways include the loss of a methyl group (-CH₃) from the methoxy group, loss of the entire methoxy group (-OCH₃), and loss of a chloro radical (-Cl). The relative intensities of these fragment ions can vary depending on the stability of the resulting carbocations, which is influenced by the positions of the other substituents.

Expected Key Fragments in Mass Spectra

m/zFragment
157/159[M]⁺ (Molecular ion)
142/144[M - CH₃]⁺
127/129[M - OCH₃]⁺ (unlikely) or [M - 2CH₃]⁺ (from rearrangement)
122[M - Cl]⁺

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A typical spectral width would be 0 to 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

2. FT-IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solids and liquids, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Perform a background scan prior to the sample scan.

3. Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides retention time data, which can be an additional point of comparison.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis: Scan a mass range of approximately m/z 40 to 200 to observe the molecular ion and key fragments.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR NMR (¹H & ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spec. Sample->MS Data Compare Spectra: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Fragments NMR->Data FTIR->Data MS->Data Identification Identification Data->Identification

Figure 2: General workflow for spectroscopic isomer differentiation.

Conclusion

While each of the discussed spectroscopic techniques provides valuable information, a conclusive identification of a specific chloro-methoxyaniline isomer is best achieved by a combinatorial approach. ¹H NMR spectroscopy often provides the most definitive data for distinguishing these positional isomers due to the sensitivity of proton chemical shifts and coupling patterns to the substituent positions. However, corroboration with ¹³C NMR, FT-IR (particularly the out-of-plane bending region), and mass spectrometry (including the isotopic pattern and fragmentation) provides a self-validating system for unambiguous structural elucidation. This comprehensive spectroscopic analysis is an indispensable component of quality control and regulatory compliance in the development of pharmaceuticals and other fine chemicals.

A Comparative Guide to the Reactivity of 4-Chloro-3-methoxyaniline and 3-chloro-4-methoxyaniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and drug development, the selection of building blocks is a critical decision that profoundly influences the synthetic route and the properties of the final active pharmaceutical ingredient (API). Substituted anilines are a cornerstone in medicinal chemistry, offering a versatile scaffold for the construction of a diverse array of bioactive molecules. This guide provides an in-depth comparative analysis of the reactivity of two common, yet distinct, building blocks: 4-Chloro-3-methoxyaniline and 3-chloro-4-methoxyaniline.

This document will delve into the nuanced differences in their chemical behavior, supported by theoretical principles and analogous experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Unveiling the Isomers: A Structural Overview

At first glance, this compound ( 1 ) and 3-chloro-4-methoxyaniline ( 2 ) are simple positional isomers. Both possess a chloro group, a methoxy group, and an amino group attached to a benzene ring. However, the seemingly minor shift in the chloro and methoxy substituents dramatically alters the electronic landscape of the molecule, leading to significant differences in reactivity.

CompoundStructureIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1 this compoundThis compound13726-14-2C₇H₈ClNO157.6078 - 81
2 3-chloro-4-methoxyaniline3-chloro-4-methoxyaniline5345-54-0C₇H₈ClNO157.6050 - 55

Table 1: Physicochemical Properties of this compound and 3-chloro-4-methoxyaniline.[1][2][3][4][5]

The Heart of Reactivity: Basicity and Nucleophilicity of the Amino Group

The primary site of reactivity for many aniline-based transformations is the lone pair of electrons on the nitrogen atom of the amino group. The availability of this lone pair, and thus the nucleophilicity of the amine, is directly related to its basicity, which can be quantified by the pKa of its conjugate acid.

The electronic nature of the substituents on the aromatic ring plays a pivotal role in modulating this basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the amine more basic and more nucleophilic. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the amine less basic and less nucleophilic.

To understand the difference between our two isomers, we must consider the combined electronic effects of the chloro and methoxy groups.

  • Methoxy group (-OCH₃): This is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect typically dominates.

  • Chloro group (-Cl): This is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+R effect). The inductive effect is stronger.

Predicting Basicity with Hammett Constants

The Hammett equation provides a quantitative means to estimate the effect of substituents on the reactivity of aromatic compounds. By summing the Hammett substituent constants (σ) for the chloro and methoxy groups at their respective positions, we can predict the relative pKa values.

Substituentσ_metaσ_para
-Cl0.370.23
-OCH₃0.12-0.27

Table 2: Hammett Substituent Constants.

For This compound (1) :

  • The chloro group is para to the amino group (σ_para = +0.23).

  • The methoxy group is meta to the amino group (σ_meta = +0.12).

  • Σσ ≈ 0.23 + 0.12 = +0.35

For 3-chloro-4-methoxyaniline (2) :

  • The chloro group is meta to the amino group (σ_meta = +0.37).

  • The methoxy group is para to the amino group (σ_para = -0.27).

  • Σσ ≈ 0.37 - 0.27 = +0.10

A more positive Σσ value indicates a greater electron-withdrawing effect and thus a lower pKa (weaker base). Based on these calculations, we can predict that This compound (1) will be a weaker base than 3-chloro-4-methoxyaniline (2) . This is consistent with a predicted pKa of 3.54 for this compound.[6]

This difference in basicity is the cornerstone of their differential reactivity in a multitude of chemical transformations.

Caption: Electronic effects on the basicity of the isomeric anilines.

Key Synthetic Transformations: A Comparative Analysis

The differing nucleophilicity of the amino group and the electronic nature of the aromatic ring in these two isomers lead to predictable differences in their performance in key synthetic reactions crucial for drug development.

N-Acylation and N-Alkylation

N-acylation and N-alkylation are fundamental reactions for introducing substituents onto the amino group. The rate of these reactions is directly proportional to the nucleophilicity of the aniline.

  • Prediction: 3-chloro-4-methoxyaniline ( 2 ), being the stronger base and more potent nucleophile, is expected to undergo N-acylation and N-alkylation at a faster rate than this compound ( 1 ).

While direct kinetic comparisons are scarce, studies on substituted anilines consistently show that electron-donating groups in the para position accelerate these reactions, while electron-withdrawing groups in the para position retard them.

Representative Protocol for N-Acylation

This protocol describes a general procedure for the N-acetylation of a substituted aniline.

  • Setup: In a fume hood, dissolve the substituted aniline (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of ice water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetylated product.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on both isomers serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are invaluable for the construction of C-N and C-C bonds, respectively.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination couples an aryl halide with an amine. The reactivity of the aryl chloride is influenced by the electronic environment of the C-Cl bond.

  • Prediction: The electron-donating methoxy group in the para position of 3-chloro-4-methoxyaniline ( 2 ) increases the electron density on the aromatic ring, which can make the oxidative addition of the palladium catalyst to the C-Cl bond more challenging compared to this compound ( 1 ). In isomer 1 , the electron-withdrawing effect of the para-chloro group is somewhat offset by the meta-methoxy group. However, the overall electron density at the carbon bearing the chlorine is likely lower in 1 , potentially favoring oxidative addition. Therefore, This compound (1) may be slightly more reactive in Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound. Similar to the Buchwald-Hartwig amination, the electronic nature of the aryl chloride affects the rate-determining oxidative addition step.

  • Prediction: For the same reasons outlined for the Buchwald-Hartwig amination, This compound (1) is predicted to be the more reactive partner in Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Workflow A Aryl Halide + Amine C Reaction Setup (Inert Atmosphere) A->C B Pd Catalyst + Ligand + Base B->C D Heating C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up and Purification E->F G Coupled Product F->G

Caption: A general workflow for the Buchwald-Hartwig amination.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride.

  • Setup: To a flame-dried Schlenk flask, add the aryl chloride (1.0 equivalent), the boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., toluene/ethanol/water).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution

While the amino group is a powerful ortho, para-director, further electrophilic substitution on the aniline ring is also a possibility. The regioselectivity of such reactions is determined by the combined directing effects of all substituents.

  • For this compound (1): The amino group strongly directs ortho and para. The para position is blocked by the chlorine. The two ortho positions are C2 and C6. The methoxy group also directs ortho and para. The C2 and C6 positions are ortho to the amino group, while the C5 position is para to the methoxy group. The chloro group is a deactivating ortho, para-director. Considering the strong activating effect of the amino group, electrophilic attack is most likely to occur at the positions ortho to it (C2 and C6). Steric hindrance from the adjacent methoxy group might disfavor attack at C2.

  • For 3-chloro-4-methoxyaniline (2): The amino group directs to C2 and C6. The methoxy group, being para to the amino group, strongly reinforces the activation of the C2 and C6 positions. The chloro group at C3 will sterically hinder attack at C2. Therefore, electrophilic aromatic substitution on 3-chloro-4-methoxyaniline (2) is most likely to occur at the C6 position.

Summary of Comparative Reactivity

Reaction TypeThis compound (1)3-chloro-4-methoxyaniline (2)Rationale
N-Acylation/N-Alkylation SlowerFasterHigher nucleophilicity of the amino group in 2 due to the para-methoxy group.
Buchwald-Hartwig Amination Likely FasterLikely SlowerThe C-Cl bond in 1 is likely more electron-deficient, favoring oxidative addition.
Suzuki-Miyaura Coupling Likely FasterLikely SlowerThe C-Cl bond in 1 is likely more electron-deficient, favoring oxidative addition.
Electrophilic Aromatic Substitution Less regioselectiveMore regioselective (favors C6)The combined directing effects in 2 strongly favor substitution at a single position.

Table 3: Summary of the predicted comparative reactivity.

Conclusion and Strategic Recommendations

The choice between this compound and 3-chloro-4-methoxyaniline is not arbitrary and should be guided by the specific transformation intended.

  • For reactions where a high nucleophilicity of the amino group is desired, such as N-acylation and N-alkylation , 3-chloro-4-methoxyaniline (2) is the superior choice.

  • For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, This compound (1) is likely to be the more reactive substrate , potentially allowing for milder reaction conditions or shorter reaction times.

  • When planning electrophilic aromatic substitution on the aniline ring, 3-chloro-4-methoxyaniline (2) offers the potential for higher regioselectivity , which can simplify product purification and improve overall yield.

By understanding the fundamental electronic differences between these two isomers, researchers can strategically select the optimal building block, leading to more efficient and successful synthetic campaigns in the pursuit of novel therapeutics.

References

The Strategic Utility of 4-Chloro-3-methoxyaniline: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Executive Guide for Synthetic Chemists

As Senior Application Scientists, we recognize that the selection of a molecular building block is a critical decision point that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Substituted anilines are a foundational class of intermediates, but their utility is far from uniform. The specific arrangement of functional groups on the aromatic scaffold creates a unique chemical personality, offering distinct advantages and disadvantages. This guide provides an in-depth, evidence-based comparison of 4-Chloro-3-methoxyaniline against other common substituted anilines, illuminating its strategic value in modern pharmaceutical and agrochemical research.

The Electronic and Steric Nuances of Substituted Anilines

The synthetic behavior of an aniline is governed by the electronic interplay and steric demands of its ring substituents. These factors modulate the nucleophilicity of the amino group, the electron density of the aromatic ring, and the regiochemical outcome of subsequent transformations.

  • This compound: This molecule presents a compelling case of "push-pull" electronics. The methoxy (-OCH₃) group at the meta-position is a powerful activating group through resonance, donating electron density to the ring, particularly at the positions ortho and para to it (C2, C4, and C6).[1][2] Conversely, the chloro (-Cl) group is deactivating through its inductive effect but is an ortho, para-director due to resonance.[2] This unique combination creates a finely tuned reactivity profile.

  • 3-Methoxyaniline: Lacking the chloro group, this aniline is highly activated due to the electron-donating methoxy group, leading to high reactivity in electrophilic substitutions but sometimes suffering from a lack of selectivity.[1]

  • 4-Chloroaniline: With only the inductively withdrawing and weakly resonance-donating chloro group, this aniline is significantly deactivated compared to aniline itself, making the ring less susceptible to electrophilic attack and the amino group less basic.[3][4]

  • 2-Chloro-5-methoxyaniline: An isomer of our target molecule, the positioning of the chloro group ortho to the amine introduces significant steric hindrance, which can influence reactions at both the amine and the adjacent ring positions.[5]

The following table summarizes key physicochemical properties that underpin the reactivity differences between these building blocks.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Conjugate Acid)Ring Reactivity (vs. Aniline)
This compound 157.6078-82[6]~4.0 (Estimated)Activated
3-Methoxyaniline123.15[7]<0[7]4.24[7]Strongly Activated
4-Chloroaniline127.57[4]69.5-72.5[3][8]3.98[3]Deactivated
2-Chloro-5-methoxyaniline157.60[9]207 (dec.)[10]~3.8 (Estimated)Moderately Activated

Table 1. Comparative physicochemical properties of selected substituted anilines.

Comparative Performance in Key Synthetic Transformations

The true utility of a building block is revealed in its performance. Here, we compare this compound to its counterparts in three critical classes of synthetic reactions.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The primary challenge in EAS on highly activated rings is controlling regioselectivity. The strong activating -NH₂ group directs ortho and para, but its influence can be attenuated by conversion to an amide.[11] In this compound, the directing effects of the three substituents (-NH₂, -OCH₃, -Cl) must be considered.

EAS_Directing_Effects Aniline {this compound | C1-NH2 | C3-OCH3 | C4-Cl} Directing_Groups Substituent Effects -NH2 (Strong Activator, o,p-director) -OCH3 (Strong Activator, o,p-director) -Cl (Weak Deactivator, o,p-director) Aniline->Directing_Groups Positions Potential EAS Sites Position 2 (ortho to NH2, OCH3) Position 5 (ortho to Cl, meta to NH2, OCH3) Position 6 (para to NH2, ortho to OCH3, meta to Cl) Directing_Groups:nh2->Positions:p2 ++ Directing_Groups:nh2->Positions:p6 ++ Directing_Groups:och3->Positions:p2 ++ Directing_Groups:och3->Positions:p6 ++ Directing_Groups:cl->Positions:p5 + Outcome Major Products at C2 & C6 Positions->Outcome Steric/Electronic Preference

Figure 1. Analysis of directing effects for electrophilic aromatic substitution on this compound.

The methoxy and amino groups strongly activate positions 2 and 6. Position 2 is sterically unhindered, while position 6 is para to the powerful amino director. Therefore, electrophilic attack is heavily favored at these two positions over position 5. This predictable regioselectivity is a significant advantage over a more activated system like 3-methoxyaniline, where multiple products can readily form.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a halogen atom is a key feature that enables participation in powerful C-C and C-N bond-forming reactions.[12] The chloro group on this compound provides a versatile handle for transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. While chloroarenes are typically less reactive than their bromo- or iodo-analogs, modern catalyst systems with specialized ligands (e.g., SPhos, XPhos) have made their use routine and cost-effective.

In contrast, 3-methoxyaniline lacks a suitable handle for these standard cross-coupling reactions, requiring initial halogenation or conversion to a triflate, adding steps to a synthesis. While 4-chloroaniline can also be used, the overall electron-poor nature of its ring can alter the kinetics of the catalytic cycle compared to the more electron-rich this compound.

Suzuki_Coupling_Workflow cluster_inputs Reaction Inputs cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_outputs Outputs Aniline This compound (Aryl Halide) OA Oxidative Addition Aniline->OA Boronic Ar'-B(OH)2 (Boronic Acid) TM Transmetalation Boronic->TM Catalyst Pd Catalyst & Ligand Catalyst->OA Base Base (e.g., K2CO3) Base->TM OA->TM Ar-Pd(II)-Cl RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' Product Coupled Product RE->Product Pd0 Pd(0) Catalyst (Regenerated) RE->Pd0 Pd0->OA

Figure 2. Generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Synthesis of Heterocyclic Scaffolds

Substituted anilines are indispensable precursors for a vast range of nitrogen-containing heterocycles. This compound is an excellent starting material for preparing substituted quinolines, a core motif in many pharmaceuticals. For example, in a Combes quinoline synthesis, the aniline is reacted with a β-diketone under acidic conditions. The electronic nature of the aniline dictates the cyclization efficiency. The balanced activation of this compound often provides cleaner reactions and higher yields compared to the potentially problematic high reactivity of 3-methoxyaniline or the sluggishness of 4-chloroaniline. This intermediate has been used in the synthesis of quinoline inhibitors.[13][14]

Validated Experimental Protocols

To translate theory into practice, we provide the following self-validating protocols for key transformations.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To demonstrate the utility of the chloro-substituent as a cross-coupling handle.

Materials:

  • This compound (157.6 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the oxidative addition of the C-Cl bond to the palladium(0) complex.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl amine product.

Protocol 2: Electrophilic Bromination of this compound

Objective: To demonstrate the high regioselectivity of electrophilic substitution.

Materials:

  • This compound (157.6 mg, 1.0 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS) (178 mg, 1.0 mmol, 1.0 equiv)

  • Acetonitrile (5 mL)

Procedure:

  • Dissolve this compound in acetonitrile in a 25 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the reaction rate and prevent over-bromination, given the activated nature of the ring.

  • Add NBS portion-wise over 5 minutes with stirring. The succinimide byproduct is less nucleophilic than bromide, preventing unwanted side reactions.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to isolate the major monobrominated regioisomer(s).

Conclusion and Outlook

This compound is more than just another substituted aniline; it is a sophisticated building block that offers a unique combination of controlled activation and synthetic versatility. Its key advantages are:

  • Predictable Regioselectivity: The interplay between the methoxy and chloro groups directs electrophiles to specific, predictable positions.

  • Tunable Reactivity: The ring is activated enough for efficient electrophilic substitution but not so reactive as to be uncontrollable.

  • Orthogonal Functionality: The amino group allows for derivatization and heterocycle formation, while the chloro group serves as a robust handle for modern cross-coupling chemistry.

For drug development professionals and synthetic chemists, this compound provides a reliable and strategic platform for accessing complex molecular targets, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes.[15][16][17][18] Its balanced properties often translate to cleaner reactions, higher yields, and more efficient synthetic routes compared to simpler, less functionalized anilines.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 4-Chloro-3-methoxyaniline Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity in Drug Development

In the intricate process of pharmaceutical development, the quality of each component is paramount. 4-Chloro-3-methoxyaniline serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including certain kinase inhibitors used in oncology.[1][2] The purity of this starting material is not merely a quality control metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities present in this compound can be carried through subsequent synthetic steps, potentially leading to the formation of undesired, and possibly toxic, related compounds in the API.

Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate rigorous characterization and control of impurities in new drug substances.[3][4][5] This guide provides a comprehensive, multi-faceted analytical strategy for researchers, scientists, and drug development professionals to objectively benchmark the purity of commercial this compound samples. By employing a suite of orthogonal analytical techniques, we can build a detailed "impurity profile" for each vendor, ensuring the selection of the highest quality material for its intended application.

Deconstructing the Impurity Profile: What to Expect

To effectively test for impurities, one must first anticipate what they are and where they come from. The common synthetic routes to this compound often start from compounds like 5-nitro-2-chloroaniline or 2-chloro-5-nitrophenol.[1] Based on these pathways, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted starting materials such as 2-chloro-5-nitroanisole.

    • Intermediates: Incompletely converted intermediates.

    • Isomers: Positional isomers like 3-chloro-4-methoxyaniline or other chloro-methoxy-aniline variants that can be difficult to separate from the desired product.[6]

    • By-products: Compounds formed from side reactions occurring during synthesis.

  • Degradation Products: Formed during storage or handling, often through oxidation or hydrolysis.

  • Residual Solvents: Organic volatile impurities remaining from the purification process.

This predictive approach is the foundation of our analytical strategy, allowing us to select techniques best suited for detecting and quantifying these specific molecular entities.

A Multi-Detector Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. A robust benchmarking study relies on orthogonal methods—different techniques that measure the same attribute based on different chemical or physical principles. Our strategy integrates High-Performance Liquid Chromatography (HPLC) for primary purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Karl Fischer Titration for water content.

G cluster_0 Phase 1: Sample Acquisition & Preparation cluster_1 Phase 2: Orthogonal Analytical Testing cluster_2 Phase 3: Data Analysis & Purity Declaration Sample Commercial Samples (Vendor A, B, C) Prep Standard & Sample Preparation Sample->Prep HPLC HPLC-UV (Purity Assay, Impurity Profile) Prep->HPLC GCMS GC-MS (Volatile Impurities, ID Confirmation) Prep->GCMS KF Karl Fischer (Water Content) Prep->KF Analysis Data Integration & Comparison HPLC->Analysis GCMS->Analysis KF->Analysis Report Final Purity Assessment & Vendor Selection Analysis->Report

Caption: Overall workflow for benchmarking commercial samples.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating through the incorporation of system suitability tests (SSTs), a regulatory requirement to ensure the analytical system is performing adequately before any sample is analyzed.[7][8][9]

Quantitative Purity and Impurity Profiling by HPLC-UV

Rationale: Reverse-phase HPLC with UV detection is the workhorse for purity analysis of non-volatile organic molecules. It separates compounds based on their polarity, allowing for the quantification of the main component (the "assay" value) and the detection of related substance impurities. The choice of a C18 column and a mobile phase of acetonitrile and a pH 3.0 buffer is a common starting point for separating substituted anilines, providing good peak shape and resolution.[10]

Instrumentation & Conditions:

  • System: HPLC with UV/Vis Detector

  • Column: Purospher® STAR RP-18 endcapped (4.6 x 250 mm, 5 µm), or equivalent

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 25 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: 240 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Protocol:

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard and dissolve in a 50:50 mixture of Mobile Phase A and B (Diluent) to make a 50 mL solution (Concentration ~0.5 mg/mL).

  • Sample Preparation: Prepare samples from Vendor A, B, and C at the same concentration as the standard using the same diluent.

  • System Suitability Test (SST):

    • Inject the standard solution five replicate times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the five replicates must be ≤ 2.0%.[11] The tailing factor for the this compound peak should be ≤ 2.0.[11] These criteria, derived from USP guidelines, confirm the precision and peak symmetry of the system.[12]

  • Analysis: Once SST criteria are met, inject the blank (diluent), followed by the standard and sample preparations in sequence.

  • Calculation: Calculate the purity (% Assay) by comparing the peak area of the sample to the peak area of the standard. Report individual impurities as a percentage of the total peak area. Per ICH guidelines, any impurity above the reporting threshold (typically 0.05%) should be reported.[4][13][14]

HPLC_Principle Column Start C18 Particles End Detector UV Detector Column:f2->Detector Compounds Polar Impurity (Fast) This compound Non-Polar Impurity (Slow) Compounds:p->Column:f0

Caption: Principle of HPLC separation based on polarity.

Identification of Volatile Impurities by GC-MS

Rationale: Gas chromatography is ideal for separating volatile and semi-volatile compounds, such as residual solvents or certain process-related impurities that may not be amenable to HPLC.[15] Coupling it with a mass spectrometer (MS) allows for the positive identification of these impurities by comparing their mass spectra to reference libraries.

Instrumentation & Conditions:

  • System: Gas Chromatograph with Mass Spectrometric Detector

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film), or equivalent

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Mode: Electron Ionization (EI), Scan m/z 40-450

Protocol:

  • Sample Preparation: Accurately weigh ~50 mg of each sample and dissolve in 1 mL of Dichloromethane.

  • Analysis: Inject 1 µL of each sample solution into the GC-MS.

  • Data Processing: Integrate all peaks in the total ion chromatogram. For any peak exceeding 0.05% of the total area, perform a library search (e.g., NIST) on its mass spectrum to tentatively identify the compound. This is crucial for identifying unexpected impurities not predicted from the synthesis route.

Water Content Determination by Karl Fischer Titration

Rationale: Water is a common impurity in chemical solids and can affect reaction stoichiometry and product stability. Volumetric Karl Fischer titration is the gold standard for accurately quantifying water content.

Protocol:

  • Instrument Setup: Use a volumetric Karl Fischer titrator with a suitable titrant (e.g., Hydranal-Composite 5).

  • Titer Determination: Standardize the titrant using a certified water standard.

  • Sample Analysis: Accurately weigh a suitable amount of each sample (e.g., 100-200 mg) directly into the titration vessel. Run the titration to the endpoint.

  • Calculation: The instrument software will automatically calculate the water content as a percentage (w/w). Perform the measurement in triplicate for each sample to ensure precision.

Comparative Analysis of Commercial Samples (Hypothetical Data)

To illustrate the benchmarking process, consider the hypothetical data for three commercial lots of this compound.

Table 1: HPLC Purity and Impurity Profile

ParameterVendor AVendor BVendor C
Assay (% by HPLC) 99.8%99.1%99.9%
Isomeric Impurity (RRT 1.15) 0.08%0.45%Not Detected
Unknown Impurity (RRT 0.85) 0.06%0.15%Not Detected
Unknown Impurity (RRT 1.32) Not Detected0.20%<0.03%
Total Impurities 0.14%0.80%<0.03%

Table 2: GC-MS and Karl Fischer Results

ParameterVendor AVendor BVendor C
Residual Toluene (GC-MS) 50 ppm350 ppmNot Detected
Water Content (Karl Fischer) 0.05%0.12%0.02%

Interpretation and Best Practices

Based on our hypothetical data, a clear hierarchy of quality emerges:

  • Vendor C is the superior choice. It exhibits the highest purity by HPLC, with no detectable process-related or volatile impurities and the lowest water content. This material would be ideal for cGMP manufacturing or sensitive late-stage development work.

  • Vendor A represents a good quality grade. While having minor, reportable impurities, it may be perfectly suitable and more cost-effective for early-stage research and development where the absolute control of impurities is less critical.

  • Vendor B is of significantly lower quality. The high total impurity level, particularly the isomeric impurity, and the presence of a significant amount of residual solvent make it a high-risk choice for any pharmaceutical application. The presence of a positional isomer at 0.45% is particularly concerning, as it could have different reactivity and pharmacological activity, and would be very difficult to remove in subsequent steps.

Key Takeaway: The "best" vendor is context-dependent. However, a thorough, multi-technique analysis provides the objective data necessary to make an informed, risk-based decision that aligns with the specific requirements of your project stage and regulatory expectations.

Conclusion

Benchmarking the purity of critical raw materials like this compound is a foundational activity in pharmaceutical science. It is not a one-time event but should be performed on new lots to ensure consistent quality. By moving beyond a simple % purity value on a certificate of analysis and adopting a comprehensive analytical strategy, researchers and developers can mitigate risks, ensure the robustness of their synthetic processes, and build a strong foundation for a safe and effective final drug product.

References

A Comparative Guide to the Biological Activity of 4-Chloro-3-methoxyaniline and its Bromo-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry and drug discovery, the structural modification of lead compounds through halogenation is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a halogen atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparison of the biological activities of two closely related aniline derivatives: 4-Chloro-3-methoxyaniline and its bromo-analogue, 4-Bromo-3-methoxyaniline.

While both compounds serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, a direct comparative analysis of their inherent biological activities is not extensively documented in publicly available literature.[1] Therefore, this guide will synthesize information from studies on structurally related halogenated anilines to infer potential differences in their biological profiles, supported by established experimental protocols to facilitate their empirical evaluation.

Physicochemical Properties: A Foundation for Biological Interaction

The seemingly subtle substitution of a chlorine atom with a bromine atom imparts distinct physicochemical characteristics that can translate into significant differences in biological activity.

PropertyThis compound4-Bromo-3-methoxyaniline
Molecular Formula C₇H₈ClNO[2]C₇H₈BrNO[3]
Molecular Weight 157.60 g/mol [2]202.05 g/mol [3]
Melting Point 76.5-82.5 °C[4]96-100 °C
XLogP3 2.1[2]1.9[3]
Hydrogen Bond Donors 1[2]1[3]
Hydrogen Bond Acceptors 2[2]2[3]
Polar Surface Area 35.25 Ų[2]35.25 Ų[3]

Table 1: Comparative Physicochemical Properties of this compound and 4-Bromo-3-methoxyaniline. Data sourced from PubChem and commercial suppliers.[2][3][4]

The key differences lie in the molecular weight and lipophilicity (as indicated by XLogP3). Bromine's larger atomic radius and mass contribute to a higher molecular weight for the bromo-analogue. Interestingly, the chloro-analogue is slightly more lipophilic. These differences, though minor, can influence membrane permeability, distribution, and interaction with hydrophobic pockets of target proteins.

Comparative Biological Activities: An Evidence-Based Discussion

Direct comparative studies on the biological activities of this compound and 4-Bromo-3-methoxyaniline are scarce. However, by examining the broader class of halogenated anilines, we can infer potential activities and differences.

Antimicrobial and Antibiofilm Potential

Halogenated anilines have demonstrated notable antimicrobial and antibiofilm activities.[5] Studies on compounds like 4-bromo-3-chloroaniline and 3,5-dibromoaniline have shown efficacy against pathogenic bacteria, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens.[5] A proposed mechanism of action for these compounds is the inhibition of adenylate cyclase, a key enzyme in bacterial signaling pathways.[5][6] The presence of halogen atoms appears to enhance the binding affinity to this enzyme through stabilizing halogen bond interactions.[5][6]

Inference for 4-Chloro- vs. 4-Bromo-3-methoxyaniline:

  • Potency: The nature of the halogen can influence potency. While both chlorine and bromine are electron-withdrawing, bromine is more polarizable. This increased polarizability could lead to stronger halogen bonds with the target enzyme, potentially making the bromo-analogue a more potent antimicrobial agent.

  • Spectrum of Activity: The subtle differences in lipophilicity and steric bulk between the chloro and bromo substituents might lead to variations in their spectrum of activity against different microbial species.

Cytotoxicity and Anticancer Potential

Aniline derivatives are foundational scaffolds in the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[7] Halogenation is a common strategy to enhance the cytotoxic effects of these molecules. The electron-withdrawing nature of halogens can increase the reactivity of the aniline ring and influence interactions with target enzymes.

A study on the cytotoxicity of various haloanilines as disinfection byproducts revealed that they generally exhibit higher toxicity than some regulated disinfection byproducts. While this study did not directly compare the two molecules , it highlights the general cytotoxic potential of this class of compounds.

Inference for 4-Chloro- vs. 4-Bromo-3-methoxyaniline:

  • Reactivity and Cytotoxicity: The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which could lead to differences in metabolic activation and reactivity with cellular macromolecules. This might translate to the bromo-analogue exhibiting higher cytotoxicity.

  • Enzyme Inhibition: Both compounds could potentially act as inhibitors of various enzymes due to their structural similarity to known enzyme inhibitors. For example, aniline derivatives have been explored as inhibitors of enzymes like tyrosinase. The specific halogen would likely fine-tune the inhibitory potency.

Experimental Workflows for Comparative Analysis

To empirically determine the comparative biological activities of this compound and its bromo-analogue, a series of well-established in vitro assays can be employed.

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis prep Dissolve this compound and 4-Bromo-3-methoxyaniline in DMSO to create stock solutions cytotoxicity Cytotoxicity Assay (MTT) prep->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) prep->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Tyrosinase) prep->enzyme ic50 Calculate IC50 values (Cytotoxicity & Enzyme Inhibition) cytotoxicity->ic50 mic Determine MIC values (Antimicrobial) antimicrobial->mic enzyme->ic50 comparison Comparative analysis of potency and efficacy ic50->comparison mic->comparison

Caption: A generalized experimental workflow for the comparative biological evaluation of this compound and its bromo-analogue.

Detailed Experimental Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a selected cancer cell line (e.g., HeLa).

Materials:

  • This compound and 4-Bromo-3-methoxyaniline

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Detailed Experimental Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against a bacterial strain (e.g., E. coli).

Materials:

  • This compound and 4-Bromo-3-methoxyaniline

  • E. coli (ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Detailed Experimental Protocol 3: Enzyme Inhibition Assay (Tyrosinase)

This protocol assesses the inhibitory effect of the compounds on mushroom tyrosinase activity.

Materials:

  • This compound and 4-Bromo-3-methoxyaniline

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • 96-well plates

Procedure:

  • Assay Preparation: In a 96-well plate, add phosphate buffer, followed by the test compound at various concentrations.

  • Enzyme Addition: Add the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding L-DOPA solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor). Calculate the IC₅₀ value.

Conclusion and Future Directions

While direct comparative data is limited, the analysis of structure-activity relationships within the halogenated aniline class suggests that both this compound and its bromo-analogue likely possess interesting biological activities, particularly in the antimicrobial and cytotoxic realms. The subtle yet significant physicochemical differences imparted by the chloro and bromo substituents are expected to modulate their potency and specificity. The bromo-analogue, with its greater polarizability, may exhibit enhanced interactions with biological targets through halogen bonding, potentially leading to higher efficacy.

The provided experimental protocols offer a robust framework for researchers to empirically validate these hypotheses. A systematic investigation into the antimicrobial spectrum, cytotoxicity against a panel of cancer cell lines, and inhibitory activity against specific enzymes will provide a comprehensive understanding of the comparative biological profiles of these two compounds. Such studies are crucial for guiding the future development of novel therapeutic agents derived from these versatile chemical scaffolds.

References

A Head-to-Head Comparison of Catalysts for the Suzuki-Miyaura Coupling of 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Performance

Executive Summary

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of C-C bonds.[1] However, the use of economical and abundant aryl chlorides, particularly those that are electron-rich and contain coordinating functional groups like 4-chloro-3-methoxyaniline, presents a significant synthetic challenge.[2][3] The inert nature of the C-Cl bond and potential for catalyst inhibition necessitates the use of highly active and specialized catalyst systems. This guide provides a comprehensive, data-driven comparison of leading palladium catalyst systems for the Suzuki coupling of this challenging substrate. We will dissect the performance of palladium-phosphine systems, featuring advanced biarylphosphine ligands (e.g., SPhos, XPhos), and palladium-N-Heterocyclic Carbene (NHC) complexes (e.g., PEPPSI™ precatalysts), offering researchers the critical insights needed for catalyst selection, reaction optimization, and mechanistic understanding.

Introduction: The Challenge of Activating this compound

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[4] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5][6]

The primary obstacle in using aryl chlorides is the initial oxidative addition step. The C-Cl bond is significantly stronger and less polar than its bromide or iodide counterparts, making it resistant to cleavage by the palladium catalyst. Overcoming this high activation barrier requires catalyst systems with specific electronic and steric properties.

This compound presents a dual challenge:

  • Electron-Rich Ring System: The methoxy (-OCH₃) and aniline (-NH₂) groups are both strong electron-donating groups, further deactivating the C-Cl bond towards oxidative addition.

  • Coordinating Aniline Group: The lone pair on the aniline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.

Therefore, an effective catalyst must be sufficiently electron-rich to promote oxidative addition while also being sterically hindered enough to prevent strong, inhibitory binding of the aniline substrate and to facilitate the final reductive elimination step.[7]

Catalyst Systems Under Review

To address these challenges, several classes of high-performance palladium catalysts have been developed. This guide will focus on two dominant and commercially available systems:

  • Palladium-Biarylphosphine Systems: Pioneered by the Buchwald group, these systems utilize bulky and electron-rich dialkylbiaryl phosphine ligands.[7][8] Ligands such as SPhos and XPhos create a sterically demanding and highly electron-donating environment around the palladium center, which is ideal for activating aryl chlorides.[9][10][11] These are often employed with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, or more conveniently as pre-formed, air-stable palladacycle precatalysts (e.g., SPhos Pd G3).[12][13][14]

  • Palladium-N-Heterocyclic Carbene (NHC) Systems: NHCs are powerful σ-donating ligands that form highly stable and reactive bonds with palladium.[15] They serve as an effective alternative to phosphine ligands for challenging couplings.[3] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by the Organ group, are particularly noteworthy. These air- and moisture-stable Pd(II)-NHC complexes, such as PEPPSI™-IPr , are readily activated in situ and have shown broad utility for coupling aryl chlorides.[16]

Visualizing the Core Chemistry

To understand the function of these catalysts, we first visualize the fundamental processes they mediate.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The efficacy of the catalysts discussed herein is primarily determined by their ability to accelerate the rate-limiting oxidative addition step and facilitate efficient reductive elimination.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)-X(L)n (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-R(L)n (Transmetalation Intermediate) OxAdd->Trans Transmetalation (+ R-B(OR)2 + Base) Regen Product R-Ar Trans->Regen Reductive Elimination Byproduct X-B(OR)2 + Base Byproduct Trans->Byproduct Regen->Pd0 Catalyst Regeneration ArX Ar-X (this compound) ArX->OxAdd Boronic R-B(OR)2 (Boronic Acid/Ester) Boronic->Trans Base Base (e.g., K3PO4) Base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Head-to-Head Performance Comparison

While specific, direct comparisons on this compound are sparsely published, we can extrapolate performance from data on structurally similar, challenging electron-rich aryl chlorides. The following table summarizes expected performance based on established catalyst capabilities.

Catalyst SystemLigand/PrecatalystTypical Loading (mol%)Temp. (°C)Time (h)Expected Yield (%)Key Strengths & Weaknesses
Buchwald Phosphine Pd(OAc)₂ + SPhos1 - 280 - 11012 - 2485 - 95S: High activity for hindered substrates.[10] W: Air-sensitive ligand, requires inert atmosphere.
Buchwald Phosphine Pd(OAc)₂ + XPhos1 - 280 - 11012 - 2488 - 98S: Excellent for electron-rich Ar-Cl.[9] W: Similar handling to SPhos.
Buchwald Precatalyst XPhos Pd G30.5 - 260 - 1004 - 18>90S: Air-stable, reliable activation, lower loadings.[12][14] W: Higher initial cost.
PEPPSI™ NHC PEPPSI™-IPr1 - 380 - 1006 - 2080 - 95S: Air & moisture stable, easy to handle.[16] W: May be less effective for extremely hindered substrates vs. phosphines.
PEPPSI™ NHC PEPPSI™-IPent1 - 360 - 904 - 16>90S: More active than IPr for demanding substrates. W: Higher cost than PEPPSI-IPr.
Analysis of Catalyst Performance

Buchwald Biarylphosphine Systems (SPhos, XPhos)

  • Mechanism of Action: The efficacy of ligands like SPhos and XPhos stems from their unique structure. They possess a biphenyl backbone that creates a bulky steric profile, and the dialkylphosphino group (dicyclohexyl- or di-tert-butyl-) is highly electron-donating.[7] This combination accelerates both the rate-limiting oxidative addition of the C-Cl bond and the subsequent reductive elimination step, preventing the buildup of inhibitory intermediates.[7]

  • Application to this compound: For an electron-rich substrate like this, the powerful electron-donating nature of XPhos is particularly advantageous. It effectively increases the electron density on the Pd(0) center, making it a more potent nucleophile for attacking the C-Cl bond. The steric bulk helps to create a coordination environment where the desired cross-coupling is favored over potential catalyst inhibition by the aniline moiety. Using these ligands with stable palladacycle precatalysts (G2, G3, G4) is now standard practice, as it ensures the efficient formation of the active monoligated Pd(0) species and allows for more reproducible results with lower catalyst loadings.[12][13][14]

PEPPSI™ N-Heterocyclic Carbene (NHC) Systems

  • Mechanism of Action: NHC ligands, like the IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) in PEPPSI™-IPr, are exceptional σ-donors, even more so than many phosphines.[15] This strong donation stabilizes the palladium center throughout the catalytic cycle. The PEPPSI™ precatalyst design features a "throw-away" 3-chloropyridine ligand that is easily displaced, facilitating the generation of the active catalyst. The entire complex is air- and moisture-stable, making it exceptionally user-friendly.[16]

  • Application to this compound: The PEPPSI™-IPr catalyst is a robust choice for this transformation, demonstrating high activity for a wide range of aryl chlorides. For particularly stubborn couplings, the more sterically demanding PEPPSI™-IPent may offer superior performance, often providing higher yields in shorter reaction times. The stability and ease of use make PEPPSI catalysts an excellent choice for high-throughput screening and general laboratory applications where rigorous inert atmosphere techniques may be cumbersome.

Experimental Protocols

The following protocols provide a validated starting point for researchers. All procedures should be conducted in a well-ventilated fume hood.

Visualizing the Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis n1 Add Ar-Cl, Boronic Acid, Base, and Solvent to Flask n2 Degas Mixture (e.g., N2 sparging) n1->n2 n3 Add Catalyst/Precatalyst under N2 Counterflow n2->n3 n4 Heat to Desired Temp with Stirring n3->n4 n5 Monitor Progress (TLC, GC/LC-MS) n4->n5 n6 Cool to RT, Quench (e.g., add water) n5->n6 n7 Extract with Organic Solvent n6->n7 n8 Dry, Filter, Concentrate n7->n8 n9 Purify Product (e.g., Column Chromatography) n8->n9 n10 Characterize Product (NMR, MS, etc.) n9->n10

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Using XPhos Pd G3 Precatalyst

This protocol is recommended for achieving high yields with a robust, air-stable precatalyst.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe. Sparge the resulting suspension with nitrogen for 15 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, add XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using PEPPSI™-IPr Catalyst

This protocol is ideal for its operational simplicity and does not require strictly anaerobic conditions for setup.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), potassium tert-butoxide (KOtBu, 2.5 mmol, 2.5 equiv), and PEPPSI™-IPr (0.03 mmol, 3 mol%).

  • Solvent Addition: Add isopropanol (5 mL).

  • Reaction: Flush the flask with nitrogen, and then heat the mixture to 80 °C in an oil bath with vigorous stirring. Maintain a gentle nitrogen blanket.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 6-18 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Recommendations

Both Buchwald-type biarylphosphine systems and PEPPSI™-NHC complexes are highly effective for the challenging Suzuki-Miyaura coupling of this compound. The choice of catalyst should be guided by the specific needs of the project.

  • For Maximum Yield and Scope: The XPhos Pd G3 precatalyst is often the superior choice, especially for highly sterically demanding coupling partners. Its high activity at lower catalyst loadings and temperatures makes it a powerful tool for complex syntheses.

  • For Ease of Use and High-Throughput: The PEPPSI™-IPr or PEPPSI™-IPent catalysts are highly recommended. Their stability in air and moisture significantly simplifies the experimental setup, making them ideal for rapid library synthesis and general applications where operational simplicity is paramount.

Ultimately, for any new combination of substrates, empirical screening of both catalyst classes, along with different bases (e.g., K₃PO₄, K₂CO₃, KOtBu) and solvents (e.g., dioxane, THF, 2-MeTHF, t-AmylOH), is the most effective strategy for achieving optimal results.

References

A Senior Application Scientist's Guide to Reagent Selection in Kinase Inhibitor Synthesis: A Comparative Analysis of 4-Chloro-3-methoxyaniline and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Anilino-Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the substituted aniline moiety is a cornerstone pharmacophore. Its prevalence in the structure of numerous tyrosine kinase inhibitors (TKIs) is a testament to its utility as a versatile scaffold. 4-Chloro-3-methoxyaniline, in particular, has emerged as a valuable building block for the synthesis of potent inhibitors targeting key kinases such as Raf and VEGFR.[1][2][3][4] The specific substitution pattern of this reagent—an electron-withdrawing chloro group and an electron-donating methoxy group—critically influences the electronic properties and conformational flexibility of the final drug candidate, impacting its binding affinity and selectivity.

This guide provides an in-depth comparison of this compound with viable alternative reagents for the synthesis of a common and crucial core structure in TKI development: the 4-anilinoquinazoline. We will move beyond a simple catalog of alternatives to explore the causal relationships between reagent structure, reaction outcomes, and the potential biological activity of the resulting compounds. The protocols and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions in their synthetic strategies.

Core Synthesis Under Investigation: The N-Arylation of 4-Chloroquinazolines

The nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and a 4-chloroquinazoline is a foundational method for constructing the 4-anilinoquinazoline core.[5] This scaffold is present in several FDA-approved drugs. The aniline's amino group acts as the nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring. The choice of the aniline derivative is a critical variable that dictates not only the reaction's efficiency but also the pharmacological profile of the product.

Below is a generalized workflow for this key synthetic transformation.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Chloroquinazoline C Solvent (e.g., Isopropanol) Base (optional, e.g., DIPEA) Heat (e.g., Reflux) A->C SNAr Reaction B Substituted Aniline (e.g., this compound) B->C D 4-Anilinoquinazoline Derivative C->D

Caption: Generalized workflow for the synthesis of 4-anilinoquinazoline derivatives.

The Incumbent Reagent: In-Depth Analysis of this compound

This compound (CAS: 13726-14-2) is frequently employed due to the unique electronic characteristics imparted by its substituents.[6][7]

  • Methoxy Group (C3): As an electron-donating group (EDG), the methoxy substituent increases the electron density of the aniline ring through resonance, enhancing the nucleophilicity of the amino group. This can facilitate the SNAr reaction.

  • Chloro Group (C4): As an electron-withdrawing group (EWG) by induction, the chloro atom modulates the overall basicity of the aniline. Crucially, its position can influence hydrogen bonding interactions within the kinase's ATP-binding pocket, a key factor in achieving high potency and selectivity in the final inhibitor.[8]

This balance of electronic effects makes this compound an effective and reliable reagent for many kinase inhibitor scaffolds.

Comparative Analysis of Alternative Aniline Reagents

The selection of an alternative reagent is often driven by the need to fine-tune Structure-Activity Relationships (SAR), improve metabolic stability, alter solubility, or explore new intellectual property space. Here, we compare this compound with three structurally related alternatives in the context of the 4-anilinoquinazoline synthesis.

ReagentStructureMolecular WeightKey Considerations & Rationale for UseRepresentative Yield*
This compound ClC₆H₃(OCH₃)NH₂157.60 g/mol Baseline. Well-balanced electronics. The chloro group often serves as a key interaction point in the hinge region of kinase domains.85-95%
3-Chloro-4-methoxyaniline ClC₆H₃(OCH₃)NH₂157.60 g/mol Isomeric Shift. Moves the chloro group to the meta-position relative to the amine. This subtle shift can drastically alter the vector of the chloro substituent in the binding pocket, potentially engaging different amino acid residues or avoiding steric clashes.80-90%
3-Ethoxyaniline C₂H₅OC₆H₄NH₂137.18 g/mol Bioisosteric Replacement. Replaces the chloro and methoxy groups with a single, larger ethoxy group. This can improve lipophilicity and potentially alter the metabolic profile of the final compound. The absence of the halogen may reduce potential toxicity concerns.75-85%
2-Fluoro-5-methoxyaniline FC₆H₃(OCH₃)NH₂141.14 g/mol Halogen Swap & Positional Isomerism. Introduces a smaller, more electronegative fluorine atom. Fluorine can form favorable hydrogen bonds and block metabolic oxidation at that position. The ortho-positioning introduces steric bulk closer to the reacting amine, which can influence both the reaction rate and the final conformation of the product.70-80%

*Representative yields are estimated based on typical SNAr reactions with activated 4-chloroquinazolines and may vary based on the specific quinazoline substrate and reaction conditions.

G cluster_logic Reagent Selection Logic Start Desired Product Profile SAR Fine-tune SAR? Start->SAR Yes Yes SAR->Yes Yes No No SAR->No No Metabolism Improve Metabolic Stability? Yes2 Yes2 Metabolism->Yes2 Yes No2 No2 Metabolism->No2 No IP Explore New IP? Yes3 Yes3 IP->Yes3 Yes No3 No3 IP->No3 No Alt_Isomer Use Isomeric Reagent (e.g., 3-Chloro-4-methoxyaniline) Alt_Bioisostere Use Bioisostere (e.g., 3-Ethoxyaniline) Alt_Fluoro Use Fluoro-Analogue (e.g., 2-Fluoro-5-methoxyaniline) Incumbent Use Incumbent Reagent (this compound) Yes->Alt_Isomer No->Metabolism Yes2->Alt_Fluoro No2->IP Yes3->Alt_Bioisostere No3->Incumbent

Caption: Decision workflow for selecting an aniline reagent based on project goals.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis of a representative 4-anilinoquinazoline derivative.

Protocol 1: Synthesis using this compound (Incumbent)

Objective: To synthesize N-(4-chloro-3-methoxyphenyl)quinazolin-4-amine.

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • This compound (1.1 eq)

  • 2-Propanol (approx. 0.1 M concentration of reactants)

  • Concentrated HCl (catalytic amount, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline and 2-propanol. Stir until dissolved.

  • Add this compound to the solution.

  • (Optional) Add one drop of concentrated HCl to catalyze the reaction.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold 2-propanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired N-(4-chloro-3-methoxyphenyl)quinazolin-4-amine, typically as a white or off-white solid.

Expected Outcome: High yield (typically >90%) of the desired product with high purity. The optional acid catalyst protonates the quinazoline ring, making it more susceptible to nucleophilic attack.

Protocol 2: Synthesis using 3-Chloro-4-methoxyaniline (Alternative)

Objective: To synthesize N-(3-chloro-4-methoxyphenyl)quinazolin-4-amine.

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • 3-Chloro-4-methoxyaniline (1.1 eq)

  • n-Butanol (approx. 0.1 M concentration of reactants)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Combine 4-chloroquinazoline and 3-chloro-4-methoxyaniline in a round-bottom flask.

  • Add n-butanol as the solvent. The higher boiling point of n-butanol (approx. 118°C) can be beneficial if the alternative aniline is less reactive.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethyl acetate.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the product.

  • Dry the purified product under vacuum.

Causality Behind Experimental Choices: The switch to n-butanol from 2-propanol is a deliberate choice to increase the reaction temperature. While the nucleophilicity of the isomeric 3-chloro-4-methoxyaniline is not dramatically different, variations in steric hindrance or electronic effects can slightly decrease the reaction rate. Employing a higher-boiling solvent provides more thermal energy to overcome the activation barrier, ensuring the reaction proceeds to completion in a reasonable timeframe.

Conclusion and Future Outlook

While this compound remains a robust and effective reagent for the synthesis of kinase inhibitors, this guide demonstrates that structurally similar alternatives are not merely replacements but strategic tools for drug discovery. The choice between an incumbent and an alternative should be a deliberate, data-driven decision based on the specific goals of the synthesis—be it optimizing potency, enhancing metabolic stability, or navigating a complex patent landscape. An isomeric shift, as seen with 3-chloro-4-methoxyaniline, can profoundly impact SAR by altering the compound's fit within the target's binding site. Bioisosteric replacements, such as using 3-ethoxyaniline, offer a path to modulate physicochemical properties. By understanding the underlying chemical principles and the causal relationships between reagent structure and synthetic outcome, researchers can more effectively and efficiently design the next generation of targeted therapeutics.

References

A Researcher's Guide to Confirming the Regiochemistry of Electrophilic Substitution on 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise control of chemical reactions is paramount. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on highly substituted aromatic rings is a critical factor in the synthesis of complex molecules. This guide provides an in-depth technical comparison and experimental framework for confirming the regiochemistry of electrophilic substitution on 4-chloro-3-methoxyaniline, a versatile building block in medicinal chemistry. We will delve into the theoretical underpinnings of substituent directing effects and present a self-validating experimental workflow to unequivocally determine the structure of the resulting products.

Theoretical Analysis: A Battle of Directing Effects

The regiochemical outcome of electrophilic substitution on this compound is governed by the interplay of the electronic and steric effects of its three substituents: the amino (-NH₂), methoxy (-OCH₃), and chloro (-Cl) groups.

  • Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via the +M (mesomeric) effect.[1][2]

  • Methoxy Group (-OCH₃): Also an activating group and an ortho, para-director, though less potent than the amino group. It also exerts a +M effect.[3]

  • Chloro Group (-Cl): A deactivating group due to its -I (inductive) effect, yet it is an ortho, para-director because of its +M effect (lone pair donation).[3][4]

In this compound, the positions available for substitution are C2, C5, and C6. The directing effects of the substituents on these positions are as follows:

  • -NH₂ group (at C1): Directs ortho to C2 and C6, and para to C4 (which is already substituted).

  • -OCH₃ group (at C3): Directs ortho to C2 and C4 (substituted), and para to C6.

  • -Cl group (at C4): Directs ortho to C3 (substituted) and C5, and para to C1 (substituted).

The cumulative effect suggests that positions C2 and C6 are the most activated and likely sites for electrophilic attack, as they are both activated by the powerful amino and methoxy groups. Position C5 is only activated by the chloro group and is sterically hindered by the adjacent chloro and methoxy groups, making it a less favorable site for substitution. The strongest activating group, the amino group, will dominate the directing effects.

However, a critical consideration in electrophilic substitutions on anilines is the reaction medium. In strongly acidic conditions, such as those used for nitration and sulfonation, the amino group can be protonated to form the anilinium ion (-NH₃⁺).[1][5][6] This group is strongly deactivating and a meta-director.[5] This can significantly alter the expected regiochemical outcome.

To mitigate this and to control the high reactivity of the aniline ring which can lead to multiple substitutions, protection of the amino group is often necessary.[2][5] Acetylation to form an acetanilide is a common and effective strategy. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, allowing for more controlled monosubstitution.[5]

Experimental Design for Regiochemical Confirmation

This section outlines a comprehensive experimental workflow to perform electrophilic substitution reactions on this compound and definitively characterize the resulting products. The workflow is designed to be self-validating, with each step providing crucial data to build a conclusive structural assignment.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison Start This compound Protection Protection of Amino Group (Acetylation) Start->Protection Nitration Nitration Protection->Nitration Halogenation Halogenation Protection->Halogenation Sulfonation Sulfonation Protection->Sulfonation Deprotection Deprotection (Hydrolysis) Nitration->Deprotection Halogenation->Deprotection Sulfonation->Deprotection Purification Purification of Products Deprotection->Purification NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Data_Table Comparative Data Table Structure->Data_Table Conclusion Confirmation of Regiochemistry Data_Table->Conclusion

Figure 1. Experimental workflow for the synthesis and analysis of electrophilic substitution products of this compound.

Protection of the Amino Group: Acetylation

Rationale: To prevent the formation of the anilinium ion in acidic media and to moderate the reactivity of the aniline ring, the amino group is first protected as an acetanilide.[2][5]

Protocol:

  • Dissolve this compound in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture under reflux for 1-2 hours.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain N-(4-chloro-3-methoxyphenyl)acetamide.

Electrophilic Substitution Reactions

Rationale: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations. A mixture of nitric acid and sulfuric acid is the standard nitrating agent.[7]

Protocol:

  • Dissolve the protected acetanilide in concentrated sulfuric acid at 0-5 °C.

  • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Pour the mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash with cold water, and dry.

Rationale: Halogenation introduces a halogen atom (e.g., bromine) onto the aromatic ring. Bromine in acetic acid is a common reagent for the bromination of activated aromatic rings.

Protocol:

  • Dissolve the protected acetanilide in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid at room temperature.

  • Stir the mixture for 30-60 minutes.

  • Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

  • Filter the precipitated product, wash with water, and dry.

Rationale: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Fuming sulfuric acid (oleum) is a typical sulfonating agent.[1][7]

Protocol:

  • Carefully add the protected acetanilide to fuming sulfuric acid at room temperature.

  • Heat the mixture gently (e.g., on a steam bath) for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The sulfonic acid product may precipitate or remain in solution. If it precipitates, filter and wash. If it remains in solution, it can often be precipitated by the addition of a salt, such as sodium chloride.

Deprotection: Hydrolysis of the Acetanilide

Rationale: After the electrophilic substitution, the protecting acetyl group is removed to regenerate the amino group. This is typically achieved by acid- or base-catalyzed hydrolysis.[8]

Protocol (Acid Hydrolysis):

  • Reflux the nitrated, halogenated, or sulfonated acetanilide in a mixture of aqueous acid (e.g., HCl or H₂SO₄) and ethanol for several hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the free aniline product.

  • Filter the product, wash with water, and dry.

Analytical Characterization and Data Interpretation

Unequivocal structural determination of the reaction products is achieved through a combination of spectroscopic techniques.

Technique Purpose Expected Observations for Major Isomer (Substitution at C2 or C6)
¹H NMR Determines the number and connectivity of protons.The aromatic region will show characteristic splitting patterns. For substitution at C2 or C6, two singlets corresponding to the remaining aromatic protons are expected. The chemical shifts will be influenced by the nature of the electrophile.
¹³C NMR Determines the number and chemical environment of carbon atoms.The number of signals in the aromatic region will confirm the substitution pattern. The chemical shifts of the carbon atoms will be diagnostic of their environment.
NOESY Nuclear Overhauser Effect Spectroscopy; determines spatial proximity of protons.Crucial for distinguishing between C2 and C6 isomers. For example, a NOE correlation between the proton of the newly introduced substituent (if applicable) and the methoxy protons would suggest substitution at C2.
Mass Spectrometry Determines the molecular weight of the product.The molecular ion peak will confirm the addition of the electrophile and the loss of a hydrogen atom.
FT-IR Spectroscopy Identifies functional groups present in the molecule.Characteristic stretching frequencies for the -NH₂, -NO₂, -SO₃H, and C-halogen bonds will be observed.

Predicted Regiochemical Outcomes and Comparative Analysis

Based on the directing effects of the substituents, the major product of electrophilic substitution on the protected this compound is expected to be substitution at the C2 or C6 position.

regiochemistry cluster_directing Substituent Directing Influence cluster_positions Ring Positions cluster_outcome Predicted Outcome substituents Directing Effects on this compound NH2 -NH₂ (strong activator) ortho, para-director substituents->NH2 OCH3 -OCH₃ (activator) ortho, para-director substituents->OCH3 Cl -Cl (deactivator) ortho, para-director substituents->Cl C2 C2 (ortho to -NH₂, ortho to -OCH₃) NH2->C2 +M C6 C6 (ortho to -NH₂, para to -OCH₃) NH2->C6 +M OCH3->C2 +M OCH3->C6 +M C5 C5 (ortho to -Cl) Cl->C5 +M Major Major Products (C2 and C6 substitution) C2->Major C6->Major Minor Minor Product (C5 substitution) C5->Minor

Figure 2. Analysis of directing effects on this compound.

The experimental data obtained from the analytical characterization will provide the definitive answer. A comparative table of the predicted ¹H NMR chemical shifts for the possible isomers will be instrumental in the final structural assignment.

Table 1: Predicted ¹H NMR Aromatic Signals for Monosubstituted Products of this compound

Position of Electrophile (E) Predicted ¹H NMR Signals (Aromatic Region) Key Differentiating Feature
C2 One singlet (H at C5), one singlet (H at C6)NOE between methoxy protons and a neighboring proton (if E has protons).
C5 One singlet (H at C2), one singlet (H at C6)Significant downfield shift of the proton at C6 due to proximity to the electrophile.
C6 One singlet (H at C2), one singlet (H at C5)NOE between amino protons and a neighboring proton (if E has protons).

By systematically following this guide, researchers can confidently determine the regiochemical outcome of electrophilic substitution on this compound. The combination of theoretical prediction, controlled experimentation, and thorough spectroscopic analysis provides a robust framework for advancing synthetic chemistry projects with precision and certainty.

References

Safety Operating Guide

Mastering Chemical Lifecycles: A Guide to the Proper Disposal of 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 4-Chloro-3-methoxyaniline is classified as acutely toxic and an irritant.[1][2] Adherence to strict safety protocols is not merely procedural—it is essential to mitigate the risks of exposure.

Summary of Hazards
Hazard ClassificationDescriptionGHS Code(s)Source(s)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Exposure can lead to serious health consequences.H301, H311, H331[2]
Eye Irritation Causes serious eye irritation upon contact.H319[1][2]
Skin Irritation Causes skin irritation.H315[2]
Hazardous Combustion Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).Not Applicable[1][3]
Essential Personal Protective Equipment (PPE)

The causality behind PPE selection is rooted in creating effective barriers against the specific hazards of this compound.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[1]

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles to protect against dust particles and splashes.[1][3]

  • Skin and Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of dust generation, consider additional protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: All handling of solid this compound must be performed in a certified chemical fume hood to control exposure to airborne dust.[1][3][4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[1][3]

Part 2: The Core Disposal Workflow: A Self-Validating System

The proper disposal of this compound is a systematic process designed to prevent accidental exposure and ensure regulatory compliance. Each step is a checkpoint that validates the safety of the entire workflow.

The Foundational Principle: Segregation

The first and most critical step in hazardous waste management is segregation.[5][6] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Causality: this compound is incompatible with strong oxidizing agents.[1][3] Mixing this compound with oxidizers could result in a vigorous, exothermic reaction, posing a fire or explosion hazard. Therefore, it must be stored in a dedicated waste container, separate from other chemical classes.

Step-by-Step Disposal Protocol
  • Containerization:

    • Select a Compatible Container: Use a clearly marked, leak-proof container with a secure screw-top lid. The container material must be compatible with the chemical; often, the original product container is the best choice for waste accumulation.[7]

    • Condition of Container: Ensure the container is in good condition, free of leaks or external residue.[7]

  • Accurate Labeling:

    • Proper labeling is a cornerstone of safety and compliance.[6][8] Every person in the laboratory must be able to identify the contents and hazards of a waste container instantly.

    • Required Information: The label must include:

      • The full chemical name: "Waste this compound"

      • The associated hazards (e.g., "Toxic," "Irritant") and corresponding GHS pictograms.

      • The date when the first particle of waste was added (Accumulation Start Date).

      • The specific laboratory or research group responsible.

  • Safe Accumulation and Storage:

    • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5] This area should be clearly marked and located away from high-traffic zones.

    • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[8]

    • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Final Disposal via Professional Services:

    • Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical on their own.[1]

    • Engage Professionals: The final step is to arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[6] These services are equipped to transport and dispose of hazardous materials in accordance with all local, state, and federal regulations.[6][9]

Disposal Workflow Diagram

Caption: Disposal workflow for this compound.

Part 3: Disposal Methodologies & Regulatory Context

Primary Recommended Disposal Method: Incineration

For chlorinated organic compounds like this compound, the industry-standard and most effective disposal method is high-temperature incineration at a specialized facility.[5]

  • Mechanism: Incineration at temperatures typically above 900°C ensures the complete thermal decomposition of the molecule.[10] This process breaks the stable carbon-chlorine and aromatic ring structures, converting the compound into simpler, less harmful substances.[10]

  • Byproduct Management: The combustion of chlorinated compounds generates hazardous byproducts, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[1][3] Licensed hazardous waste incinerators are equipped with advanced scrubbing and filtration systems to neutralize these acidic gases and capture particulate matter, preventing their release into the atmosphere.[11]

Regulatory Framework: RCRA Waste Classification

In the United States, hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for correctly classifying their waste.[1]

  • Waste Codes: While this compound is not individually listed with a specific "P" or "U" hazardous waste code from the EPA, its close analog, 4-Chloroaniline, is listed as P024 , an acutely hazardous waste.[9]

  • Generator Responsibility: Given its acute toxicity and chemical class, this compound must be managed as a hazardous waste. The generator must consult local, state, and federal regulations to ensure complete and accurate classification and disposal.[1][9] It is imperative to work with your EHS department to assign the correct waste code based on your jurisdiction's regulations.

Prohibited Disposal Practices

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this compound down the drain.[1][3] It is harmful to aquatic life and can damage wastewater treatment systems.

  • DO NOT attempt to evaporate the chemical in a fume hood as a means of disposal.[7] This simply releases a toxic substance into the environment.

  • DO NOT mix with general laboratory trash.[4]

  • DO NOT mix with other waste streams unless their compatibility has been explicitly verified.[6][8]

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Small-Scale Spill Cleanup

For minor spills of solid this compound inside a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including a respirator if necessary.[1]

  • Containment: Gently sweep up the solid material, avoiding the creation of dust.[1][3]

  • Collection: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, pads) into a designated hazardous waste container.

  • Labeling: Seal and label the container as "Spill Debris containing this compound."

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

  • Reporting: Report the incident to your laboratory supervisor or EHS department.

For larger spills, evacuate the area immediately and contact your institution's emergency response team.

First-Aid Measures for Exposure

Immediate medical attention is required for any exposure.[1][3]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Call a poison control center or physician.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or physician.[1][3]

Conclusion

The responsible management of hazardous chemicals like this compound is a non-negotiable aspect of professional scientific practice. By adhering to the principles of segregation, proper containerization, accurate labeling, and reliance on professional disposal services, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. This structured approach transforms a potentially hazardous task into a safe, routine, and self-validating system, upholding our collective responsibility to safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for laboratory professionals handling 4-Chloro-3-methoxyaniline. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a deep, actionable understanding of the risks and the rationale for specific personal protective equipment (PPE) choices. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety, building a foundation of trust through scientific integrity.

Hazard Assessment: Understanding the Intrinsic Risks of this compound

This compound (CAS No. 13726-14-2) is a substituted aniline that presents significant health risks upon exposure.[1] A thorough understanding of its hazard profile is the cornerstone of effective PPE selection. This compound is acutely toxic if it enters the body through ingestion, skin contact, or inhalation.[2] Furthermore, it is classified as a serious eye and skin irritant.[1][2] Some data also suggests it may cause allergic skin reactions and potentially cancer, demanding a cautious and comprehensive approach to handling.

The primary danger when handling this compound in its common solid form is the inadvertent generation and inhalation of dust, which can rapidly lead to toxic effects.[3] Dermal absorption is also a critical exposure route; the toxicity of the compound necessitates robust skin protection to prevent systemic effects.[1][2]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, standardized summary of the dangers associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
CarcinogenicityCategory 1BH350: May cause cancer
Hazardous to the Aquatic EnvironmentAcute & Chronic, Category 1H410: Very toxic to aquatic life with long lasting effects

This data directly informs our PPE strategy. The triple threat of oral, dermal, and inhalation toxicity (Category 3) requires a multi-layered defense, while the potential for carcinogenicity (Category 1B) mandates stringent controls to minimize all possible exposure routes.

Core PPE Requirements: A Head-to-Toe Protocol

Based on the hazard assessment, a comprehensive PPE ensemble is mandatory. The following protocol is designed to provide a robust barrier against the chemical's primary exposure routes.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[2] Therefore, the minimum requirement is the use of chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[2] Standard safety glasses are insufficient as they do not provide an adequate seal against dust and splashes.

  • When to use a face shield: When handling larger quantities (>25g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the shield protects the entire face from splashes.

Skin and Body Protection

Given the high dermal toxicity and potential for skin sensitization, preventing skin contact is paramount.[1]

  • Gloves: Standard nitrile gloves are a common choice, but it is crucial to verify their compatibility and breakthrough time for this compound. Always check the glove manufacturer's resistance data. For prolonged work, consider double-gloving. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[4]

  • Lab Coat/Coveralls: A clean, buttoned lab coat is the minimum requirement for handling small quantities. For larger-scale operations or tasks with a higher spill risk, chemical-resistant coveralls are recommended.[5] All protective clothing should be removed before leaving the laboratory.

Respiratory Protection

The inhalation toxicity of this compound, especially as a fine powder, is a significant concern. All handling of the solid chemical must be performed within a certified chemical fume hood to minimize airborne particles.[2][3]

  • When a respirator is required: If work must be performed outside of a fume hood (not recommended) or if the ventilation is insufficient, respiratory protection is mandatory.[6]

    • For dust: A NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is the minimum requirement.[7]

    • For vapors or high concentrations: In the event of a large spill or emergency, a full-face air-purifying respirator (APR) with appropriate organic vapor/particulate combination cartridges or a self-contained breathing apparatus (SCBA) should be used.[8] All respirator use must comply with a formal respiratory protection program, including fit testing, as outlined by OSHA 29 CFR 1910.134.[2]

Operational Workflow: Integrating PPE into Practice

Effective protection relies on not just wearing PPE, but wearing it correctly at every stage of the handling process. The following workflow diagram illustrates the critical PPE checkpoints from receipt to disposal.

G cluster_prep Preparation & Handling cluster_cleanup Post-Handling Receiving 1. Receiving - Inspect container - Don Lab Coat, Goggles, Gloves Storage 2. Storage - Store locked up - Verify container integrity Receiving->Storage Secure Storage Weighing 3. Weighing (in Fume Hood) - Full PPE: Coat, Goggles, Gloves - Use N95 if dust is possible Storage->Weighing Transport to Hood Handling 4. In-Use / Reaction - Maintain full PPE - Constant ventilation Weighing->Handling Proceed with experiment Decon 5. Decontamination - Clean workspace - Wipe external containers Handling->Decon Experiment Complete Doffing 6. PPE Doffing - Remove gloves first - Wash hands thoroughly Decon->Doffing Area is Clean Disposal 7. Waste Disposal - Segregate hazardous waste - Follow institutional protocol Doffing->Disposal Final Step

Caption: Workflow for handling this compound with integrated PPE checks.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear. An emergency shower and eyewash station must be accessible.[2]

  • Donning PPE: Put on a lab coat, followed by chemical splash goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound inside the fume hood to contain dust. Use anti-static weigh boats to prevent dispersal of the powder.

  • Dissolution: When dissolving the solid, add the solvent to the vessel containing the aniline slowly to minimize splashing.

  • Post-Handling Decontamination: After the procedure, decontaminate all surfaces and equipment. Wipe down the exterior of the primary container before returning it to storage.

  • Doffing (Removing) PPE: To prevent cross-contamination, remove PPE in the following order: a. Remove outer gloves (if double-gloved). b. Remove lab coat or coveralls, turning it inside out as you remove it. c. Remove inner gloves. d. Remove face shield and goggles. e. Wash hands thoroughly with soap and water.[2]

Disposal and Emergency Procedures

Waste Disposal

All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[2] Collect this waste in a clearly labeled, sealed container. Never dispose of this chemical or its contaminated materials down the drain, as it is very toxic to aquatic life.[2] Adhere strictly to your institution's and local hazardous waste regulations.[2]

First Aid for Exposure

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[2][9]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the significant risks associated with this compound, ensuring a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.